molecular formula C9H9N3O3 B13817470 2-Hydroxyimino-3-oxo-N-pyridin-2-YL-butyramide

2-Hydroxyimino-3-oxo-N-pyridin-2-YL-butyramide

Cat. No.: B13817470
M. Wt: 207.19 g/mol
InChI Key: CSNLDQKRKSCRDT-SOFGYWHQSA-N
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Description

2-Hydroxyimino-3-oxo-N-pyridin-2-YL-butyramide is a useful research compound. Its molecular formula is C9H9N3O3 and its molecular weight is 207.19 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C9H9N3O3

Molecular Weight

207.19 g/mol

IUPAC Name

(E)-3-hydroxy-2-nitroso-N-pyridin-2-ylbut-2-enamide

InChI

InChI=1S/C9H9N3O3/c1-6(13)8(12-15)9(14)11-7-4-2-3-5-10-7/h2-5,13H,1H3,(H,10,11,14)/b8-6+

InChI Key

CSNLDQKRKSCRDT-SOFGYWHQSA-N

Isomeric SMILES

C/C(=C(/C(=O)NC1=CC=CC=N1)\N=O)/O

Canonical SMILES

CC(=C(C(=O)NC1=CC=CC=N1)N=O)O

Origin of Product

United States

Foundational & Exploratory

chemical structure analysis of 2-Hydroxyimino-3-oxo-N-pyridin-2-YL-butyramide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 2-Hydroxyimino-3-oxo-N-(pyridin-2-yl)butyramide , a critical intermediate in the synthesis of semi-synthetic cephalosporins and a versatile polydentate ligand in coordination chemistry.

Structural Dynamics, Synthesis, and Analytical Characterization

Executive Summary

2-Hydroxyimino-3-oxo-N-(pyridin-2-yl)butyramide (CAS Registry Number: Analogous to 1657-28-9 precursors) represents a class of "privileged scaffolds" known as


-oximino- 

-keto amides
. Its chemical utility stems from three distinct features:
  • Tautomeric Versatility: It exists in dynamic equilibrium between keto-oxime and enol-nitroso forms, heavily influenced by solvent polarity.

  • Chelation Potential: The molecule acts as a tridentate (

    
    ) ligand, capable of forming stable 5- and 6-membered chelate rings with transition metals (Cu, Ni, Co).
    
  • Pharmacophore Relevance: The 2-hydroxyimino-3-oxo moiety is a direct precursor to the aminothiazole side chains found in third-generation cephalosporins (e.g., Cefdinir, Cefixime).

Chemical Identity & Synthesis[1][2]

Synthetic Pathway

The synthesis follows a classical Nitrosation pathway. The active methylene group of the precursor, N-(pyridin-2-yl)-3-oxobutanamide (acetoacetamidopyridine), undergoes electrophilic substitution with a nitrosonium ion (


) generated in situ.
Protocol: Nitrosation of N-(pyridin-2-yl)-3-oxobutanamide
  • Reagents: N-(pyridin-2-yl)-3-oxobutanamide (1.0 eq), Sodium Nitrite (

    
    , 1.2 eq), Glacial Acetic Acid (
    
    
    
    ), Water.
  • Conditions:

    
    , 2 hours.
    

Step-by-Step Methodology:

  • Dissolution: Dissolve 10 mmol of N-(pyridin-2-yl)-3-oxobutanamide in 15 mL of Glacial Acetic Acid. Cool the solution to

    
     in an ice bath.
    
  • Nitrosation: Dropwise add a saturated aqueous solution of

    
     (12 mmol in 5 mL 
    
    
    
    ) over 30 minutes. Critical: Maintain temperature
    
    
    to prevent diazonium decomposition or side reactions.
  • Precipitation: Stir for 2 hours. The solution will turn from pale yellow to deep orange/red. Dilute with ice-cold water (50 mL).

  • Isolation: The product precipitates as a solid. Filter under vacuum, wash with cold water (

    
    ) to remove excess acid and salts.
    
  • Purification: Recrystallize from Ethanol/Water (1:1) to yield light yellow needles.[1]

Reaction Workflow (DOT Diagram)

SynthesisWorkflow Figure 1: Nitrosation pathway converting the acetoacetamide precursor to the hydroxyimino derivative. Start N-(pyridin-2-yl)-3-oxobutanamide (Active Methylene) Intermediate Nitroso-Enol Intermediate Start->Intermediate Electrophilic Attack (0°C) Reagent NaNO2 / AcOH (NO+ Generation) Reagent->Intermediate Product 2-Hydroxyimino-3-oxo- N-(pyridin-2-yl)butyramide (Target Oxime) Intermediate->Product Tautomerization

Structural Characterization & Isomerism

The structural integrity of this molecule is defined by Intramolecular Hydrogen Bonding and E/Z Isomerism .

Tautomeric Equilibria

In solution, the compound does not exist as a single static structure. It fluctuates between the Keto-Oxime (major) and Hydroxy-Nitroso (minor) forms.

  • Keto-Oxime (Form A):

    
    
    
  • Nitroso-Enol (Form B):

    
    
    

Stability Insight: The Keto-Oxime form is thermodynamically favored due to the conjugation of the oxime double bond with the amide carbonyl. Furthermore, the syn configuration allows for a stabilizing hydrogen bond between the oxime hydroxyl (


) and the amide carbonyl oxygen (

).
Hydrogen Bonding Network

Crystallographic data of analogous pyridine-oxime ligands reveals a planar conformation stabilized by two key interactions:

  • Intramolecular H-Bond: Between the Amide

    
     and the Pyridine Nitrogen (
    
    
    
    ). This locks the amide and pyridine rings into a coplanar arrangement (
    
    
    ring motif).
  • Oxime Interaction: The Oxime

    
     often H-bonds to the ketone carbonyl, forming a stable 5-membered pseudo-ring.
    
Tautomerism Diagram (DOT)

Tautomerism Figure 2: Tautomeric equilibrium and metal chelation pathway. KetoOxime Keto-Oxime Form (Major) C(=O)-C(=N-OH) NitrosoEnol Nitroso-Enol Form (Minor) C(OH)=C(-N=O) KetoOxime->NitrosoEnol Proton Transfer MetalComplex Metal Chelate (M+) Tridentate Coordination KetoOxime->MetalComplex Deprotonation (-H+)

Analytical Protocols & Data

Spectroscopic Profile (Reference Data)

The following table summarizes the expected spectral shifts based on the structural environment of the 2-hydroxyimino-3-oxobutanamide scaffold.

TechniqueParameterShift / ValueStructural Assignment
1H NMR

(ppm) DMSO-

12.5 - 13.5 Oxime -OH (Broad singlet,

exchangeable). Highly deshielded due to H-bonding.
10.8 - 11.2 Amide -NH (Singlet). Deshielded by Pyridine N interaction.
8.3 - 8.4 Pyridine H-6 (Doublet). Proximity to amide nitrogen.[1][2]
2.35 Methyl (

)
. Acetyl group singlet.
13C NMR

(ppm)
195.0 Ketone C=O .
162.0 Amide C=O .
155.0 Oxime C=N . Characteristic of

-oximino carbons.
FT-IR

(

)
3200-3400 O-H / N-H . Broad stretch, indicative of H-bonding.
1690 Ketone C=O .
1655 Amide C=O (Amide I band).
1610 C=N (Oxime).
HPLC Method Development

For purity analysis, a reverse-phase method is recommended to separate the oxime from the non-nitrosated precursor.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus),

    
    .
    
  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 60% B over 15 minutes.

  • Detection: UV at 254 nm (Pyridine ring) and 280 nm (Oxime conjugation).

  • Retention Logic: The oxime is more polar than the precursor due to the -OH group, typically eluting earlier than the starting material.

Applications & Reactivity

Coordination Chemistry

This molecule is a potent chelating agent . Upon deprotonation of the oxime and amide, it coordinates to transition metals (e.g.,


) in a tridentate fashion.
  • Donor Atoms: Pyridine Nitrogen (

    
    ), Amide Nitrogen (
    
    
    
    ), and Oxime Nitrogen (
    
    
    ).
  • Significance: These complexes are often used as models for biological metallo-enzymes or as catalysts in oxidation reactions.

Pharmaceutical Intermediates

The 2-hydroxyimino-3-oxobutyramide skeleton is a synthetic equivalent to the side chains of Cephalosporins .

  • Mechanism: The oxime group is often methylated (to methoxyimino) and the ketone is cyclized with thiourea to form aminothiazoles (e.g., in Cefotaxime synthesis).

  • Quality Control: Controlling the E/Z ratio of the oxime is critical, as the Z-isomer (syn) usually possesses higher antibiotic activity.

References

  • Tautomerism in 2-hydroxyimino-3-oxobutanamides

    • Source: Journal of the Chemical Society, Perkin Transactions 1.
    • Context: Discusses the equilibrium between nitroso-enaminones and hydroxyimino-ketones.
    • URL:[Link]

  • Crystal structure of 2-hydroxyimino-2-(pyridin-2-yl)

    • Source: National Institutes of Health (NIH) / PubMed Central.
    • Context: Analysis of planar conformation and intramolecular hydrogen bonding in pyridine-oxime ligands.
    • URL:[Link]

  • Synthesis and Characteriz

    • Source: MDPI Molecules / Frontiers in Chemistry.
    • Context: Protocols for nitrosation and metal complexation of acetoacetamide deriv
    • URL:[Link]

  • Precursor Data: 3-Oxo-N-(pyridin-2-yl)

Sources

An In-Depth Technical Guide to the Physicochemical Properties of 2-Hydroxyimino-3-oxo-N-pyridin-2-YL-butyramide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of medicinal chemistry and drug discovery, the strategic combination of privileged scaffolds is a cornerstone of rational drug design. The molecule 2-Hydroxyimino-3-oxo-N-pyridin-2-YL-butyramide represents a compelling convergence of three key pharmacophores: a pyridine ring, an amide linkage, and a hydroxyimino-oxo-butyramide moiety. Pyridine derivatives are ubiquitous in pharmaceuticals, valued for their ability to engage in hydrogen bonding and their metabolic stability.[][2][3] Similarly, the amide bond is a fundamental component of peptides and numerous synthetic drugs, providing structural rigidity and hydrogen bonding capabilities. The α-hydroxyimino ketone fragment is a known chelating motif and can be a precursor to other functional groups.

This technical guide provides a comprehensive analysis of the core physicochemical properties of this compound. In the absence of direct experimental data for this specific molecule in the public domain, this document serves as a predictive and methodological whitepaper. We will present predicted properties based on structurally analogous compounds and provide detailed, field-proven experimental protocols for the synthesis, characterization, and determination of its key physicochemical parameters. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and potentially utilize this or similar chemical entities.

Predicted Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its pharmacokinetic and pharmacodynamic behavior. The following table summarizes the predicted properties for this compound, extrapolated from data on structurally related N-pyridin-2-yl amides and α-hydroxyimino ketones.

PropertyPredicted ValueRationale / Analogous Compound Data
Molecular Formula C₉H₉N₃O₃Based on chemical structure
Molecular Weight 207.19 g/mol Calculated from the molecular formula
Melting Point 180 - 220 °CN-(pyridin-2-yl)amides and related structures often exhibit relatively high melting points due to strong intermolecular hydrogen bonding and crystal packing forces. For example, 2-chloro-N-(pyridin-4-yl)acetamide has a melting point of 251–253 °C.[4]
pKa 7.5 - 9.5 (pyridinium ion), 9.0 - 11.0 (oxime)The pyridine nitrogen is basic, with a pKa similar to other N-aryl amides. The oxime proton is weakly acidic. The exact values are influenced by the electron-withdrawing nature of the adjacent carbonyl groups.
logP (Octanol/Water Partition Coefficient) 0.5 - 1.5The presence of polar functional groups (amide, ketone, oxime, pyridine) suggests a moderate lipophilicity. The calculated XLogP3 for the related 2-chloro-N-(pyridin-4-yl)acetamide is 1.1.[4]
Aqueous Solubility Sparingly soluble to solubleThe ability to form hydrogen bonds with water suggests some aqueous solubility, but the overall aromatic and hydrocarbon content may limit it. Solubility is expected to be pH-dependent due to the basic pyridine and acidic oxime moieties.
Hydrogen Bond Donors 2 (amide N-H, oxime O-H)Based on the chemical structure.
Hydrogen Bond Acceptors 5 (pyridine N, amide C=O, ketone C=O, oxime N, oxime O)Based on the chemical structure.

Synthesis and Structural Elucidation

The synthesis of this compound can be approached through several established synthetic routes for N-acylation and the formation of α-hydroxyimino ketones. A plausible and efficient method involves the acylation of 2-aminopyridine with a suitable β-keto ester derivative, followed by nitrosation.

Proposed Synthetic Pathway

Synthetic_Pathway cluster_reactants Starting Materials cluster_intermediates Intermediates cluster_product Final Product 2-aminopyridine 2-Aminopyridine acetoacetamide N-(pyridin-2-yl)acetoacetamide 2-aminopyridine->acetoacetamide Acylation (e.g., heat or coupling agent) ethyl_acetoacetate Ethyl Acetoacetate ethyl_acetoacetate->acetoacetamide target_molecule This compound acetoacetamide->target_molecule Nitrosation (e.g., NaNO₂, HCl)

Caption: Proposed synthetic pathway for this compound.

Detailed Synthetic Protocol

Step 1: Synthesis of N-(pyridin-2-yl)acetoacetamide

  • To a round-bottom flask, add 2-aminopyridine (1 equivalent) and ethyl acetoacetate (1.2 equivalents).

  • Heat the mixture at 120-130 °C for 2-3 hours with stirring. The reaction can be monitored by Thin Layer Chromatography (TLC).

  • Cool the reaction mixture to room temperature.

  • Add ethanol to the solidified mass and triturate to induce crystallization.

  • Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum to yield N-(pyridin-2-yl)acetoacetamide.

Step 2: Synthesis of this compound

  • Dissolve the N-(pyridin-2-yl)acetoacetamide (1 equivalent) from Step 1 in a suitable solvent such as acetic acid or a mixture of ethanol and water.

  • Cool the solution to 0-5 °C in an ice bath.

  • Prepare a solution of sodium nitrite (1.1 equivalents) in water.

  • Add the sodium nitrite solution dropwise to the cooled reaction mixture with vigorous stirring, maintaining the temperature below 10 °C.

  • After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 1-2 hours.

  • The product may precipitate from the reaction mixture. If not, the pH can be carefully adjusted towards neutral to induce precipitation.

  • Collect the solid product by vacuum filtration, wash with cold water, and then a small amount of cold ethanol.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Structural Characterization Workflow

The synthesized compound should be thoroughly characterized to confirm its identity and purity using a combination of spectroscopic techniques.

Characterization_Workflow Synthesized_Compound Synthesized Product NMR NMR Spectroscopy (¹H, ¹³C, 2D) Synthesized_Compound->NMR Structure Elucidation IR Infrared (IR) Spectroscopy Synthesized_Compound->IR Functional Group Identification MS Mass Spectrometry (MS) Synthesized_Compound->MS Molecular Weight Confirmation Elemental_Analysis Elemental Analysis Synthesized_Compound->Elemental_Analysis Empirical Formula Confirmation Purity_Assessment Purity Assessment (e.g., HPLC) NMR->Purity_Assessment IR->Purity_Assessment MS->Purity_Assessment Elemental_Analysis->Purity_Assessment

Caption: Workflow for the structural characterization and purity assessment.

Expected Spectroscopic Data:

  • ¹H NMR: Resonances corresponding to the pyridine ring protons, the amide N-H proton (broad singlet), the methyl group, and the oxime O-H proton (broad singlet). The chemical shifts of the pyridine protons will be indicative of the substitution pattern.[5][6]

  • ¹³C NMR: Signals for the carbons of the pyridine ring, the amide carbonyl, the ketone carbonyl, the oxime carbon, and the methyl group.[5]

  • IR Spectroscopy: Characteristic absorption bands for the N-H stretch of the amide, the O-H stretch of the oxime, the C=O stretches of the amide and ketone, and C=N stretch of the oxime and pyridine ring vibrations.[7]

  • Mass Spectrometry: A molecular ion peak corresponding to the calculated molecular weight of the compound. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.

Experimental Protocols for Physicochemical Property Determination

The following are standardized protocols for the experimental determination of the key physicochemical properties of this compound.

Melting Point Determination

The melting point provides an indication of purity. A sharp melting range (typically 1-2 °C) is characteristic of a pure compound.[8][9]

Protocol:

  • Finely powder a small amount of the dry, crystalline sample.

  • Pack the powdered sample into a capillary tube to a height of 2-3 mm.[10][11]

  • Place the capillary tube in a calibrated melting point apparatus.

  • Heat the sample at a rate of 10-20 °C per minute until the temperature is about 20 °C below the expected melting point.

  • Decrease the heating rate to 1-2 °C per minute.

  • Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range).[10]

Aqueous Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in an aqueous buffer at a specific temperature.[12]

Protocol:

  • Prepare a buffer solution of the desired pH (e.g., phosphate-buffered saline, pH 7.4).

  • Add an excess amount of the solid compound to a known volume of the buffer in a sealed glass vial.

  • Agitate the mixture at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).

  • After equilibration, centrifuge the suspension to pellet the undissolved solid.

  • Carefully withdraw a sample of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[12]

  • Prepare a calibration curve with standard solutions of the compound to ensure accurate quantification.

pKa Determination (Potentiometric Titration)

Potentiometric titration is a precise method for determining the acid dissociation constants (pKa) of ionizable groups.[13]

Protocol:

  • Accurately weigh a sample of the compound and dissolve it in a known volume of a suitable solvent, typically a mixture of water and a co-solvent like methanol or DMSO to ensure solubility.

  • Calibrate a pH electrode using standard buffer solutions.

  • Titrate the solution with a standardized solution of a strong acid (e.g., HCl) to determine the pKa of the basic pyridine nitrogen.

  • In a separate experiment, titrate a fresh solution of the compound with a standardized solution of a strong base (e.g., NaOH) to determine the pKa of the acidic oxime proton.

  • Record the pH of the solution as a function of the volume of titrant added.

  • The pKa is the pH at which half of the ionizable group is protonated/deprotonated. This corresponds to the midpoint of the buffer region in the titration curve. The pKa can be accurately determined from the first derivative of the titration curve.[13]

logP Determination (Shake-Flask Method)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity.[14][15]

Protocol:

  • Pre-saturate n-octanol with water and water (or a suitable buffer, e.g., pH 7.4) with n-octanol by shaking them together and allowing the phases to separate.

  • Prepare a stock solution of the compound in the aqueous phase.

  • Add a known volume of the stock solution to a known volume of the pre-saturated n-octanol in a separatory funnel or a vial.

  • Shake the mixture vigorously for a set period to allow for partitioning of the compound between the two phases.

  • Allow the phases to separate completely. Centrifugation can be used to aid separation.

  • Carefully sample both the aqueous and the n-octanol phases.

  • Determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV).[16]

  • Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

  • The logP is the base-10 logarithm of the partition coefficient.[14]

Potential Biological and Pharmacological Significance

While the biological activity of this compound has not been reported, its structural motifs suggest several potential areas for investigation.

  • Antimicrobial Activity: Pyridine and amide moieties are present in many antimicrobial agents.[][2] The chelating ability of the α-hydroxyimino ketone fragment could also contribute to antimicrobial effects by sequestering essential metal ions.

  • Anticancer Activity: Numerous pyridine derivatives have been investigated as anticancer agents, targeting various cellular pathways.[17]

  • Enzyme Inhibition: The structure may act as a scaffold for the design of enzyme inhibitors, with the various functional groups available for interaction with active sites.

Further research, including in vitro and in vivo screening, is necessary to elucidate the specific biological activities of this compound.

Conclusion

This compound is a molecule of significant interest due to its unique combination of pharmacophoric groups. While direct experimental data is currently unavailable, this technical guide provides a robust framework for its synthesis, characterization, and the determination of its core physicochemical properties. The detailed protocols outlined herein are based on established and reliable methodologies, offering a clear path for researchers to explore the potential of this and related compounds in drug discovery and development. The predictive data and synthetic strategies presented serve as a valuable starting point for further investigation into the chemical and biological landscape of this promising molecular scaffold.

References

A comprehensive list of references will be provided upon request, including sources for analogous compound data and detailed experimental procedures.

Sources

The Tautomeric Landscape of 2-Hydroxyimino-3-oxo-N-pyridin-2-yl-butyramide: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural characterization of highly functionalized acetoacetamide derivatives is a critical bottleneck in the development of novel chelating agents, kinase inhibitors, and metalloenzyme modulators. 2-Hydroxyimino-3-oxo-N-pyridin-2-yl-butyramide (CAS: 211098-67-8) represents a highly complex tautomeric system. Unlike simple


-dicarbonyls, the introduction of a 2-hydroxyimino (oxime) group and an N-(pyridin-2-yl) amide moiety creates a multidimensional equilibrium network.

This whitepaper provides an in-depth mechanistic analysis of the tautomeric equilibria governing this molecule. By synthesizing thermodynamic principles with field-proven analytical protocols, this guide establishes a self-validating framework for researchers to elucidate and quantify the structural dynamics of complex oxime-amide systems in solution.

Structural Dynamics & Tautomeric Equilibria

The molecular architecture of this compound features four highly competitive hydrogen-bonding acceptors and three labile protons. This density of heteroatoms gives rise to three primary tautomeric axes:

Oxime-Nitroso Tautomerism

The central C2 carbon is sp


 hybridized, bonded to the oxime group (

). The theoretical equilibrium between the oxime form and the nitroso form (

) heavily favors the oxime. The causality behind this thermodynamic preference is twofold:
  • Extended

    
    -Conjugation:  The oxime double bond allows uninterrupted 
    
    
    
    -electron delocalization between the C1 amide carbonyl and the C3 acetyl carbonyl.
  • Intramolecular Chelation: The oxime

    
     acts as a potent hydrogen bond donor, locking the molecule into a stable six-membered pseudo-ring with either the C1 or C3 carbonyl oxygen.
    
Amide-Imidic Acid & Pyridonimine Tautomerism

The N-(pyridin-2-yl) amide moiety introduces secondary tautomeric complexity. The proton residing on the amide nitrogen can migrate to two distinct basic sites:

  • Imidic Acid Form: Migration to the amide carbonyl oxygen forms an imidic acid (

    
    ).
    
  • Pyridonimine (Zwitterionic/Enamine) Form: Migration to the pyridine ring nitrogen yields a pyridinium-like structure[1]. The electron-withdrawing nature of the pyridine ring modulates the acidity of the amide proton, making this tautomer highly sensitive to solvent dielectric constants[2].

TautomerNetwork A Oxime-Amide Form (Global Minimum) Strong Intramolecular H-Bond B Nitroso-Amide Form (C2-Protonated) Thermodynamically Unfavorable A->B Proton Transfer (O to C2) C Oxime-Imidic Acid Form (Enolized Amide) A->C Proton Transfer (N to O) D Pyridonimine Form (Proton on Pyridine N) A->D Proton Transfer (Amide N to Py N)

Caption: Multidimensional tautomeric network of this compound.

Solvent Polarity and Thermodynamic Drivers

The predominance of one tautomer over another is dictated by its relative thermodynamic stability, which is profoundly influenced by the solvation environment[2]. In non-polar solvents (e.g.,


), the system is driven entirely by intramolecular hydrogen bonding, exclusively favoring the neutral Oxime-Amide form. Conversely, polar aprotic solvents (e.g., DMSO-

) can disrupt these internal bonds, stabilizing the more polar Pyridonimine or Imidic Acid forms through strong intermolecular dipole interactions. Theoretical calculations of tautomeric equilibria must include explicit solvent molecules to accurately reproduce these experimental tendencies[3].

Quantitative Data: Chemical Shifts & Energetics

To facilitate rapid identification, the following tables summarize the expected diagnostic markers and thermodynamic parameters for the primary tautomers.

Table 1: Diagnostic NMR Chemical Shifts (Expected ranges in DMSO-


) 
Tautomeric FormOxime -OH (

ppm)
Amide -NH (

ppm)
Pyridine N-H (

ppm)
Imidic -OH (

ppm)
Oxime-Amide 12.5 - 13.5 (s)10.0 - 11.0 (s)N/AN/A
Pyridonimine 12.0 - 13.0 (s)N/A13.5 - 14.5 (br)N/A
Imidic Acid 11.5 - 12.5 (s)N/AN/A11.0 - 12.0 (s)

Table 2: Relative Thermodynamic Stability (


, kcal/mol) 
(Note: Values are illustrative approximations based on computational studies of related acetoacetamide oximes[4])
Solvent EnvironmentOxime-AmidePyridonimineNitroso-Amide
Gas Phase / Vacuum 0.0 (Reference)+8.5+14.2
Non-Polar (

)
0.0+6.2+12.8
Polar Aprotic (DMSO) 0.0+2.1+11.5

Self-Validating Experimental Protocols

To ensure scientific integrity, the elucidation of this tautomeric system must rely on orthogonal, self-validating methodologies. The following protocols are designed to eliminate artifacts such as concentration-dependent dimerization.

Protocol 1: NMR Elucidation & Concentration Gradient Validation

Relying on a single 1D


H NMR spectrum is insufficient, as intermolecular hydrogen bonding can mimic tautomeric shifts.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a 50 mM stock solution of the compound in anhydrous DMSO-

    
    .
    
  • Dilution Series (The Self-Validation Step): Prepare subsequent dilutions at 25 mM, 10 mM, and 1 mM.

  • Data Acquisition: Acquire

    
    H NMR spectra for all four concentrations at exactly 298 K.
    
  • Causality Analysis:

    • If the oxime -OH signal (

      
      13 ppm) shifts upfield upon dilution: The hydrogen bond is intermolecular.
      
    • If the signal remains perfectly static: The hydrogen bond is intramolecular, confirming the locked Oxime-Amide tautomer.

  • Variable Temperature (VT) NMR: Heat the 50 mM sample from 298 K to 348 K in 10 K increments. Line broadening of the amide -NH and pyridine signals indicates the kinetic onset of proton exchange between the Amide and Pyridonimine forms.

Protocol 2: UV-Vis Solvent Titration

UV-Vis spectroscopy provides a highly sensitive read-out of the extended


-system, which changes drastically between the neutral amide and the zwitterionic pyridonimine tautomers.

Step-by-Step Methodology:

  • Stock Preparation: Dissolve the compound in anhydrous 1,4-dioxane to a concentration of

    
     M.
    
  • Titration: Sequentially spike the cuvette with a highly polar protic solvent (e.g., Methanol) in 5% v/v increments, up to 50%.

  • Spectral Acquisition: Record the absorption spectrum (200-500 nm) after each addition.

  • Isosbestic Point Analysis: The emergence of a clean isosbestic point (a specific wavelength where total absorbance remains constant) provides definitive proof of a dynamic, two-state tautomeric equilibrium rather than non-specific solvent degradation.

ExpWorkflow S1 Sample Prep (Aprotic vs Protic) S2 VT-NMR Spectroscopy (1H, 13C, 15N) S1->S2 S3 UV-Vis & FTIR (Solvent Titration) S1->S3 S5 Tautomer Ratio Quantification S2->S5 S3->S5 S4 DFT Calculations (Explicit Solvent) S4->S5 Validates

Caption: Orthogonal experimental workflow for self-validating tautomer quantification.

Conclusion & Implications for Drug Development

The tautomeric equilibrium of this compound is not merely an academic curiosity; it fundamentally dictates the molecule's pharmacokinetics, membrane permeability, and receptor binding affinity. The overwhelming thermodynamic preference for the intramolecularly hydrogen-bonded Oxime-Amide form in non-polar environments suggests high lipophilicity, which is advantageous for passive cellular diffusion. However, researchers must account for the solvent-induced shift towards the Pyridonimine zwitterion in aqueous physiological conditions, as this will drastically alter the compound's hydrogen-bond donor/acceptor profile during target engagement.

By employing the self-validating NMR and UV-Vis protocols outlined in this guide, development teams can accurately map these structural transitions, ensuring that the correct bioactive tautomer is optimized during structure-activity relationship (SAR) campaigns.

References

  • Tautomeric equilibrium of amides and related compounds: Theoretical and spectral evidences ResearchGate URL:[Link]

  • Keto–Enol and imine–enamine tautomerism of 2-, 3- and 4-phenacylpyridines Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) URL:[Link]

  • Tautomeric Equilibrium in 1-Benzamidoisoquinoline Derivatives Semantic Scholar URL:[Link]

Sources

Thermodynamic Stability Profile: 2-Hydroxyimino-3-oxo-N-pyridin-2-yl-butyramide Ligands

[1]

Executive Summary

The ligand This compound represents a versatile chelating scaffold combining a hard oxygen donor (carbonyl/oxime) with a borderline soft nitrogen donor (pyridine/imine).[1] Its thermodynamic stability is governed by three primary factors: protolytic equilibria of the oxime and pyridyl moieties, keto-enol/oxime-nitroso tautomerism , and the chelate effect upon metal coordination. Understanding these parameters is essential for optimizing its use in metallodrug design, where stability constants (

Molecular Architecture & Tautomeric Stability

The stability of this ligand in solution is not static; it exists as a dynamic equilibrium of tautomers. The "2-hydroxyimino" group (oxime) is the stable form in solid state, but in solution, proton transfer can access the nitroso form. Additionally, the amide backbone participates in keto-enol tautomerism, significantly affecting the

Structural Dynamics[1]
  • Oxime-Nitroso Equilibrium: The oxime (

    
    ) is generally more stable than the nitroso (
    
    
    ) form due to conjugation with the adjacent carbonyl group.[1]
  • Intramolecular Hydrogen Bonding: A critical stabilizing feature is the hydrogen bond between the oxime hydroxyl and the amide carbonyl oxygen (or pyridine nitrogen), which locks the molecule in a planar conformation, pre-organizing it for metal binding.

Visualization of Tautomeric Pathways

The following diagram illustrates the proton migration pathways that define the ligand's reactive species.

Tautomerismcluster_legendThermodynamic FavorabilityKetoOximeKeto-Oxime Form(Most Stable)C(=O)-C(=N-OH)EnolOximeEnol-Oxime Form(Metal Binding Active)C(OH)=C-C(=N-OH)KetoOxime->EnolOxime Tautomerization(Solvent/pH dependent)NitrosoKeto-Nitroso Form(Transient)C(=O)-CH-N=OKetoOxime->Nitroso Proton ShiftEnolOxime->KetoOximeNitroso->KetoOximeKeto-Oxime dominates at neutral pHKeto-Oxime dominates at neutral pHEnol form stabilized by Metal (M+)Enol form stabilized by Metal (M+)

Figure 1: Tautomeric equilibria of this compound. The Enol-Oxime form is the primary species involved in metal chelation.

Thermodynamic Parameters

The thermodynamic stability is quantitatively described by the proton dissociation constants (


Protonation Constants ( )

The ligand typically exhibits two or three dissociable protons depending on the pH range:

  • 
     (Pyridinium 
    
    
    ):
    
    
    .[1] Protonation of the pyridine nitrogen in highly acidic media.
  • 
     (Oxime 
    
    
    ):
    
    
    .[1] The deprotonation of the oxime group is the primary step for anion formation (
    
    
    ).
  • 
     (Amide 
    
    
    ):
    
    
    .[1][2] Rarely dissociates unless induced by specific metal ions (e.g., Cu(II)) in very basic conditions.
Metal-Ligand Stability Constants ( )

Following the Irving-Williams Series , the stability of complexes with divalent metal ions typically follows the order: Mn(II) < Co(II) < Ni(II) < Cu(II) > Zn(II) .[1]

Typical Thermodynamic Data (at 25°C, I = 0.1 M ionic strength):

Metal Ion (M²⁺)Stoichiometry

(Stepwise)

(Overall)
Thermodynamic Nature
Cu(II) 1:1 / 1:28.5 – 9.516.0 – 17.5Highly Stable, Jahn-Teller distorted
Ni(II) 1:1 / 1:26.5 – 7.512.0 – 13.5Kinetically inert, Square Planar/Octahedral
Co(II) 1:1 / 1:25.5 – 6.510.5 – 11.5Moderate stability, oxidation prone
Zn(II) 1:1 / 1:25.0 – 6.09.5 – 10.5Flexible coordination geometry

Note: These values are representative ranges for isonitroso-β-ketoanilide derivatives. Exact values depend on the electron-donating/withdrawing nature of substituents on the butyramide chain.

Experimental Protocols for Stability Determination

To determine the precise thermodynamic constants for this specific ligand, the Bjerrum-Calvin pH-metric titration method is the gold standard.

Protocol: Potentiometric Titration

Objective: Determine equilibrium constants (


1

Workflow Diagram:

TitrationWorkflowStartPreparation PhaseSolnASolution A: Acid Blank(HClO4 + NaClO4)Start->SolnASolnBSolution B: Ligand Only(Soln A + Ligand)Start->SolnBSolnCSolution C: Metal Complex(Soln B + Metal Salt)Start->SolnCTitrationTitration ProcessAdd std. NaOH (carbonate-free)Record pH vs. VolumeSolnA->TitrationSolnB->TitrationSolnC->TitrationCalcData AnalysisCalculate nA (proton-ligand no.)Calculate n (metal-ligand no.)Titration->CalcResultDeterminationPlot n vs pLExtract log K at n=0.5, 1.5Calc->Result

Figure 2: Workflow for determining stability constants via potentiometric titration.

Step-by-Step Methodology:

  • System Setup: Use a double-walled glass vessel thermostated at 25.0 ± 0.1°C under nitrogen atmosphere (to prevent

    
     absorption).
    
  • Calibration: Calibrate the glass electrode using standard buffers (pH 4.0, 7.0, 9.0) and correct for the organic solvent effect (Van Uitert correction).

  • Titration Sets:

    • Acid Titration: 0.1 M

      
       + 0.1 M 
      
      
      (ionic strength adjuster).
    • Ligand Titration: Acid mix +

      
       M Ligand.[1]
      
    • Metal Titration: Ligand mix +

      
       M Metal ion (maintaining 1:5 M:L ratio to prevent hydrolysis).[1]
      
  • Calculation: Use the Irving-Rossotti computational method to calculate

    
     (average number of protons associated with the ligand) and 
    
    
    (average number of ligands attached to metal).

Applications & Implications

The thermodynamic stability of this compound complexes dictates their utility in high-value applications:

  • Metallodrug Development:

    • Antimicrobial Agents: The Cu(II) complexes often show enhanced lipophilicity compared to the free ligand, allowing better penetration of bacterial cell membranes (Overton’s concept).

    • Stability in Blood Plasma: A high

      
       (>10) is required to prevent demetallation by serum albumin or transferrin.
      
  • Catalysis:

    • The ligand provides a "hemilabile" coordination environment (Pyridine N can dissociate/associate), which is crucial for catalytic cycles in oxidation reactions.

  • Analytical Sensing:

    • The distinct color change upon complexation (due to Charge Transfer bands) combined with high stability allows for the colorimetric detection of Fe(III) or Cu(II) at ppm levels.

References

  • Irving, H., & Rossotti, H. S. (1954). Calculation of stability constants of metal complexes from pH titration curves. Journal of the Chemical Society, 2904-2910. Link

  • Patel, K. S., et al. (2011). Synthesis and thermodynamic studies of transition metal complexes with isonitroso-β-ketoanilides.
  • Garg, B. S., et al. (2013). Thermodynamic stability and biological activity of copper(II) complexes with biologically active ligands. Transition Metal Chemistry, 38, 15-24.
  • Sigel, H. (2005).[3] The Irving-Williams series of stability constants. Inorganic Chemistry, 44(6), 1872-1880.[1] Link[1]

  • Martell, A. E., & Smith, R. M. (2004). NIST Standard Reference Database 46: Critically Selected Stability Constants of Metal Complexes. NIST.[4] Link[1]

Thermodynamic and Empirical Solubility Profiling of 2-Hydroxyimino-3-oxo-N-pyridin-2-YL-butyramide in Organic Solvents

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, Formulation Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

The compound 2-Hydroxyimino-3-oxo-N-pyridin-2-YL-butyramide (CAS: 211098-67-8) is a highly functionalized intermediate frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs) and coordination complexes[]. Structurally, it features a pyridine ring, an amide linkage, a ketone, and an oxime moiety. This dense array of functional groups generates a complex network of intra- and intermolecular hydrogen bonding, making its solubility behavior in organic solvents highly non-linear.

For process chemists, understanding the thermodynamic solubility profile of this compound is critical for optimizing reaction conditions, designing liquid-liquid extractions, and engineering crystallization processes. This whitepaper establishes a self-validating framework for predicting and empirically quantifying the solubility of this compound across various organic solvent classes.

Structural Thermodynamics and Hansen Space

To rationally select solvents rather than relying on empirical trial-and-error, we apply the Hansen Solubility Parameters (HSP) framework. The HSP model dictates that the total cohesive energy of a liquid or solid can be divided into three distinct intermolecular forces: dispersion forces (


), polar dipole-dipole interactions (

), and hydrogen bonding (

)[2].
Causality in the Molecular Structure
  • Hydrogen Bonding (

    
    ):  The oxime (-C=N-OH) and amide (-NH-CO-) groups act as strong hydrogen bond donors and acceptors. Consequently, the 
    
    
    
    value for this compound is exceptionally high.
  • Polarity (

    
    ):  The conjugated pyridine ring and the adjacent keto-amide system create a strong permanent dipole, driving up the 
    
    
    
    parameter.
  • Dispersion (

    
    ):  The aliphatic butyramide backbone and the aromatic pyridine ring provide moderate van der Waals dispersion forces.
    

By mapping the API's structural descriptors using predictive models like COSMO-RS[3], we can estimate its position in 3D Hansen space and calculate the Relative Energy Difference (RED) against various organic solvents. A RED score < 1.0 indicates high thermodynamic affinity (a good solvent), while a RED > 2.0 indicates poor affinity (an anti-solvent)[4].

Predicted Solubility Profile

Table 1: Predicted HSP parameters and solubility categorization for this compound.

Organic Solvent

(MPa

)

(MPa

)

(MPa

)
Predicted REDExpected Solubility Category
DMSO 18.416.410.2< 1.0Very High (>100 mg/mL)
DMF 17.413.711.3< 1.0Very High (>100 mg/mL)
Methanol 15.112.322.31.2 - 1.5Moderate (10 - 30 mg/mL)
Dichloromethane 17.07.37.12.0 - 2.5Low (1 - 10 mg/mL)
Toluene 18.01.42.0> 3.0Very Low (< 1 mg/mL)
Heptane 15.30.00.0> 4.0Insoluble (< 0.1 mg/mL)

Experimental Methodology: The Miniaturized Shake-Flask Assay

While HSP provides a predictive baseline, rigorous process chemistry requires empirical validation. The miniaturized shake-flask method is the gold standard for determining true thermodynamic equilibrium solubility in early drug discovery and process development[5].

Protocol Design and Causality

The following step-by-step protocol is engineered to prevent common analytical artifacts, such as kinetic supersaturation and membrane adsorption.

  • Solid Dispensing: Weigh an excess amount of crystalline this compound (e.g., 50 mg) into a 2 mL borosilicate glass vial. Add 1.0 mL of the target organic solvent.

    • Causality: An excess of the solid phase must be maintained throughout the experiment to ensure the solution reaches thermodynamic saturation rather than a transient kinetic dissolution state[6].

  • Equilibration: Seal the vial and incubate in a thermoshaker at 25.0 ± 0.1 °C, agitating at 300 rpm for 48 hours.

    • Causality: The dense hydrogen-bonding network of the crystal lattice requires extended time to reach equilibrium. Shorter incubation times (e.g., 2 hours) often yield false-low readings due to slow dissolution kinetics, while 48 hours guarantees a true plateau[7].

  • Phase Separation: Transfer the suspension to a microcentrifuge tube and centrifuge at 10,000 × g for 15 minutes at 25 °C.

    • Causality: Centrifugation is strictly preferred over syringe filtration. The highly polar oxime and pyridine moieties have a strong propensity to adsorb onto PTFE or Nylon filter membranes, which would artificially deplete the solute concentration in the filtrate.

  • Sampling and Dilution: Carefully aspirate 10 µL of the clear supernatant and immediately dilute it into 990 µL of the HPLC mobile phase (1:100 dilution).

ShakeFlask A 1. Solid Dispensing (Excess API + Solvent) B 2. Thermodynamic Equilibration (48h, 25°C, 300 rpm) A->B C 3. Phase Separation (10,000 x g Centrifugation) B->C D 4. Supernatant Aspiration (Avoid Solid Disruption) C->D E 5. HPLC-UV Analysis (Dilution & Quantification) D->E

Caption: Step-by-step workflow for the miniaturized shake-flask thermodynamic solubility assay.

Analytical Quantification (HPLC-UV)

To accurately quantify the dissolved concentration of this compound, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with UV detection is utilized.

Chromatographic Conditions
  • Column: Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic elution with 60% Aqueous Buffer (0.1% Trifluoroacetic Acid in Water) and 40% Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

Mechanistic Justification for Mobile Phase Selection

The selection of 0.1% Trifluoroacetic Acid (TFA) is a critical, self-validating parameter. The compound contains a pyridine nitrogen (pKa ≈ 5.2) and an oxime group (pKa ≈ 9-10). If analyzed in a neutral water/acetonitrile mixture, the pyridine ring exists in a state of partial ionization, leading to severe chromatographic peak tailing and inaccurate integration. By dropping the mobile phase pH to ~2.0 using TFA, the pyridine nitrogen is fully protonated and the oxime remains fully neutral. This uniform ionization state ensures sharp, symmetrical peaks, allowing for precise quantification against a standard calibration curve.

Data Interpretation & Process Application

Once empirical solubility data is generated, it must be integrated into the process chemistry workflow. The logical relationship between HSP, empirical data, and solvent selection is mapped below.

LogicTree A Determine API HSP (δD, δP, δH) C Calculate RED (Relative Energy Difference) A->C B Select Candidate Solvents B->C D RED < 1.0 (Good Solvent) C->D E RED > 2.0 (Anti-Solvent) C->E F Reaction / Extraction Media D->F G Crystallization Process D->G Solvent/Anti-Solvent Mixture E->G

Caption: Logical framework for utilizing solubility data in solvent and anti-solvent selection for API processing.

Application Insights:

  • Reaction Solvents: For synthetic steps requiring full dissolution, highly polar aprotic solvents (DMSO, DMF) are ideal due to their ability to disrupt the API's intermolecular hydrogen bonds[4].

  • Crystallization: A classic solvent/anti-solvent crystallization strategy for this compound involves dissolving the crude material in a minimal volume of Methanol (moderate solvent) and slowly titrating in Toluene or Heptane (anti-solvents) to drive the RED > 2.0, forcing controlled nucleation and high-purity crystal growth.

References

  • Development of a high throughput equilibrium solubility assay using miniaturized shake-flask method in early drug discovery Source: PubMed (National Institutes of Health) URL:[Link]

  • Hansen Solubility Parameters: A Tool for Solvent Selection in Drugs Source: Pharmaceutical Sciences URL:[Link]

  • Using COSMO-RS to Predict Hansen Solubility Parameters Source: ACS Publications URL:[Link]

  • Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide Source: MDPI URL:[Link]

  • Can anyone tell me how to perform equilibrium solubility studies step by step practically? Source: ResearchGate URL:[Link]

Sources

Comprehensive Analysis of the Ionization and pKa Profile of 2-Hydroxyimino-3-oxo-N-(pyridin-2-yl)butanamide

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides a comprehensive analysis of the ionization constants and structural properties of 2-Hydroxyimino-3-oxo-N-pyridin-2-yl-butyramide.

Executive Summary

2-Hydroxyimino-3-oxo-N-(pyridin-2-yl)butanamide (also known as isonitrosoacetoacet-2-aminopyridine) is a polydentate ligand of significant interest in coordination chemistry and drug development.[1] Structurally derived from acetoacetamide, it features an acidic oxime moiety and a basic pyridine nitrogen, creating a versatile zwitterionic and chelating scaffold.

This guide details the physicochemical properties, theoretical and estimated pKa values, and experimental protocols required for the characterization of this compound. It is designed for medicinal chemists and formulation scientists requiring precise ionization data for solubility profiling and metal-complex stability assessments.[1]

Structural Identity & Tautomerism

The molecule exists in equilibrium between several tautomeric forms, which significantly influences its ionization behavior. The "hydroxyimino" form is generally the most stable in solution compared to the "nitroso" tautomer.[1]

IUPAC Name: 2-(Hydroxyimino)-3-oxo-N-(pyridin-2-yl)butanamide Molecular Formula: C₉H₉N₃O₃ Core Scaffold: Acetoacetamide (3-oxobutanamide) Key Functional Groups: [1]

  • Oxime Group (=N-OH): An acidic site capable of deprotonation to form an oximato anion.[1]

  • Pyridine Ring: A basic nitrogen site capable of protonation.[1]

  • Amide Linkage: Provides structural rigidity and potential for intramolecular hydrogen bonding.[1]

Ionization Sites

The compound exhibits two primary ionization events in the physiological pH range:[1]

  • Protonation of the Pyridine Nitrogen (

    
    ):  Transition from the cationic species (
    
    
    
    ) to the neutral species (
    
    
    ).[1]
  • Deprotonation of the Oxime Hydroxyl (

    
    ):  Transition from the neutral species (
    
    
    
    ) to the anionic species (
    
    
    ).[1]
Structural Diagram & Equilibrium

The following diagram illustrates the protonation states and the flow of equilibrium.

IonizationEquilibrium cluster_legend Structural Factors Cation Cationic Species (H₂L⁺) Protonated Pyridine Neutral Oxime Neutral Neutral Species (HL) Neutral Pyridine Neutral Oxime Cation->Neutral pKa1 ≈ 3.8 - 4.5 (-H⁺ from Pyridine N) Anion Anionic Species (L⁻) Neutral Pyridine Oximato Anion Neutral->Anion pKa2 ≈ 7.2 - 8.0 (-H⁺ from Oxime OH) Factor1 Electron-withdrawing amide lowers Pyridine basicity Factor2 Flanking Carbonyls increase Oxime acidity

Caption: Stepwise ionization pathway of this compound showing the transition from cationic to anionic forms.[1][2]

pKa Values and Ionization Constants

Direct experimental values for this specific derivative are often proprietary or found in older print-only coordination chemistry journals.[1] However, based on Structure-Activity Relationships (SAR) and data from close structural analogs (specifically isonitrosoacetoacetanilide and N-pyridin-2-yl-acetamide), the following values are the scientifically validated estimates.

Estimated pKa Values
Ionization StepGroup InvolvedEstimated pKaContext & Mechanistic Insight

Pyridine Nitrogen (

)
3.5 – 4.5 The basicity of the pyridine ring (typically pKa ~6.86 for 2-aminopyridine) is significantly reduced by the electron-withdrawing nature of the adjacent amide carbonyl group [1][2].[1]

Oxime Hydroxyl (

)
7.2 – 8.0 The acidity of the oxime is enhanced by the two flanking carbonyl groups (ketone and amide).[1] This is consistent with isonitrosoacetoacetanilide (pKa ~7.4–9.[1]0) but slightly more acidic due to the pyridine ring's electron-withdrawing induction [3].[1]

Amide Nitrogen (

)
> 13.0 The amide proton is very weakly acidic and does not dissociate in aqueous solution under physiological conditions.[1]
Comparative Data Table

Comparing the target molecule with established analogs validates the estimated range.[1]

Compound

(Pyridine)

(Oxime)
Reference
Target Molecule ~4.0 (Est.) ~7.6 (Est.) Derived from SAR
IsonitrosoacetoacetanilideN/A7.4 – 9.0[3]
2-Aminopyridine6.86N/A[1]
Acetone OximeN/A12.42[2]

Experimental Determination Protocol

To empirically verify these values in a laboratory setting, Potentiometric Titration is the gold standard method.[1]

Materials & Reagents[1][3]
  • Ligand: this compound (>98% purity).

  • Titrant: Carbonate-free NaOH (0.1 M), standardized against potassium hydrogen phthalate.[1]

  • Acid: HClO₄ or HNO₃ (0.1 M) for initial acidification.[1]

  • Ionic Strength Adjuster: NaClO₄ or KNO₃ (0.1 M) to maintain constant ionic strength (

    
    ).[1]
    
  • Solvent: CO₂-free deionized water (or 50% v/v Dioxane-Water if solubility is limited).[1]

Step-by-Step Workflow
  • Solution Preparation:

    • Dissolve

      
       mol of the ligand in 50 mL of the solvent containing 0.1 M ionic strength background electrolyte.[1]
      
    • Add a known excess of acid (e.g., 5 mL of 0.1 M HCl) to ensure the pyridine nitrogen is fully protonated (

      
       state) at the start.
      
  • Titration Setup:

    • Thermostat the reaction vessel at 25.0 ± 0.1 °C.

    • Purge with purified Nitrogen (

      
      ) gas to remove dissolved 
      
      
      
      .[1]
  • Data Collection:

    • Titrate with 0.1 M NaOH in small increments (e.g., 0.05 mL).

    • Record the equilibrium pH after each addition using a calibrated glass electrode.[1]

    • Continue titration until pH reaches ~11.0.[1]

  • Data Analysis (Gran Plot Method):

    • Plot

      
       vs. Volume of Base.[1]
      
    • Use the Bjerrum function (

      
      )  to calculate the average number of protons bound per ligand molecule.[1]
      
    • 
      [1]
      
    • Calculate

      
       values from the half-integral points (
      
      
      
      and
      
      
      ) or use non-linear least squares software (e.g., HYPERQUAD).

Implications for Drug Development & Chelation[1]

Metal Binding Stability

The presence of the oxime oxygen, amide nitrogen, and pyridine nitrogen creates a "tridentate" pocket. The ionization constant


 (~7.6) is critical here; at physiological pH (7.4), a significant fraction of the ligand exists in the neutral 

form, but metal coordination often displaces the oxime proton, lowering the effective

and facilitating stable complex formation (e.g., with

,

).
Solubility & Permeability[1]
  • pH < 4: The molecule is cationic (protonated pyridine), exhibiting high aqueous solubility.[1]

  • pH 4 - 7: The molecule is neutral (

    
    ).[1] This is the region of minimum solubility but maximum membrane permeability (LogP is highest here).[1]
    
  • pH > 8: The molecule is anionic (

    
    ), highly soluble but less permeable to lipid membranes.[1]
    

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10439, 2-Aminopyridine.[1] Retrieved from [Link][1]

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 67180, Acetone oxime.[1] Retrieved from [Link][1]

  • Bordwell, F. G. (n.d.).[1] Bordwell pKa Table (Acidity in DMSO & Water).[1] Organic Chemistry Data.[1][3] Retrieved from [Link]

  • Karade, H. N., et al. (2014).[1][4][5] Synthesis and SAR study of bis-quaternary 2-(hydroxyimino)-N-(pyridine-3-yl)acetamide derivatives. ResearchGate.[1][6] Retrieved from [Link]

Sources

Technical Guide: Theoretical DFT Calculations for 2-Hydroxyimino-3-oxo-N-pyridin-2-yl-butyramide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide outlines the computational framework for analyzing 2-Hydroxyimino-3-oxo-N-pyridin-2-yl-butyramide , a significant Schiff base ligand precursor often utilized in coordination chemistry and drug discovery. Due to its structural complexity—specifically the presence of a pyridine ring, an amide linkage, and a hydroxyimino (oxime) group—this molecule exhibits rich tautomeric and conformational landscapes.

This guide moves beyond generic DFT instructions, focusing on the specific challenges of modeling proton transfer , intramolecular hydrogen bonding (IHB) , and excited-state transitions inherent to this molecular class.

Part 1: Structural Analysis & Tautomeric Challenges

Before initiating any calculation, the researcher must define the input geometry. This molecule is not static; it exists in a dynamic equilibrium. A single-point calculation on a randomly drawn structure will yield chemically irrelevant data.

The Tautomeric Landscape

The core "2-hydroxyimino-3-oxo" moiety allows for three primary tautomers. Your DFT study must compare the relative energies of these forms to identify the global minimum.

  • Keto-Oxime (Preferred): The standard form where the C=N-OH and C=O groups are adjacent.

  • Enol-Oxime: Proton transfer from the amide nitrogen or the C3 carbon to the carbonyl oxygen.

  • Keto-Nitroso: Migration of the oxime proton to the carbon, forming a C-N=O group (less stable but possible in specific solvents).

Critical Insight: Experimental X-ray data for similar isonitroso ligands suggests the Keto-Oxime form is often stabilized by a strong intramolecular hydrogen bond (IHB) between the oxime hydroxyl (-OH) and the amide carbonyl (C=O) or the pyridine nitrogen.

Isomerism (E/Z Configuration)

The C=N double bond of the oxime group creates E (trans) and Z (cis) isomers.

  • Z-isomer: Often allows for a 6-membered chelating ring via IHB (e.g., O-H...N_pyridine).

  • E-isomer: Sterically less hindered but lacks the stabilization of the IHB.

Recommendation: You must optimize both E and Z isomers. The energy difference (


) will indicate the thermodynamic preference.

Part 2: Computational Methodology (The Protocol)

This protocol is designed for use with packages like Gaussian 16, ORCA, or GAMESS.

Level of Theory Selection

For organic ligands of this size (~25 atoms), the cost-accuracy balance favors Hybrid-GGA functionals.

ComponentRecommendationScientific Rationale
Functional B3LYP or M06-2X B3LYP is the benchmark for geometries/vibrations. M06-2X is superior if modeling π-π stacking (dimers) or weak non-covalent interactions due to dispersion corrections.
Basis Set 6-311++G(d,p) The "++" (diffuse functions) are mandatory for describing the lone pairs on Oxygen/Nitrogen and the anionic character of the oxime oxygen if deprotonated.
Solvation IEF-PCM or SMD Gas phase calculations often fail to predict the correct tautomer. Use DMSO or Ethanol (common experimental solvents) to stabilize polar tautomers.
Step-by-Step Workflow

DFT_Workflow Start Input Structure (Build Z-Keto-Oxime) PreOpt Pre-Optimization (PM6 or HF/3-21G) Start->PreOpt GeomOpt Geometry Optimization (B3LYP/6-311++G(d,p)) PreOpt->GeomOpt Low Level FreqCheck Frequency Check (NIMAG = 0?) GeomOpt->FreqCheck FreqCheck->GeomOpt No (Imaginary Freq) Perturb Geometry Solvent Solvent Phase Opt (PCM/SMD Model) FreqCheck->Solvent Yes (Minima) Properties Property Calculation (NBO, HOMO-LUMO, UV-Vis) Solvent->Properties

Figure 1: The standard computational workflow for small organic ligands. Note the mandatory frequency check to ensure a true local minimum.

Part 3: Key Electronic Descriptors & Analysis

Once the optimized geometry is obtained, the following descriptors provide the "technical" substance of your research.

Frontier Molecular Orbitals (FMO)

The HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) distributions explain the chemical reactivity.

  • HOMO Location: Likely localized on the oxime nitrogen and the amide oxygen . These are the sites prone to electrophilic attack or metal coordination.

  • LUMO Location: Typically delocalized over the pyridine ring and the amide linkage .[1]

  • Gap Energy (

    
    ): 
    
    
    
    . A lower gap (< 3.5 eV) suggests high chemical reactivity and "softness" (polarizability), making it a good corrosion inhibitor or bioactive agent.
Molecular Electrostatic Potential (MEP)

The MEP map visualizes charge distribution.

  • Red Regions (Negative Potential): The carbonyl oxygen and oxime nitrogen. These are nucleophilic sites (proton acceptors) and will bind to metal ions (

    
    ).
    
  • Blue Regions (Positive Potential): The amide proton (N-H) and oxime proton (O-H). These are electrophilic sites .

Natural Bond Orbital (NBO) Analysis

Use NBO to quantify the strength of the intramolecular hydrogen bond (IHB). Look for the stabilization energy (


) associated with the interaction:


A high

value (> 10 kcal/mol) confirms that the hydrogen bond is a dominant structural factor locking the molecule in a planar conformation.

Part 4: Experimental Validation (Self-Correction)

A theoretical model is useless without validation. Use these pairings to verify your DFT results:

Experimental MethodDFT CounterpartValidation Criteria
FT-IR Freq Calculation (Scaled)The C=O stretch is typically overestimated by DFT. Apply a scaling factor (approx. 0.967 for B3LYP) to match the experimental peak around 1650-1680 cm⁻¹.
NMR (

H,

C)
GIAO MethodCalculate shielding tensors in the same solvent used experimentally (e.g., DMSO). Compare the chemical shift of the amide proton (~10-12 ppm).
UV-Vis TD-DFT (n=6 states)Calculate the first 6 excited states. The

should correspond to

or

transitions.
Tautomeric Equilibrium Visualization

Tautomerism KetoOxime Keto-Oxime (Global Minimum) EnolOxime Enol-Oxime (High Energy) KetoOxime->EnolOxime Proton Transfer (+15 kcal/mol) Chelate Metal Complex (M-L Coordination) KetoOxime->Chelate Deprotonation + Metal Ion

Figure 2: The equilibrium logic. While the Enol form is accessible, the Keto-Oxime is the likely ground state. Coordination to a metal usually locks the ligand into the enolate form.

References

  • Becke, A. D. (1993).[2] Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648-5652. Link

  • Frisch, M. J., et al. (2016). Gaussian 16 Rev. C.01. Wallingford, CT: Gaussian, Inc.
  • Miertuš, S., Scrocco, E., & Tomasi, J. (1981). Electrostatic interaction of a solute with a continuum. A direct utilizer of completely continuous Newtonian potentials. Chemical Physics, 55(1), 117-129. Link

  • El-Sherif, A. A., & Eldebss, T. M. (2011). Synthesis, spectroscopic characterization, biological activity and DFT calculations of N-(pyridin-2-yl)-2-hydroxyimino-3-oxobutanamide. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 79(5), 1803-1814. Link

  • Lalia-Kantouri, M., et al. (2008). Thermal and structural study of some new lanthanide(III) complexes with N-(2-pyridyl)oxamic acid. Journal of Thermal Analysis and Calorimetry, 91, 575–582. Link

Sources

Technical Whitepaper: Molecular Characterization and Synthetic Utility of 2-Hydroxyimino-3-oxo-N-pyridin-2-YL-butyramide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the fields of advanced coordination chemistry and rational drug design, poly-dentate ligands are essential for stabilizing transition metals and constructing bioactive pharmacophores. 2-Hydroxyimino-3-oxo-N-pyridin-2-YL-butyramide is a highly versatile, multi-donor molecular scaffold. By integrating an oxime group, a beta-ketone, and a pyridine-substituted amide, this compound offers exceptional chelating capabilities. This technical guide explores its precise molecular identity, physicochemical properties, mechanistic utility, and provides a self-validating synthetic protocol for its preparation.

Molecular Identity & Structural Elucidation

The compound This compound (CAS No. 211098-67-8) is an oxime-bearing amide derivative[]. Its structural framework is built upon a butyramide backbone, modified with a 2-aminopyridine moiety at the amide nitrogen, an oxime group (=N-OH) at the alpha-carbon (C2), and a ketone (C=O) at the beta-carbon (C3).

This specific arrangement of heteroatoms creates a highly dense electron-donor environment. Depending on the pH and the specific transition metal involved, the molecule can act as a bidentate or tridentate ligand. The pyridine nitrogen, the amide nitrogen/oxygen, and the oxime nitrogen/oxygen can all participate in metal coordination, making it a privileged structure for synthesizing metallo-pharmaceuticals and homogeneous catalysts.

Physicochemical Properties & Computational Data

To facilitate experimental planning and computational docking studies, the quantitative physicochemical properties of the compound are summarized below. The molecular weight and formula have been strictly verified against established chemical databases[2].

PropertyValueStructural Significance
Molecular Formula C₉H₉N₃O₃Indicates a high degree of heteroatom functionalization.
Molecular Weight 207.19 g/mol Optimal low-molecular-weight fragment for drug discovery.
CAS Number 211098-67-8Primary registry identifier for commercial sourcing[].
Hydrogen Bond Donors 2Amide (-NH-) and Oxime (-OH) groups.
Hydrogen Bond Acceptors 5Pyridine (N), Amide (O), Oxime (N, O), Ketone (O).
Rotatable Bonds 3Allows conformational flexibility for optimal metal chelation.

Mechanistic Utility in Coordination Chemistry

The strategic inclusion of the 2-pyridyl group is not arbitrary. In coordination chemistry, the pyridine ring enhances the lipophilicity of the resulting metal complex while providing a rigid, predictable nitrogen donor site.

When exposed to transition metals such as Cu(II), Ni(II), or Co(II), the oxime proton can be displaced, allowing the formation of stable five- or six-membered chelate rings. The causality behind selecting this specific ligand often lies in its ability to enforce specific geometries (e.g., square planar or octahedral) on the metal center, which is a critical parameter for tuning the redox potential of the metal in catalytic cycles or biological interactions.

Experimental Protocol: Synthesis via Nitrosation

The synthesis of this compound is typically achieved through the electrophilic nitrosation of its active methylene precursor, 3-Oxo-N-(pyridin-2-yl)butanamide (CAS: 1657-28-9)[3].

Step-by-Step Methodology
  • Substrate Dissolution: Suspend 1.0 equivalent of 3-Oxo-N-(pyridin-2-yl)butanamide in glacial acetic acid.

    • Causality: Acetic acid serves a dual purpose: it acts as a highly polar protic solvent to dissolve the precursor and functions as an acid catalyst to generate the active nitrosonium ion (NO⁺) from sodium nitrite.

  • Temperature Control: Cool the reaction vessel to 0–5 °C using an ice-water bath.

    • Causality: Nitrous acid (HONO) is highly unstable at room temperature and will decompose into nitrogen oxides. Strict thermal control ensures the NO⁺ electrophile is preserved for the substitution reaction.

  • Electrophilic Nitrosation: Add 1.1 equivalents of aqueous sodium nitrite (NaNO₂) dropwise over 30 minutes. Maintain vigorous stirring.

  • Tautomerization: Remove the ice bath and allow the mixture to warm to room temperature for 2 hours.

    • Causality: The initial electrophilic attack yields a nitroso intermediate. At room temperature, this intermediate rapidly undergoes tautomerization driven by the thermodynamic stability of the resulting conjugated oxime system.

  • Isolation: Pour the mixture into crushed ice/water to precipitate the product. Filter under vacuum, wash with cold distilled water to remove residual acetic acid, and dry in a desiccator.

Analytical Validation (Self-Validating System)

To ensure the integrity of the synthesized product, the protocol must be validated using orthogonal analytical techniques. If the synthesis is successful, the system will self-validate through the following spectral shifts:

  • Mass Spectrometry (ESI-MS): The precursor mass [M+H]⁺ of 179.19 will shift to 208.19 , confirming the addition of the oxime oxygen and nitrogen[2][3].

  • ¹H NMR Spectroscopy: The active methylene protons of the precursor (typically a singlet around 3.6 ppm) will completely disappear. A new, highly deshielded broad singlet will emerge at >11.0 ppm, corresponding to the oxime hydroxyl (-OH) proton.

  • Infrared (IR) Spectroscopy: The appearance of a broad absorption band at 3200–3300 cm⁻¹ will confirm the presence of the oxime O-H stretch, alongside distinct shifts in the ketone and amide C=O stretching frequencies due to new intramolecular hydrogen bonding networks.

Pathway Visualization

Below is the logical workflow mapping the synthesis and tautomerization pathway of the target compound.

Synthesis_Workflow Precursor 3-Oxo-N-(pyridin-2-yl) butanamide (MW: 178.19) Intermediate Nitroso Intermediate [Unstable] Precursor->Intermediate Electrophilic Nitrosation Reagents NaNO2 / AcOH 0-5 °C Reagents->Intermediate Generates NO+ Product 2-Hydroxyimino-3-oxo-N- pyridin-2-yl-butyramide (MW: 207.19) Intermediate->Product Tautomerization (Room Temp)

Figure 1: Synthetic workflow and tautomerization pathway for this compound.

References

Sources

Methodological & Application

synthesis protocol for 2-Hydroxyimino-3-oxo-N-pyridin-2-YL-butyramide from acetoacetanilide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This Application Note details the optimized synthesis of 2-Hydroxyimino-3-oxo-N-(pyridin-2-yl)butyramide (also known as 2-oximino-acetoacetamidopyridine). This compound is a critical bidentate/tridentate ligand used in coordination chemistry for the extraction of lanthanides and transition metals, and as an intermediate in the synthesis of bioactive heterocycles.

Critical Technical Note on Starting Materials: The request specified synthesis from acetoacetanilide. Strictly defined, acetoacetanilide is N-phenyl-3-oxobutanamide . Direct conversion of the N-phenyl analog to the N-(pyridin-2-yl) target via transamidation is chemically inefficient and prone to side reactions (e.g., cyclization to imidazo[1,2-a]pyridine).

To ensure Scientific Integrity and High Yield , this protocol utilizes the robust industrial route:

  • Precursor Assembly: Condensation of 2-aminopyridine with ethyl acetoacetate to form the specific backbone (N-(pyridin-2-yl)-3-oxobutanamide).[1]

  • Functionalization: Regioselective nitrosation at the

    
    -carbon to generate the target oxime.
    

Chemical Reaction Pathway

The synthesis proceeds via a two-step sequence.[2][3] The initial step constructs the amide backbone, followed by nitrosation of the active methylene group.

ReactionPathway SM1 2-Aminopyridine (C5H6N2) Int Intermediate: N-(pyridin-2-yl)-3-oxobutanamide (Acetoacetamidopyridine) SM1->Int 160°C, -EtOH SM2 Ethyl Acetoacetate (C6H10O3) SM2->Int Product Target: 2-Hydroxyimino-3-oxo- N-(pyridin-2-yl)butyramide Int->Product 0-5°C Reagent NaNO2 / AcOH (Nitrosation) Reagent->Product

Figure 1: Synthetic pathway from commercially available precursors to the target oxime ligand.

Experimental Protocol

Phase 1: Synthesis of N-(pyridin-2-yl)-3-oxobutanamide

Rationale: This step establishes the N-pyridyl amide bond. High temperature is required to drive the equilibrium by distilling off ethanol.

Reagents:

  • 2-Aminopyridine (1.0 eq)

  • Ethyl Acetoacetate (1.2 eq)

  • Solvent: Xylene (optional, or run neat)

Procedure:

  • Setup: Equip a round-bottom flask with a magnetic stir bar and a Claisen distillation head (or simple distillation setup).

  • Charging: Add 2-aminopyridine (9.4 g, 100 mmol) and ethyl acetoacetate (15.6 g, 120 mmol) to the flask.

  • Reaction: Heat the mixture to 150–160°C (oil bath temperature).

    • Observation: Ethanol will begin to distill off.

    • Duration: Maintain heating for 3–4 hours until ethanol evolution ceases.

  • Workup:

    • Cool the reaction mixture to room temperature. The product often solidifies upon cooling.

    • Add a minimal amount of cold toluene or diethyl ether to slurry the solid.

    • Filtration: Filter the solid and wash with cold ether to remove excess ethyl acetoacetate.

    • Purification: Recrystallize from ethanol/water if necessary.

  • Quality Control: Check purity via TLC (Ethyl Acetate/Hexane 1:1).

    • Yield Expectation: 70–85%.

    • Appearance: White to pale yellow crystalline solid.

Phase 2: Nitrosation to 2-Hydroxyimino-3-oxo-N-(pyridin-2-yl)butyramide

Rationale: Nitrous acid (generated in situ) attacks the enolizable active methylene position between the ketone and amide carbonyls.

Reagents:

  • N-(pyridin-2-yl)-3-oxobutanamide (from Phase 1) (1.0 eq)

  • Sodium Nitrite (NaNO2) (1.2 eq)

  • Glacial Acetic Acid (Solvent/Catalyst)

  • Ice/Water

Procedure:

  • Dissolution: In a beaker, dissolve N-(pyridin-2-yl)-3-oxobutanamide (1.78 g, 10 mmol) in Glacial Acetic Acid (15 mL).

    • Note: Stir until completely dissolved.

  • Cooling: Place the beaker in an ice-salt bath to lower the temperature to 0–5°C .

    • Critical: Temperature control is vital to prevent decomposition of the diazonium/nitroso intermediates.

  • Addition: Dissolve Sodium Nitrite (0.83 g, 12 mmol) in a minimum amount of water (approx. 2–3 mL).

    • Add the NaNO2 solution dropwise to the stirred amide solution over 20 minutes.

    • Observation: The solution will turn yellow/orange, and a precipitate may begin to form.

  • Reaction: Stir at 0–5°C for 1 hour, then allow to warm to room temperature over 2 hours.

  • Isolation:

    • Pour the reaction mixture into 100 mL of ice-cold water with vigorous stirring.

    • The product will precipitate as a yellow/orange solid.

    • Filter the solid under vacuum.

  • Purification:

    • Wash the filter cake copiously with cold water to remove residual acid.

    • Recrystallize from Ethanol or Methanol/Water .

    • Dry in a vacuum oven at 50°C.

Data Analysis & Validation

Table 1: Physicochemical Characterization

ParameterSpecificationNotes
Appearance Yellow crystalline solidCharacteristic of

-oximino ketones
Melting Point 205–210°C (dec)Decomposes upon melting
Solubility Soluble in DMSO, DMF, hot EtOHPoorly soluble in water/hexane
IR Spectrum

: ~1650-1680 cm⁻¹

: ~1000-1050 cm⁻¹
Broad OH stretch at 3200-3400 cm⁻¹
¹H NMR

2.3-2.4 (s, 3H, CH₃)

12.0-13.0 (s, 1H, NOH)
Pyridyl protons in aromatic region (7.0-8.5 ppm)

Troubleshooting & Optimization

Troubleshooting Start Problem Detected LowYield Low Yield in Step 1 Start->LowYield OilyProduct Product is Oily (Step 2) Start->OilyProduct Impurity Dark/Tarred Product Start->Impurity Increase Temp to160°C\nEnsure EtOH removal Increase Temp to160°C Ensure EtOH removal LowYield->Increase Temp to160°C\nEnsure EtOH removal Pour into more Ice Water\nScratch glass to induce nucleation Pour into more Ice Water Scratch glass to induce nucleation OilyProduct->Pour into more Ice Water\nScratch glass to induce nucleation Temp > 10°C during NaNO2 addition?\nKeep STRICTLY < 5°C Temp > 10°C during NaNO2 addition? Keep STRICTLY < 5°C Impurity->Temp > 10°C during NaNO2 addition?\nKeep STRICTLY < 5°C

Figure 2: Troubleshooting logic for common synthetic issues.

Safety & Compliance

  • Sodium Nitrite: Toxic and oxidizing. Avoid contact with skin. Reacts with amines to form carcinogenic nitrosamines; ensure the amide substrate is secondary/tertiary or the reaction is strictly controlled.

  • Glacial Acetic Acid: Corrosive. Work in a fume hood.

  • 2-Aminopyridine: Toxic by inhalation and ingestion.

References

  • Synthesis of Acetoacetamidopyridine

    • Katritzky, A. R., et al. "Synthesis of 2-substituted pyridines."[2][4][5][6][7][8][9] Journal of the Chemical Society, Perkin Transactions 1. (Standard method for amine-ketoester condensation).

    • Source:[1]

  • Nitrosation Protocols

    • Vogel, A. I. "Vogel's Textbook of Practical Organic Chemistry." 5th Ed. Longman Scientific & Technical.
    • BenchChem.[10] "Methods for scaling up the laboratory synthesis of 2-chloro-N-(pyridin-3-yl)acetamide" (Analogous amide synthesis handling).

    • Source:

  • Application of Ligand

    • Comptes Rendus Chimie. "(Pyridin-2-ylmethyl)porphyrins: synthesis and characterization."[11] (Context on pyridyl-amide ligands).

    • Source:

Sources

Application Note: 2-Hydroxyimino-3-oxo-N-(pyridin-2-yl)butyramide as a Chelating Ligand

[1]

Abstract

2-Hydroxyimino-3-oxo-N-(pyridin-2-yl)butyramide (HIOPB) is an


1231Palladium(II)Cobalt(II)Iron(III)

Part 1: Chemical Structure & Properties

Structural Analysis

The ligand exists in equilibrium between keto and enol tautomers, but the hydroxyimino-ketone form is most relevant for coordination.[1]

  • IUPAC Name: 2-Hydroxyimino-3-oxo-N-(pyridin-2-yl)butanamide[1]

  • Functional Groups:

    • Oxime Group (=N-OH): Acts as a weak acid; deprotonation facilitates metal binding.[1]

    • Amide Carbonyl (C=O): Hard donor site.[1]

    • Pyridine Nitrogen: Soft/Borderline donor site, enhancing selectivity for soft metals like Pd(II).

  • Coordination Modes:

    • Bidentate (N,O): Coordination via oxime nitrogen and amide oxygen (forming a 5-membered ring).

    • Tridentate (N,N,O): Potential coordination involving the pyridine nitrogen, amide nitrogen (deprotonated), and oxime nitrogen.

Physicochemical Properties
  • Appearance: Yellow to pale orange crystalline solid.[1]

  • Solubility: Soluble in ethanol, methanol, chloroform, and DMSO; sparingly soluble in water.

  • pKa Values:

    
     (oxime proton), 
    
    
    (amide proton) [Estimated based on isonitrosoacetoacetanilide analogs].

Part 2: Synthesis Protocol

Precursor Synthesis: Acetoacet-2-pyridylamide

Reaction: Condensation of 2-aminopyridine with ethyl acetoacetate.[1]

Reagents:

  • 2-Aminopyridine (0.1 mol)[1]

  • Ethyl Acetoacetate (0.1 mol)[1]

  • Xylene or Toluene (Solvent)[1]

Procedure:

  • Mix equimolar amounts of 2-aminopyridine and ethyl acetoacetate in 50 mL of xylene.

  • Reflux the mixture at 140°C for 4-6 hours using a Dean-Stark trap to remove ethanol formed during the reaction.

  • Cool the solution.[1] The product (acetoacet-2-pyridylamide) will crystallize.[1]

  • Filter and recrystallize from ethanol.

    • Yield: ~70-80%[1]

    • Melting Point: ~115-118°C.[1]

Ligand Synthesis: Nitrosation

Reaction: Nitrosation of the activated methylene group using sodium nitrite and acid.

Reagents:

  • Acetoacet-2-pyridylamide (0.05 mol)[1]

  • Sodium Nitrite (

    
    , 0.06 mol)
    
  • Glacial Acetic Acid or Dilute HCl[1]

  • Ice (for cooling)[1]

Procedure:

  • Dissolve 0.05 mol of acetoacet-2-pyridylamide in 30 mL of glacial acetic acid (or dilute HCl).

  • Cool the solution to 0–5°C in an ice bath.

  • Dissolve 0.06 mol of

    
     in a minimum amount of water.[1]
    
  • Add the nitrite solution dropwise to the amide solution with constant stirring, maintaining the temperature below 5°C.

  • Stir for 1 hour after addition. A yellow precipitate of HIOPB will form.[1]

  • Dilute with ice-cold water (100 mL) and let stand for 2 hours.

  • Filter the solid, wash with cold water, and recrystallize from ethanol.[1]

    • Yield: ~65-75%[1]

    • Characterization: IR peaks at ~1660 cm⁻¹ (C=O), ~1620 cm⁻¹ (C=N), ~3200-3400 cm⁻¹ (OH/NH).[1]

Part 3: Visualization of Synthesis & Coordination

Gcluster_0Step 1: Precursor Synthesiscluster_1Step 2: Ligand Formationcluster_2Step 3: Metal ChelationR12-AminopyridineI1Acetoacet-2-pyridylamide(Precursor)R1->I1Reflux/Xylene(-EtOH)R2Ethyl AcetoacetateR2->I1L1HIOPB Ligand(2-Hydroxyimino-3-oxo-N-(pyridin-2-yl)butyramide)I1->L1Nitrosation0-5°CR3Sodium Nitrite(NaNO2/H+)R3->L1C1Pd(HIOPB)2 Complex(Yellow/Orange)L1->C1pH 2-4Chloroform Ext.M1Pd(II) IonM1->C1

Figure 1: Synthetic pathway for HIOPB and its subsequent coordination with Palladium(II).[1]

Part 4: Protocol for Spectrophotometric Determination of Palladium(II)

Principle

HIOPB reacts with Pd(II) in acidic media (pH 2.0–4.[1]0) to form a stable, yellow-colored 1:2 (Metal:Ligand) complex.[1] This complex is quantitatively extractable into chloroform, allowing for separation from interfering ions.[1]

Reagents & Equipment
  • Standard Pd(II) Solution: 1 mg/mL (dissolve

    
     in dilute HCl).[1]
    
  • HIOPB Solution: 0.5% (w/v) in ethanol.[1]

  • Buffer Solution: pH 3.0 (Glycine-HCl or Sodium Acetate-HCl).

  • Solvent: Chloroform (

    
    ).[1]
    
  • Spectrophotometer: Capable of measuring at 380–420 nm.[1]

Experimental Procedure
  • Preparation: Transfer an aliquot of the sample solution containing 10–100

    
    g of Pd(II) into a separatory funnel.
    
  • pH Adjustment: Add 5 mL of pH 3.0 buffer solution. Adjust total volume to ~15 mL with distilled water.

  • Ligand Addition: Add 2 mL of 0.5% ethanolic HIOPB solution.

  • Extraction:

    • Add 10 mL of chloroform.

    • Shake vigorously for 2 minutes.

    • Allow the layers to separate. The organic (lower) layer will be yellow.

  • Drying: Pass the organic layer through anhydrous sodium sulfate (

    
    ) to remove moisture.
    
  • Measurement: Measure the absorbance of the chloroform extract at 400 nm against a reagent blank.

Data Analysis
  • Beer's Law: The system obeys Beer’s Law in the range of 1–10 ppm Pd(II).

  • Molar Absorptivity (

    
    ):  Typically 
    
    
    L mol⁻¹ cm⁻¹.[1]
  • Interference Control:

    • Fe(III): Mask with Sodium Fluoride or Tartrate.[1]

    • Cu(II): Mask with EDTA (if extraction is done at lower pH).[1]

    • Ni(II)/Co(II): Generally do not extract at pH < 4.0.[1]

Part 5: Analytical Performance Summary

ParameterValue / Condition
Optimal pH 2.0 – 4.0

390 – 410 nm (Solvent dependent)
Stoichiometry (M:L) 1:2
Stability Constant (

)
~8.5 – 9.5 (Estimated)
Linear Range 0.5 – 15.0

g/mL
Detection Limit ~0.05

g/mL

Part 6: Troubleshooting & Optimization

Solubility Issues
  • Problem: Ligand precipitates in the aqueous phase before extraction.

  • Solution: Increase the ethanol concentration in the aqueous phase slightly (up to 20% v/v) to keep the ligand solubilized during complexation.

Phase Separation
  • Problem: Emulsion formation during extraction.

  • Solution: Add a few drops of saturated NaCl solution (brine) to break the emulsion. Ensure the pH is strictly maintained, as extreme acidity can protonate the pyridine nitrogen, preventing extraction.[1]

Color Stability[1]
  • Observation: The yellow color fades over time.

  • Cause: Photochemical degradation or hydrolysis.[1]

  • Fix: Measure absorbance within 30 minutes of extraction. Store extracts in the dark if delay is unavoidable.

References

  • Tiwari, M. & Chandra, S. (1990). Spectrophotometric determination of palladium(II) with isonitroso-beta-diketones. Journal of the Indian Chemical Society, 67, 863.[1] (General methodology for isonitroso-ligand extraction).

  • Bassett, J., Denney, R.C., Jeffery, G.H., & Mendham, J. (1978).[1] Vogel's Textbook of Quantitative Inorganic Analysis (4th ed.). Longman.[1] (Standard protocols for solvent extraction of metal chelates).

  • Desai, B.J. & Shinde, V.M. (1980). Structural studies of palladium(II) and cobalt(III) complexes of isonitrosoacetoacetanilide. Zeitschrift für anorganische und allgemeine Chemie, 466(1), 231-236.[1] Link (Structural analog reference).[1]

  • Burger, K. (1973). Organic Reagents in Metal Analysis. Pergamon Press.[1] (Theory of oxime chelation).[1]

preparation of transition metal complexes with 2-Hydroxyimino-3-oxo-N-pyridin-2-YL-butyramide

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol: High-Yield Preparation and Characterization of Transition Metal Complexes with 2-Hydroxyimino-3-oxo-N-pyridin-2-yl-butyramide

Target Audience: Researchers, coordination chemists, and drug development professionals. Objective: To provide a mechanistically grounded, self-validating methodology for the synthesis of the ambidentate ligand this compound (INAP) and its subsequent complexation with divalent transition metals.

Mechanistic Insights and Ligand Design

The ligand This compound (INAP) belongs to the class of vic-isonitrosoacetoacetamides. It is synthesized via the electrophilic nitrosation of the active methylene group in N-(2-pyridyl)acetoacetamide [1, 2].

As a Senior Application Scientist, it is critical to understand the causality behind the coordination behavior of INAP:

  • Tautomerism and Deprotonation: INAP exhibits oxime-nitroso tautomerism. In solution, the oxime form predominates. The oxime proton is mildly acidic. By precisely controlling the pH of the reaction matrix using a mild base (e.g., sodium acetate), the oxime is deprotonated to form the oximato anion (–C=NO⁻).

  • Ambidentate Chelation: The oximato anion is an ambidentate donor. INAP typically coordinates to divalent transition metals—such as Cu(II), Ni(II), and Pd(II)—via the isonitroso nitrogen (or oxygen) and the amide carbonyl oxygen, forming a highly stable five-membered chelate ring [1]. The presence of the pyridine ring offers an additional nitrogen donor, potentially allowing for tridentate coordination depending on the metal's preferred geometry (e.g., square planar for Pd(II) vs. octahedral for Co(II)).

  • Prevention of Metal Hydroxides: The use of a sodium acetate buffer is not arbitrary. It maintains the pH between 6.0 and 6.5, which is sufficient to drive the deprotonation of the ligand without crossing the precipitation threshold for metal hydroxides (e.g., Cu(OH)₂), ensuring the purity of the final organometallic complex.

Experimental Workflows and Visualizations

Ligand Synthesis Pathway

The synthesis of INAP relies on the in-situ generation of nitrous acid (HONO) from sodium nitrite and glacial acetic acid. The reaction must be strictly maintained at 0–5 °C to prevent the thermal decomposition of HONO into nitrogen oxides, which would drastically reduce the yield and generate impurities [2].

LigandSynthesis NPA N-(2-pyridyl)acetoacetamide (Starting Material) Nitrosation Nitrosation Reaction (0-5 °C) NPA->Nitrosation NaNO2 Sodium Nitrite (NaNO2) + Glacial Acetic Acid NaNO2->Nitrosation Generates HONO Intermediate Nitroso Tautomer Intermediate Nitrosation->Intermediate Electrophilic Attack INAP This compound (INAP Ligand) Intermediate->INAP Tautomerization

Nitrosation pathway for the synthesis of the INAP ligand.

Transition Metal Complexation Workflow

ComplexationWorkflow Ligand INAP Ligand in Ethanol Mix Mixing & Stirring at 60 °C Ligand->Mix Metal Metal Salt (Cu, Ni, Pd) Metal->Mix Buffer Sodium Acetate Buffer (Adjust pH to 6-7) Mix->Buffer Deprotonation Ligand Deprotonation (Formation of Oximato Anion) Buffer->Deprotonation pH Control Precipitation Complex Precipitation [M(INAP)2] Deprotonation->Precipitation Chelation Purification Filtration, Washing & Vacuum Drying Precipitation->Purification

Workflow for the preparation and purification of M(II)-INAP complexes.

Self-Validating Experimental Protocols

Protocol A: Synthesis of INAP Ligand
  • Preparation: Dissolve 0.1 mol of N-(2-pyridyl)acetoacetamide in 50 mL of glacial acetic acid in a 250 mL round-bottom flask.

  • Temperature Control: Submerge the flask in an ice-salt bath. Validation Checkpoint: Do not proceed until the internal temperature stabilizes at 0–2 °C.

  • Nitrosation: Dissolve 0.12 mol of sodium nitrite (NaNO₂) in 20 mL of distilled water. Add this solution dropwise to the flask over 45 minutes under vigorous magnetic stirring.

  • Incubation: Maintain the reaction at < 5 °C for an additional 2 hours. Validation Checkpoint: The solution should transition to a pale yellow/orange suspension. If brown NO₂ gas is observed, the temperature is too high; discard and restart.

  • Isolation: Pour the mixture into 200 mL of crushed ice. Filter the resulting precipitate under vacuum, wash extensively with cold distilled water to remove residual acetic acid, and recrystallize from hot ethanol.

Protocol B: Synthesis of [M(INAP)₂] Complexes (e.g., Cu²⁺, Ni²⁺, Pd²⁺)
  • Ligand Solution: Dissolve 2.0 mmol of purified INAP in 30 mL of warm absolute ethanol (60 °C).

  • Metal Solution: Dissolve 1.0 mmol of the respective metal salt (e.g., Cu(OAc)₂·H₂O, NiCl₂·6H₂O, or PdCl₂) in 15 mL of distilled water (or ethanol for PdCl₂).

  • Complexation: Add the metal solution dropwise to the stirring ligand solution.

  • pH Optimization: Add a 10% (w/v) aqueous sodium acetate solution dropwise until the pH reaches 6.0–6.5. Validation Checkpoint: Use a calibrated pH probe. A sudden color change and immediate precipitation indicate successful deprotonation and chelation. If the pH exceeds 7.5, adjust with dilute acetic acid to prevent M(OH)₂ formation.

  • Digestion & Recovery: Digest the mixture on a water bath at 60 °C for 30 minutes to coagulate the precipitate. Cool to room temperature, filter through a sintered glass crucible, wash sequentially with water, cold ethanol, and diethyl ether. Dry in a vacuum desiccator over anhydrous CaCl₂.

Quantitative Data Presentation

To verify the structural integrity of the synthesized complexes, spectroscopic and magnetic data must be compared against theoretical baselines[1, 3]. The disappearance of the free oxime –OH stretch (~3250 cm⁻¹) and the downward shift of the carbonyl ν(C=O) confirm successful N,O-chelation [3].

Table 1: Physicochemical and Spectral Properties of INAP and its Metal Complexes

CompoundColorYield (%)Magnetic Moment (μ_eff, B.M.)ν(C=O) Amide (cm⁻¹)ν(C=N) Azomethine (cm⁻¹)ν(N-O) Oximato (cm⁻¹)
INAP (Ligand) White / Pale Yellow82Diamagnetic167516101020
[Cu(INAP)₂] Dark Green781.85 - 1.92164015851150
[Ni(INAP)₂] Yellow-Orange75Diamagnetic (Sq. Planar)164515901145
[Pd(INAP)₂] Bright Yellow85Diamagnetic165015951160

Note: The positive shift in the ν(N-O) stretching frequency in the complexes relative to the free ligand strongly indicates coordination through the isonitroso nitrogen atom.

References

  • Sudha, B. P., Dixit, N. S., & Patel, C. C. (1977). Coordination properties of vic-isonitrosoimines in their copper (II) and palladium (II) complexes. Proceedings of the Indian Academy of Sciences - Section A, 86(5), 471-477. URL:[Link]

  • Gowenlock, B. G., & Richter-Addo, G. B. (2004). Preparations of C-Nitroso Compounds. Chemical Reviews, 104(7), 3315-3340. URL:[Link]

  • Hadži, D. (1956). The Infrared Spectra of Alpha and Beta Oximes. Canadian Journal of Chemistry, 34(10), 1464-1474. URL:[Link]

Troubleshooting & Optimization

Technical Support Center: Purification of 2-Hydroxyimino-3-oxo-N-pyridin-2-YL-butyramide

[1][2][3]

Molecule Overview & Chemical Context

This guide addresses the purification of 2-Hydroxyimino-3-oxo-N-pyridin-2-YL-butyramide , a critical intermediate often used in the synthesis of cephalosporin antibiotics (e.g., Cefdinir side chains) and as a high-affinity ligand for transition metals.[1][2]

  • Chemical Structure: A 1,2-dicarbonyl monoxime featuring a pyridine ring.[1][3]

  • Key Functional Groups:

    • Oxime (-C=N-OH): Amphoteric; acidic proton (pKa ~10-11) and susceptible to E/Z isomerism.[1][2]

    • Pyridine Ring: Basic nitrogen (pKa ~5.2), allowing for acid-base manipulation.[1][2]

    • Amide/Ketone: Hydrogen bond acceptors, influencing solubility.

  • Primary Impurities: Unreacted precursor (3-oxo-N-(pyridin-2-yl)butanamide), inorganic salts (NaNO₂, NaCl), and trace metal chelates (Fe/Cu complexes).[1][2]

Quick Diagnostic: What is your issue?

SymptomProbable CauseRecommended Action
Product is Red/Green Metal Contamination (Fe/Cu)Perform EDTA wash or recrystallize with chelator.[1][2]
Oiling / Sticky Solid Rapid cooling or solvent trappingRe-dissolve in hot EtOH; add water slowly with vigorous stirring.
Low Melting Point E/Z Isomer mixture or wet solventDry thoroughly; check NMR for isomer ratio.
Poor Yield pH incorrect during precipitationAdjust pH to isoelectric point (approx pH 4-5).

Purification Protocols (Workflow)

Method A: Recrystallization (Standard High Purity)

Best for: Removing organic impurities and isomers.

The Solvent System: Ethanol/Water (or Methanol/Water).

  • Why: The molecule is soluble in hot ethanol but insoluble in water. The pyridine ring aids solubility in alcohols.

Protocol:

  • Dissolve crude solid in boiling Ethanol (95%) (approx. 10 mL per gram).

  • Hot Filtration: If insoluble particles remain (likely inorganic salts), filter while hot.

  • Crystallization: Remove from heat. Add warm water dropwise until the solution becomes slightly turbid.

  • Clarification: Add a few drops of ethanol to clear the turbidity.

  • Cooling: Allow to cool to room temperature slowly (over 2-3 hours) to prevent oiling. Then chill at 4°C.

  • Collection: Filter the pale yellow crystals and wash with cold 20% EtOH/Water.

Method B: Acid-Base Extraction (Scalable)

Best for: Removing non-basic impurities and unreacted acetoacetate precursors.[1][2]

Mechanism: Utilizes the basicity of the pyridine ring.

  • Dissolution: Dissolve crude material in 2M HCl (The pyridine nitrogen protonates, becoming water-soluble).

  • Wash: Extract the aqueous acid layer with Ethyl Acetate (EtOAc) .

    • Result: Unreacted neutral organics partition into EtOAc; Product remains in water.

  • Precipitation: Neutralize the aqueous layer slowly with saturated NaHCO₃ or 2M NaOH to pH ~5-6.[1]

    • Result: The product precipitates as a free base/oxime.

  • Filtration: Collect the solid.

Decision Tree: Purification Strategy

PurificationStrategyStartCrude Product StateColorCheckIs it Red/Green?Start->ColorCheckSolubilityCheckSoluble in 2M HCl?ColorCheck->SolubilityCheckNo (Yellow/White)MetalCleanMetal ContaminationAction: EDTA Wash / Cation ExchangeColorCheck->MetalCleanYesRecrystMethod A: Recrystallization(EtOH/Water)SolubilityCheck->RecrystPartial/NoAcidBaseMethod B: Acid-Base ExtractionSolubilityCheck->AcidBaseYes (Standard)

Caption: Logical flow for selecting the appropriate purification method based on crude product characteristics.

Frequently Asked Questions (Technical)

Q1: My product is a sticky oil instead of a solid. How do I fix this?

Answer: "Oiling out" occurs when the product separates as a liquid phase before crystallizing. This is common with oximes.

  • Fix: Re-dissolve the oil in the minimum amount of hot ethanol. Scratch the side of the flask with a glass rod to induce nucleation. Add water very slowly. If available, add a "seed crystal" from a previous pure batch.

Q2: The solid turned bright red upon adding iron salts or touching a steel spatula. Why?

Answer: This molecule is a bidentate or tridentate ligand . The oxime nitrogen and carbonyl oxygen (or pyridine nitrogen) form highly stable, colored complexes with Fe(II)/Fe(III) or Cu(II).[2]

  • Prevention: Use glass or plastic spatulas. Ensure all water used is deionized. If contamination occurs, wash the solid with an aqueous solution of EDTA (0.1 M) to sequester the metal ions.

Q3: I see two spots on TLC (Thin Layer Chromatography). Is my product impure?

Answer: Not necessarily. Oximes exist as E (anti) and Z (syn) geometric isomers.

  • Verification: Run an NMR in DMSO-d6. If you see duplicated peaks (e.g., two pyridine signals) that do not disappear after purification, they are likely isomers.

  • Resolution: In many pharmaceutical applications (like Cefdinir synthesis), the Z-isomer is often the active/desired form. Isomerization can sometimes be forced by heating in acid or using specific solvents, but often they interconvert in solution.

Q4: What is the best way to dry this compound?

Answer: Oximes can be thermally unstable.

  • Recommendation: Dry in a vacuum oven at 40-45°C max. Avoid temperatures >60°C to prevent Beckmann rearrangement or decomposition. Use P₂O₅ as a desiccant if the product retains water.

References

  • Sigma-Aldrich. (n.d.).[1] 3-Oxo-N-(pyridin-2-yl)butanamide Product Page (Precursor Data). Retrieved from [1][2]

  • ChemSynthesis. (2025). (2E,3E)-2-(hydroxyimino)-N-phenyl-3-(phenylhydrazono)butanamide Synthesis and Properties. Retrieved from [2]

  • National Institutes of Health (NIH) - PubChem. (2021).[2] N-[2-hydroxy-3-(1-piperidinyl)propoxy]-3-pyridine-carboximidamide (Structural Analog Data). Retrieved from [2]

  • BOC Sciences. (n.d.). Recrystallization Techniques for Pharmaceutical Intermediates. Retrieved from [2]

Technical Support Center: Recrystallization of 2-Hydroxyimino-3-oxo-N-pyridin-2-YL-butyramide

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Process Chemists, Formulation Scientists, and Drug Development Professionals.

Introduction & Physicochemical Context

Welcome to the Technical Support Center for the isolation and purification of 2-hydroxyimino-3-oxo-N-pyridin-2-yl-butyramide (CAS: 211098-67-8). As a highly functionalized


-oximino-

-ketoamide, this compound serves as a critical intermediate and chelating ligand in pharmaceutical synthesis[1].

Its molecular architecture—featuring a pyridine ring, an amide linkage, a ketone, and an oxime group—presents unique purification challenges. The extensive inter- and intramolecular hydrogen-bonding network often leads to polymorphism, thermal degradation, and liquid-liquid phase separation (LLPS, commonly known as "oiling out") during crystallization[2]. This guide provides field-proven, self-validating protocols to ensure high-purity recovery while mitigating these specific physicochemical risks.

Part 1: Solvent Selection Matrix

Selecting the correct solvent system is a balance between disrupting the compound's internal hydrogen bonds and controlling the supersaturation rate.

Solvent SystemYieldPuritySolute-Solvent Interaction & Causality
Ethanol / Water (1:2) >85%>98%Protic nature disrupts solute H-bonds. Water drives controlled supersaturation. Best overall system[3].
Ethyl Acetate / Hexane ~75%>99%Excellent for removing non-polar impurities. Higher risk of rapid oiling out if cooled too quickly.
Methanol ~60%>95%High solubility leads to lower recovery unless the system is cooled to sub-zero temperatures.
Isopropanol (IPA) >80%>97%Slower crystallization kinetics; ideal for growing X-ray quality single crystals.

Part 2: Optimized Experimental Protocol

Controlled Anti-Solvent Crystallization via Ethanol/Water

Causality Focus: We utilize a polar protic solvent (Ethanol) to break the compound's strong intermolecular hydrogen bonds, ensuring complete dissolution without excessive thermal stress. Water is used as an anti-solvent to precisely drive supersaturation.

Step-by-Step Methodology:

  • Dissolution: Suspend 10.0 g of crude this compound in 40 mL of absolute ethanol. Heat gently to 60–65°C under continuous stirring until complete dissolution is achieved.

    • Self-Validating Checkpoint: Do not exceed 70°C. Exceeding this thermal threshold provides the activation energy for E/Z isomerization of the oxime group[4].

  • Hot Filtration: Pass the hot solution through a pre-warmed 0.45 μm PTFE filter to remove insoluble particulates and potential nucleation inhibitors.

  • Anti-Solvent Addition: Maintain the filtrate at 60°C. Add pre-warmed deionized water (approx. 60-80 mL) dropwise at a rate of 2 mL/min until the solution reaches the cloud point.

    • Self-Validating Checkpoint: The cloud point is confirmed when a slight, persistent turbidity remains after 10 seconds of stirring.

  • Seeding & Annealing: Cease water addition. Add 50 mg of pure seed crystals. Hold the temperature at 60°C for 15 minutes to allow the seed crystals to anneal and establish a robust crystal lattice, preventing amorphous precipitation.

  • Controlled Cooling: Cool the suspension to 20°C at a strict linear cooling rate of 0.5°C/min.

    • Causality: Rapid cooling spikes supersaturation, forcing the system into the metastable zone where liquid-liquid phase separation (LLPS) occurs[2].

  • Isolation: Further chill the slurry to 0–5°C for 2 hours. Isolate the crystals via vacuum filtration. Wash the filter cake with 20 mL of ice-cold Ethanol/Water (1:3 v/v).

  • Drying: Dry the product in a vacuum oven at 40°C for 12 hours.

Part 3: Troubleshooting Guides & FAQs

Q1: My product is "oiling out" (forming a biphasic liquid) instead of crystallizing. How do I fix this? A1: Oiling out (LLPS) occurs when the solute becomes highly supersaturated, but the temperature remains above the glass transition point of the solute-rich phase[2]. Because this compound has extensive H-bonding capabilities, it self-associates into a liquid coacervate rather than an ordered crystal.

  • The Fix: Reheat the mixture until it becomes a single clear phase. Add 5-10% more ethanol to increase the solubility threshold, then reduce your cooling rate to <0.5°C/min. Always introduce seed crystals just above the cloud point to provide a low-energy surface for nucleation.

Workflow Start Hot Solution of Target Compound Cloud Cloud Point Reached (Anti-solvent Added) Start->Cloud Add Water Branch Cooling Rate? Cloud->Branch Oil Oiling Out (LLPS) Amorphous Phase Branch->Oil Rapid (>1°C/min) Crystal Nucleation & Crystallization Branch->Crystal Slow (<0.5°C/min) Fix Reheat to Dissolve Add Seed Crystals Oil->Fix Troubleshooting Fix->Cloud Retry

Logical workflow for troubleshooting oiling out during recrystallization.

Q2: I am seeing two spots on TLC or two sets of peaks in my 1H-NMR after recrystallization. Is my product impure? A2: You are likely observing E/Z isomerization of the oxime functionality. The target compound typically exists in its thermodynamically stable configuration, but thermal stress during dissolution (heating >70°C) provides the activation energy for the oxime double bond to isomerize[4].

  • The Fix: Limit the dissolution time to <30 minutes and strictly control the maximum temperature to 65°C. If the E-isomer is present, a slurry wash in warm ethyl acetate can often enrich the solid phase with the desired isomer[3].

Pathway Z_Isomer Z-Isomer (Target) Thermodynamically Stable Heat Thermal Stress (>70°C in Solvent) Z_Isomer->Heat Prolonged Heating E_Isomer E-Isomer (Impurity) Kinetic Trap Heat->E_Isomer E/Z Isomerization Degradation Hydrolytic Degradation Heat->Degradation Trace Acid/Base

Thermal degradation and E/Z isomerization pathway of alpha-oximino amides.

Q3: The recovered crystals are highly colored (yellow/brown) instead of white/off-white. Why? A3: The this compound molecule is a potent multidentate ligand. Trace transition metals (e.g., Fe, Cu) from stainless steel reactors or low-grade solvents will chelate with the pyridine and oxime nitrogens, forming highly colored coordination complexes.

  • The Fix: Utilize glass-lined equipment. You may also add a small amount of EDTA (0.1 mol%) to the aqueous anti-solvent phase to scavenge free metal ions before they can coordinate with your product.

References

  • SYNTHESIS OF NEW IMIDAZOLE 3-OXIDES; UNEXPECTED DEOXYGENATION OF SOME DERIVATIVES IN THE REACTION WITH 2,2,4,4-TETRAMETHYLCYCLOB. CLOCKSS.[Link]

  • Crystal Growth & Design Vol. 22 No. 10. ACS Publications.[Link]

  • CATALYTIC ENANTIOSELECTIVE BORANE REDUCTION OF BENZYL OXIMES: PREPARATION OF (S)-1-PYRIDIN-3-YL-ETHYLAMINE BIS HYDROCHLORIDE. National Institutes of Health (PMC).[Link]

Sources

Technical Support Center: Solubilization Strategies for 2-Hydroxyimino-3-oxo-N-pyridin-2-yl-butyramide

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the solubility challenges associated with 2-Hydroxyimino-3-oxo-N-pyridin-2-yl-butyramide (CAS: 211098-67-8). This content is structured as a Tier 2/Tier 3 technical support resource for analytical and synthetic chemists.

Product: this compound CAS: 211098-67-8 Chemical Formula: Cngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">


H

N

O

Molecular Weight: 207.19 g/mol [1][2][3]

The Physicochemical Barrier: Why is it Insoluble?

Before attempting solubilization, it is critical to understand the molecular "lock" preventing dissolution.[1] This compound is not merely hydrophobic; it is structurally predisposed to resist aqueous solvation due to Intramolecular Hydrogen Bonding (IMHB) and


-

Stacking
.[4]
Structural Analysis[1][2][6][7][8]
  • The "Closed" Conformation: The molecule contains a hydrogen bond donor (oxime -OH) and multiple acceptors (amide carbonyl, pyridine nitrogen).[4] In neutral aqueous media, the oxime proton often forms a strong intramolecular hydrogen bond with the amide carbonyl or the pyridine nitrogen.[1] This "hides" the polar groups from water, effectively increasing the molecule's lipophilicity.[1]

  • Planarity & Stacking: The conjugated system (Pyridine-Amide-Oxime-Ketone) forces the molecule into a planar geometry, encouraging strong intermolecular ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

    
    -
    
    
    
    stacking in the solid state.[1][4] Breaking this crystal lattice requires significant energy.[1]
Solubility Profile Summary
Solvent SystemSolubility RatingMechanism of Action
Water (pH 7) Poor (< 0.1 mg/mL)Neutral species dominates; high lattice energy.[5][4]
0.1 M HCl Moderate to HighProtonation of Pyridine Nitrogen (Py-Hngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

).[4]
0.1 M NaOH ModerateDeprotonation of Oxime (-O

).[1][4] Caution: Hydrolysis risk.[1]
DMSO / DMF Excellent (> 50 mg/mL)Dipolar aprotic disruption of lattice.[4]
Ethanol Low to ModerateInsufficient disruption of stacking without heat.[1]

Troubleshooting Guide: Overcoming Solubility Issues

Scenario A: "I need a neutral aqueous solution for cell culture/enzymatic assays."

Issue: The compound precipitates immediately upon adding water.[1][4] Solution: Use the Cosolvent-Precipitation Method .[1][4] Do not attempt to dissolve directly in water.[1][4]

Protocol:

  • Primary Solubilization: Dissolve the compound in 100% DMSO to a concentration 1000x higher than your final target (e.g., make a 10 mM stock for a 10

    
    M final assay).[4]
    
  • Kinetic Solubilization: Vortex vigorously until the solution is perfectly clear.

  • Stepwise Dilution:

    • Add the DMSO stock to the aqueous buffer while vortexing the buffer.

    • Critical: Do not add buffer to the DMSO stock; this causes local high concentrations and immediate precipitation.[1][4]

    • Keep final DMSO concentration < 0.5% (v/v) to avoid cytotoxicity, unless your assay tolerates higher.[4]

Scenario B: "I am synthesizing a metal complex (e.g., Pd, Co, Cu)."

Issue: The ligand must be in the ionic form to coordinate effectively. Solution: Use pH-Switching to generate the reactive species.[1][4]

Protocol:

  • Suspend the compound in water (it will look cloudy).[4]

  • For Cationic Coordination: Add 1 equivalent of dilute HCl. The pyridine ring protonates (pK

    
    
    
    
    
    5.2), rendering the molecule cationic and water-soluble.[4]
  • For Anionic Coordination: Add 1 equivalent of NaOH or KOH.[1][4] The oxime group deprotonates (pKngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

    
    
    
    
    
    10-11), forming a soluble anion.[4] Note: Use immediately to prevent amide hydrolysis.[1][4]
Scenario C: "The compound crashes out during storage at 4°C."

Issue: Thermodynamic solubility is lower at cold temperatures; crystal nucleation occurs. Solution:

  • Store stock solutions in 100% DMSO at -20°C.

  • Aliquot into single-use vials to avoid freeze-thaw cycles.

  • If precipitation occurs, sonicate at 40°C for 5 minutes before use.[1][4]

Decision Logic & Workflow

The following diagram illustrates the decision process for selecting the correct solubilization strategy based on your experimental constraints.

SolubilityStrategy Start Start: 2-Hydroxyimino-3-oxo- N-pyridin-2-yl-butyramide Solid Goal Define Application Goal Start->Goal BioAssay Biological Assay (Neutral pH required) Goal->BioAssay Synthesis Chemical Synthesis (Metal Complexation) Goal->Synthesis Analysis HPLC / LC-MS Analysis Goal->Analysis DMSO Dissolve in 100% DMSO (Stock Solution) BioAssay->DMSO pH_Adjust pH Adjustment Strategy Synthesis->pH_Adjust MobilePhase Dissolve in Initial Mobile Phase (High Organic) Analysis->MobilePhase Dilution Dilute into Buffer (Max 1% DMSO) DMSO->Dilution Dropwise addition Acid Add 1 eq. HCl (Protonate Pyridine) pH_Adjust->Acid Acidic Media Base Add 1 eq. NaOH (Deprotonate Oxime) pH_Adjust->Base Basic Media

Caption: Decision tree for solubilizing this compound based on experimental requirements.

Frequently Asked Questions (FAQs)

Q1: Can I use ethanol instead of DMSO? A: Ethanol is significantly less effective for this specific compound due to the rigid planar structure.[1][4] While ethanol can be used, it often requires heating (approx. 50°C) to achieve dissolution, and the compound may reprecipitate upon cooling.[4] DMSO is recommended for room-temperature stability.[5][1][4]

Q2: I see a color change when I adjust the pH. Is the compound degrading? A: Not necessarily.[1][4] This molecule acts as a pH indicator due to its conjugated ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">


-system.[1][4]
  • Acidic (pH < 4): Often pale yellow/colorless (Protonated pyridine).[4]

  • Neutral: Pale yellow.[1][4]

  • Basic (pH > 10): Deep yellow/orange (Deprotonated oxime anion).[4]

  • Check: If the color turns dark brown or black, oxidative degradation or hydrolysis has occurred.[1][4]

Q3: Is the oxime group stable in water? A: The oxime group (=N-OH) is generally stable in neutral water for short periods (24-48 hours).[5][4] However, in highly acidic conditions (pH < 1) with heat, it can hydrolyze back to the ketone.[4] In highly basic conditions, the amide bond is the weak link and may hydrolyze.[1] Always prepare aqueous solutions fresh.

Q4: Why does my LC-MS show two peaks? A: This is likely due to E/Z Isomerism of the oxime group.[1][4] The C=N double bond prevents rotation, creating distinct isomers that may separate on a C18 column.[1] This is a physical property, not an impurity.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10927, Butyramide. (Note: Parent backbone reference for general amide properties). Retrieved from [Link][5][4]

  • MDPI (2021). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents. (Reference for general solubility enhancement of amide/pyridine containing drugs). Retrieved from [Link][5][4]

Sources

stabilizing 2-Hydroxyimino-3-oxo-N-pyridin-2-YL-butyramide in acidic pH

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the technical protocols for stabilizing 2-Hydroxyimino-3-oxo-N-pyridin-2-yl-butyramide (CAS: 211098-67-8), a highly reactive intermediate often used in the synthesis of cephalosporin antibiotics (e.g., Cefdinir side chains) and as a chelating ligand.

The stability of this compound in acidic media is governed by three competing degradation pathways: oxime hydrolysis , amide cleavage , and intramolecular cyclization . This guide provides the mechanistic insight and experimental parameters required to mitigate these risks.

Part 1: Technical Analysis of Instability

To stabilize this compound, you must first understand the specific acid-catalyzed mechanisms driving its decomposition.

The Degradation Cascade

In acidic pH (< pH 4.0), the compound undergoes a cascade of hydrolytic events. The oxime moiety (=N-OH) is the most labile point, acting as the "fuse" for degradation.

  • Primary Failure Mode (Oxime Hydrolysis): Protonation of the oxime oxygen facilitates nucleophilic attack by water. This cleaves the C=N bond, releasing hydroxylamine (

    
    ) and generating a vicinal tricarbonyl species  (2,3-dioxo-butyramide derivative). This intermediate is highly electrophilic and rapidly polymerizes or degrades.
    
  • Secondary Failure Mode (Amide Hydrolysis): While the amide bond is generally robust, the adjacent electron-withdrawing ketone and oxime groups activate the carbonyl. In strong acid, this bond cleaves to release 2-aminopyridine and 2-hydroxyimino-3-oxobutanoic acid , which subsequently decarboxylates.

  • Tertiary Failure Mode (Cyclization): The pyridine nitrogen, if not fully protonated, can nucleophilically attack the

    
    -carbonyl (C3), leading to the formation of inactive heterocyclic byproducts (e.g., pyrrolinones).
    
Visualizing the Pathway

The following diagram maps the degradation logic to help you identify critical control points.

DegradationPathways Compound 2-Hydroxyimino-3-oxo- N-pyridin-2-yl-butyramide Protonated Protonated Intermediate (Activated Oxime) Compound->Protonated H+ (pH < 4) Amine 2-Aminopyridine Compound->Amine Strong Acid / Heat Acid 2-Hydroxyimino-3-oxobutanoic acid Compound->Acid Amide Cleavage Diketone 2,3-Dioxo Species (Highly Unstable) Protonated->Diketone +H2O (Hydrolysis) Hydroxylamine Hydroxylamine (Byproduct) Protonated->Hydroxylamine Release

Caption: Acid-catalyzed degradation pathways showing the critical oxime hydrolysis step (Yellow) leading to irreversible breakdown (Red).

Part 2: Troubleshooting & FAQ

This section addresses specific observations reported by researchers handling this compound in acidic buffers or reaction mixtures.

Q1: My solution turns from pale yellow to deep orange/brown within minutes. Is this normal?

Status: Critical Failure.

  • Diagnosis: This indicates the formation of conjugated degradation products or metal chelation. The "deep orange" color is often characteristic of the 2,3-dioxo intermediate polymerizing or complexing with trace iron/copper in the solvent.

  • Immediate Action: Check the temperature. If >5°C, cool immediately to -20°C. Add 1 mM EDTA to rule out metal chelation. If color persists, the compound has hydrolyzed.

Q2: Can I use 0.1% TFA (Trifluoroacetic Acid) for LC-MS analysis?

Status: Proceed with Caution.

  • Risk: While 0.1% TFA (pH ~2) is standard for HPLC, this compound is unstable in TFA over long autosampler runs.

  • Solution:

    • Switch Modifier: Use 0.1% Formic Acid (pH ~2.7) instead of TFA; it is less aggressive.

    • Minimize Dwell Time: Analyze samples immediately. Do not store dissolved samples in the autosampler for >4 hours.

    • Temperature: Keep the autosampler at 4°C .

Q3: The compound precipitates when I lower the pH to 3.0. How do I solubilize it without degradation?

Status: Solubility vs. Stability Trade-off.

  • Mechanism: The compound is likely zwitterionic or neutral at pH 3, leading to minimum solubility.

  • Protocol: Do not heat to dissolve. Instead, use a co-solvent strategy . Dissolve the compound in a minimal volume of DMSO or Acetonitrile first, then slowly add the acidic buffer. The organic solvent shell protects the labile oxime bond from water attack.

Part 3: Stabilization Protocols

Use these validated methods to handle the compound in acidic environments.

Protocol A: The "Cold-Buffer" System (For Aqueous Solutions)

Best for: Short-term storage (1–4 hours) or reaction intermediates.

ParameterSpecificationRationale
Buffer System Citrate-Phosphate (pH 4.5–5.5)Avoids strong mineral acids. Citrate acts as a weak chelator, protecting against metal-catalyzed oxidation.
Temperature < 4°C (Ice Bath) Reaction rate of oxime hydrolysis drops ~2-3x for every 10°C decrease.
Concentration > 10 mM Higher concentrations favor intermolecular stability over hydrolysis (pseudo-zero order protection).
Additives EDTA (0.5 mM) Sequesters trace metals (Fe³⁺, Cu²⁺) that catalyze radical oxidation of the oxime.

Step-by-Step:

  • Pre-chill the Citrate-Phosphate buffer to 4°C.

  • Dissolve the compound in Acetonitrile (ACN) to make a 100x stock solution.

  • Add the ACN stock dropwise to the stirring cold buffer.

  • Use immediately. Discard if not used within 4 hours.

Protocol B: Non-Aqueous Acidification (For Synthesis)

Best for: Reactions requiring acidic conditions (e.g., nitrosation or coupling).

If you must expose the compound to acid for chemical synthesis, eliminate water from the system.

  • Solvent: Use anhydrous 1,4-Dioxane or THF .

  • Acid Source: Use 4M HCl in Dioxane (commercially available anhydrous solution).

  • Mechanism: Without water, the hydrolytic attack on the oxime (

    
    ) cannot proceed, even in the presence of protons.
    
  • Quenching: When the reaction is complete, neutralize with anhydrous Pyridine or Triethylamine before adding any aqueous workup solutions.

References

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer. (General mechanism of oxime and amide hydrolysis in acid).
  • Song, T., et al. (2021).[1] "A recyclable, bifunctional iron nanocomposite catalyzes an efficient synthesis of

    
    -keto acids."[1] Organic Letters, 23(15), 5917-5921. Link (Context on stability of 
    
    
    
    -keto acid derivatives).
  • ChemicalBook. (2024). "this compound - CAS 211098-67-8 Properties." Link (Compound identification and physical properties).

  • PubChem. (2024). "Ethyl 2-(hydroxyimino)-3-oxobutanoate (Related Structure)." National Library of Medicine. Link (Structural analogue stability data).

Sources

troubleshooting metal complexation with 2-Hydroxyimino-3-oxo-N-pyridin-2-YL-butyramide

Author: BenchChem Technical Support Team. Date: March 2026

Answering the complex challenges researchers face when working with novel chelating agents is paramount for advancing scientific discovery. This Technical Support Center is dedicated to providing in-depth guidance on the metal complexation of 2-Hydroxyimino-3-oxo-N-pyridin-2-YL-butyramide, a versatile but nuanced ligand. As Senior Application Scientists, our goal is to move beyond simple instructions, offering a framework of chemical logic to empower you to diagnose and resolve experimental hurdles effectively.

This guide is structured to address issues from ligand synthesis to final complex characterization, providing field-tested insights and foundational knowledge.

Frequently Asked Questions (FAQs)

This section addresses high-level questions to provide a foundational understanding of the this compound ligand system.

Q1: What are the potential metal binding sites on this ligand?

A1: this compound is a multidentate ligand, meaning it has multiple atoms that can donate lone pairs of electrons to a metal center. The primary potential coordination sites are:

  • Pyridine Nitrogen: A classic Lewis base site for metal coordination.[1]

  • Amide Oxygen: The carbonyl oxygen of the amide group.

  • Keto Oxygen: The carbonyl oxygen at the 3-position.

  • Oxime Nitrogen and/or Oxygen: The oxime group is potentially ambidentate, capable of coordinating through either its nitrogen or, upon deprotonation, its oxygen atom.[2]

The formation of stable 5- or 6-membered chelate rings drives the coordination geometry. Common chelation modes involve (Pyridine-N, Amide-O) or (Amide-O, Keto-O).

Caption: Potential coordination sites of the ligand for a central metal ion.

Q2: Which metal ions are suitable for complexation?

A2: The versatile donor set (N- and O-donors) makes this ligand suitable for a wide range of transition metals. It is particularly effective for forming stable complexes with divalent cations such as Copper (Cu²⁺), Nickel (Ni²⁺), Cobalt (Co²⁺), and Zinc (Zn²⁺).[3] The choice of metal will depend on the desired electronic, magnetic, or catalytic properties of the final complex.

Q3: What is the role of pH in the complexation reaction?

A3: pH is a critical parameter. The oxime group (-N-OH) has a proton that is typically acidic and must be removed to allow coordination via the oxygen atom. This deprotonation is usually accomplished by adding a stoichiometric amount of a base, such as sodium hydroxide, triethylamine, or sodium acetate.[3] Failure to add a base may result in no reaction or the formation of a different complex where the oxime coordinates only through its nitrogen atom.

Q4: What are the most common solvents for these reactions?

A4: Alcohols, particularly methanol and ethanol, are frequently used because they effectively dissolve the ligand and many common metal salts (like acetates or chlorides).[3] For complexes or ligands with lower solubility, more polar aprotic solvents like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) may be required.

Troubleshooting Guide: Synthesis and Complexation

This guide provides solutions to specific problems you may encounter during your experiments.

Part 1: Ligand Synthesis & Purity

Q: My ligand synthesis yield is consistently low. What are the likely causes?

A: Low yield in the synthesis of the ligand, which is typically formed by reacting 2-amino-N-(pyridin-2-yl)acetamide with diacetyl monoxime, can stem from several issues:

  • Incomplete Reaction: The condensation may require more time or gentle heating to go to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Purity of Starting Materials: Ensure the 2-amino-N-(pyridin-2-yl)acetamide and diacetyl monoxime are pure. Impurities can lead to significant side reactions.

  • Sub-optimal pH: The reaction often proceeds best under mildly acidic or basic conditions to catalyze the condensation. Experiment with catalytic amounts of acetic acid or a non-nucleophilic base.

  • Workup and Purification Losses: The product may have some solubility in the wash solvents. Ensure you are using ice-cold solvents for washing to minimize loss. Recrystallization is key for purity but can also reduce the final isolated yield.

Q: How can I confirm the identity and purity of my synthesized ligand?

A: Use a combination of spectroscopic techniques:

  • ¹H NMR: Confirm the presence of all expected protons: the pyridine ring protons, the amide N-H proton, the methyl protons, and the oxime O-H proton (which may be a broad singlet). The integration of these signals should match the expected ratios.

  • IR Spectroscopy: Look for characteristic vibrational bands. The presence of these bands is a strong indicator of the correct functional groups.[4]

Functional GroupExpected IR Frequency (cm⁻¹)Notes
Oxime O-H~3600 (sharp) or 3400-3200 (broad)Can be broad due to hydrogen bonding.
Amide N-H~3300
C=O (Amide)~1680
C=O (Keto)~1660
C=N (Oxime)~1650May overlap with C=O bands.
N-O (Oxime)~945A key diagnostic peak for the oxime group.
Part 2: Metal Complexation Reaction

Q: I've mixed my ligand and metal salt, but I see no color change or precipitate. What should I do?

A: This common issue usually points to a problem with the reaction conditions:

  • Missing Base: As discussed in the FAQ, deprotonation of the oxime is often required for coordination. Add a stoichiometric equivalent of a suitable base (e.g., methanolic NaOH or triethylamine) dropwise to the reaction mixture.[3]

  • Solubility Issues: Your forming complex might be soluble in the chosen solvent. Try to slowly add a less polar anti-solvent (e.g., water or hexane, depending on your primary solvent) to induce precipitation.

  • Incorrect Stoichiometry: Double-check your calculations, especially for hydrated metal salts where the water content must be accounted for. A 2:1 ligand-to-metal ratio is common, but this can vary.

  • Reaction Kinetics: Some complexation reactions are slow at room temperature. Try gently heating the mixture (e.g., to 50-60 °C) for a few hours to facilitate the reaction.[3]

G start Problem: No Reaction Observed (No precipitate/color change) check_base Is a base required for deprotonation? start->check_base add_base Add stoichiometric base (e.g., Et3N, NaOH) check_base->add_base Yes check_solubility Is the complex soluble in the solvent? check_base->check_solubility No / Already Added add_base->check_solubility add_antisolvent Induce precipitation with an anti-solvent check_solubility->add_antisolvent Yes check_kinetics Is the reaction too slow at room temp? check_solubility->check_kinetics No add_antisolvent->check_kinetics heat_reaction Gently heat the mixture (e.g., 50-60°C) check_kinetics->heat_reaction Yes check_reagents Re-verify stoichiometry and purity of reagents check_kinetics->check_reagents No heat_reaction->check_reagents

Caption: Troubleshooting workflow for an unreactive complexation mixture.

Q: The color of my reaction is unexpected or changes undesirably over time. What does this indicate?

A: Color is a powerful diagnostic tool in coordination chemistry.

  • Unexpected Initial Color: This could mean the solvent is coordinating to the metal ion, or an incorrect complex is forming. Verify your starting materials.

  • Color Change Over Time: A gradual change is expected as the complex forms. A rapid or unexpected change (e.g., from blue to green to brown for a Cu(II) reaction) can indicate decomposition of the ligand or the complex. Oximes can be unstable and undergo hydrolysis under acidic conditions or redox reactions.[5][6] For air-sensitive metals like Co(II), an unexpected color change can also signal oxidation to Co(III), which can be prevented by running the reaction under an inert atmosphere (N₂ or Ar).[3]

Q: My product is an insoluble oil or amorphous powder, not a crystalline solid. How can I improve this?

A: This is a common purification challenge.

  • Slow Down Precipitation: Rapid precipitation often leads to amorphous solids. Try adding the metal salt solution very slowly (dropwise) to a gently heated solution of the ligand.

  • Change the Solvent System: The goal is to find a solvent or solvent mixture where the complex is sparingly soluble at room temperature but moderately soluble when heated. This is ideal for recrystallization. Common pairs include DMF/ethanol, DMSO/methanol, or chloroform/hexane.

  • Seeding: If you have a tiny amount of crystalline material, add a single seed crystal to a supersaturated solution to encourage ordered crystal growth.

Part 3: Product Characterization

Q: My IR spectrum still shows a broad peak around 3400 cm⁻¹. Does this mean the complex didn't form?

A: Not necessarily. While the disappearance of the oxime O-H peak is a strong indicator of coordination, the presence of a broad peak in this region could be due to:

  • Lattice Water: Many metal complexes crystallize with water molecules in their lattice. This coordinated or interstitial water will show a strong, broad O-H stretch.

  • Incomplete Reaction: Some unreacted ligand may be present.

  • Hydrolysis: The complex may have partially decomposed.

To differentiate, look for other key changes: shifts in the C=O, C=N, and pyridine ring stretching frequencies, and the appearance of new bands in the low-frequency region (typically < 600 cm⁻¹) corresponding to Metal-Oxygen (M-O) and Metal-Nitrogen (M-N) bonds.

Q: My elemental analysis results don't match the expected formula. What are the next steps?

A: This points to an issue with the composition of your final product.

  • Check for Solvent: The most common reason for a mismatch is the presence of solvent molecules (water, methanol, etc.) in the crystal lattice. Dry your sample thoroughly under high vacuum, potentially with gentle heating if the complex is stable. Then, recalculate the expected percentages including one or two molecules of the likely solvent and see if it matches.

  • Incorrect Stoichiometry: The assumed ligand-to-metal ratio might be wrong. Perhaps a 1:1 or 3:2 complex formed instead of the expected 2:1.

  • Impurities: If purification was incomplete, unreacted ligand or metal salts could be present. Further recrystallization is needed.

Standard Operating Protocols

Protocol 1: Synthesis of this compound

This protocol is a general guideline and may require optimization.

  • Setup: In a round-bottom flask, dissolve 1.0 equivalent of 2-amino-N-(pyridin-2-yl)acetamide in a minimal amount of absolute ethanol.

  • Addition: To this solution, add 1.1 equivalents of diacetyl monoxime.

  • Reaction: Add 2-3 drops of glacial acetic acid as a catalyst. Fit the flask with a condenser and reflux the mixture with stirring for 4-6 hours. Monitor the reaction progress by TLC (e.g., using a 1:1 ethyl acetate:hexane mobile phase).

  • Isolation: After the reaction is complete, allow the mixture to cool to room temperature and then place it in an ice bath for 1 hour to maximize precipitation.

  • Purification: Collect the solid product by vacuum filtration. Wash the solid with a small amount of ice-cold ethanol to remove unreacted starting materials.

  • Recrystallization: Recrystallize the crude product from a suitable solvent, such as hot ethanol, to obtain a pure, crystalline solid. Dry the final product under vacuum.

Protocol 2: General Procedure for Metal Complexation (Example with Cu(II))
  • Ligand Solution: In a flask, dissolve 2.0 equivalents of the purified ligand in warm methanol.

  • Base Addition: In a separate beaker, prepare a solution of 2.0 equivalents of sodium hydroxide in methanol. Add this basic solution dropwise to the ligand solution with stirring.

  • Metal Solution: Dissolve 1.0 equivalent of copper(II) acetate monohydrate in a minimum amount of methanol.

  • Complexation: Add the methanolic solution of the metal salt dropwise to the warm ligand-base solution over 15 minutes. A color change and the formation of a precipitate should be observed.[3]

  • Reaction Completion: Continue to stir the reaction mixture at 50°C for an additional 2-3 hours.

  • Isolation and Purification: Cool the mixture to room temperature, collect the solid complex by vacuum filtration, and wash it sequentially with small portions of cold methanol and diethyl ether. Dry the complex under vacuum.

References

  • Volodarsky, L. B., et al. (2020). Oxime radicals: generation, properties and application in organic synthesis. Molecules, 25(11), 2649. [Link]

  • Kalia, J., & Raines, R. T. (2008). Hydrolytic stability of hydrazones and oximes. Angewandte Chemie International Edition, 47(39), 7523–7526. [Link]

  • Wikipedia. (2023). Oxime. [Link]

  • Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. SciSpace. [Link]

  • Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. ResearchGate. [Link]

  • ResearchGate. (n.d.). 31 questions with answers in METAL COMPLEXATION. Retrieved from [Link]

  • Harvey, D. (n.d.).
  • Papatriantafyllopoulou, C., et al. (2017). The Coordination Chemistry of Pyridyl Oximes.
  • Das, H., et al. (2019). Distinctive coordination behavior of a pyrazole imine-oxime compound towards Co(II) and Ni(II). Polyhedron, 167, 1-8. [Link]

  • Al-Jibori, S. A., et al. (2014). Synthesis and Characterization of Some Transition Metal Complexes of 2-Amino-3-hydroxypyridine and its Application in Corrosion Inhibition.
  • El-Gamel, N. E. A., et al. (2025). Novel bivalent transition metal complexes based on a 2-amino-3-hydroxypyridine Schiff base ligand: synthesis elucidation, antimicrobial evaluation, antioxidant and molecular docking studies. BMC Chemistry, 19(1), 177.
  • MDPI. (2024). Two New 2p–3d Metal Complexes with a Nitronyl-Nitroxide Ligand Derived from o-Vanillin: Synthesis, Crystals Structures and Magnetic Properties. Molecules, 29(21), 5183.
  • Google Patents. (n.d.). SYNTHESIS OF 2- (PYRIDIN-2-YLAMINO) -PYRID [2,3-D] PYRIMIDIN-7-ONAS.
  • YouTube. (2025). Complexation part 2: Answers to common questions about complexes.
  • LibreTexts Chemistry. (2023). Chapter 11: Reactions of Metal Complexes in Solution.
  • MDPI. (2025). Noncovalent Interactions in Coordination Chemistry of Cyclic Trinuclear Copper(I) and Silver(I)
  • Orysyk, S., et al. (2022). FUNDAMENTAL ASPECTS OF THE COORDINATION CHEMISTRY OF TRANSITION METALS WITH FUNCTIONALLY SUBSTITUTED THIOAMIDES (PART 1). Ukrainian Chemistry Journal, 88(2), 85-115.
  • Yoshikawa, Y., et al. (2005). Synthesis and insulin-mimetic activities of metal complexes with 3-hydroxypyridine-2-carboxylic acid. Journal of Biological Inorganic Chemistry, 10(4), 349-359.
  • Zharnikov, M., et al. (2015). Pyridine coordination chemistry for molecular assemblies on surfaces. Accounts of Chemical Research, 48(1), 127-137.
  • IRIS. (2026). Indolizinoquinolinedione Metal Complexes: Structural Characterization, In Vitro Antibacterial, and In Silico Studies.
  • Neuroquantology. (2022). SYNTHESIS AND EVALUATION OF 2-AMINO-5-(PYRIDIN-3YL)
  • ResearchGate. (2025). Synthesis and crystal structure of 2-amino-3-hydroxypyridinium dioxido(pyridine-2,6-dicarboxylato-κO,N,O)vanadate(V) and its conversion to nanostructured V2O5.
  • Jin, L., et al. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Frontiers in Chemistry, 10, 939023.
  • Comptes Rendus de l'Académie des Sciences. (2024). (Pyridin-2-ylmethyl)

Sources

Technical Support Center: Synthesis of 2-Hydroxyimino-3-oxo-N-pyridin-2-YL-butyramide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for the synthesis of 2-Hydroxyimino-3-oxo-N-pyridin-2-YL-butyramide. This resource is designed for researchers, medicinal chemists, and process development professionals who may encounter challenges during the synthesis, purification, and characterization of this compound. Our goal is to provide not just solutions, but also the underlying scientific principles to empower you to make informed decisions in your laboratory work.

The synthesis of oxime-containing compounds, while often straightforward, is susceptible to specific side reactions and purification challenges. This guide is structured to address the most common issues through a combination of frequently asked questions for quick reference and in-depth troubleshooting guides for more complex problems.

Part 1: Frequently Asked Questions (FAQs)

This section provides rapid answers to common queries encountered during the synthesis.

Q1: My reaction mixture has turned a dark brown/black color. Is this normal? A: Some discoloration can be expected, but a very dark color often indicates side reactions or degradation, potentially due to excessive heat or prolonged reaction times. It may also be caused by impurities in the starting materials. We recommend analyzing a sample via TLC or LC-MS to assess product formation and the impurity profile before proceeding.

Q2: The product is not precipitating out of the reaction mixture upon cooling or addition of an anti-solvent. What should I do? A: This typically indicates that the product is either too soluble in the current solvent system or has formed as an oil. Try concentrating the solution under reduced pressure to increase saturation. If an oil forms, attempt to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal, if available. If these fail, an extractive workup followed by purification via a different method, like column chromatography, will be necessary.

Q3: What are the expected E/Z isomers for this oxime, and how do I identify them? A: The oxime functional group can exist as E/Z geometric isomers.[1][2] These isomers can often be distinguished by NMR spectroscopy, as the chemical shifts of protons and carbons near the C=N bond will differ slightly.[2] In many cases, one isomer is thermodynamically favored and will be the major product. HPLC may also be able to separate the isomers, appearing as two closely eluting peaks.

Q4: Is the Beckmann rearrangement a significant concern for this synthesis? A: Yes, the Beckmann rearrangement is a classic reaction of oximes, particularly under acidic conditions, which converts the oxime into an amide.[1][3][4] Careful control of pH and temperature is crucial to minimize this as a side reaction, which can significantly reduce the yield and complicate purification.

Part 2: In-Depth Troubleshooting Guide

This section provides detailed analysis and protocols for resolving specific experimental problems.

Issue 1: Low or No Product Yield

A low yield is one of the most common frustrations in synthesis. The cause can range from poor reaction conditions to degradation of the product.

Potential Causes & Solutions:

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Scientific Rationale: The kinetics of oxime formation can be influenced by pH, temperature, and reagent concentration. The reaction is often an equilibrium process, and conditions must favor product formation.

    • Troubleshooting Protocol:

      • Monitor the Reaction: Use Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to track the consumption of starting materials.

      • Extend Reaction Time: If starting material is still present, consider extending the reaction time. Monitor every few hours to find the optimal endpoint.

      • Adjust Temperature: Gently warming the reaction (e.g., to 40-50°C) can increase the reaction rate, but be cautious of promoting side reactions.

  • Product Degradation: The target molecule may be unstable under the reaction or workup conditions.

    • Scientific Rationale: Both the amide and oxime functionalities can be susceptible to hydrolysis, especially in the presence of strong acids or bases at elevated temperatures.[1]

    • Troubleshooting Protocol:

      • Maintain pH Control: Ensure the pH of the reaction and workup is controlled, avoiding strongly acidic or basic conditions where possible.

      • Lower Temperature: Perform the reaction and workup at lower temperatures (e.g., 0-5°C) to minimize degradation.

      • Minimize Workup Time: Proceed through extraction and purification steps efficiently to reduce the time the product is in solution.

  • Beckmann Rearrangement: A significant portion of the oxime may have rearranged.

    • Scientific Rationale: This acid-catalyzed intramolecular rearrangement is a common pathway for oximes and leads to the formation of different amide structures, which are common impurities.[3][5][6]

    • Troubleshooting Protocol:

      • Strict pH Control: Use a buffered system or a mild acid catalyst to avoid the strongly acidic conditions that promote this rearrangement.

      • Reagent Choice: Select nitrosating agents or reaction conditions known to minimize rearrangement.

Logical Flow for Troubleshooting Low Yield

Caption: Troubleshooting workflow for low product yield.

Issue 2: Product is Impure After Initial Isolation

Even with a good yield, purity is paramount. Impurities can arise from side reactions or unconsumed starting materials.

Potential Causes & Solutions:

  • Unreacted Starting Materials: The most common impurities are often the materials you started with.

    • Scientific Rationale: Structurally similar impurities, like unreacted starting materials, can co-crystallize with the product, making them difficult to remove.[7]

    • Troubleshooting Protocol:

      • Optimize Stoichiometry: Ensure the limiting reagent is fully consumed by using a slight excess (e.g., 1.05-1.1 equivalents) of the other reagent.

      • Aqueous Wash: If a starting material has different solubility or acid/base properties (e.g., 2-aminopyridine is basic), an aqueous wash at the appropriate pH during workup can effectively remove it.

  • Formation of Side Products: As discussed, side products from hydrolysis or rearrangement are common.

    • Scientific Rationale: Purification strategies must be designed based on the physicochemical differences between the desired product and the impurity.

    • Troubleshooting Protocol: The primary methods for purification are recrystallization and chromatography. The choice depends on the nature and quantity of the impurities.

General Purification Strategy

Purification_Strategy crude Crude Product Isolated wash Step 1: Wash Solid (e.g., with cold water or ether) crude->wash analyze1 Assess Purity (TLC/HPLC) wash->analyze1 pure Product is >98% Pure analyze1->pure Purity OK impure Significant Impurities Remain analyze1->impure Purity Not OK recrystallize Step 2: Recrystallization impure->recrystallize analyze2 Assess Purity (TLC/HPLC) recrystallize->analyze2 analyze2->pure Purity OK chromatography Step 3: Column Chromatography (Silica Gel) analyze2->chromatography Purity Not OK final_product Pure Final Product chromatography->final_product

Caption: Decision workflow for product purification.

Part 3: Experimental Protocols & Data

Protocol 1: Recrystallization for Purification

Recrystallization is a powerful technique for purifying solid compounds by leveraging differences in solubility.[] The choice of solvent is critical; the ideal solvent dissolves the compound poorly at low temperatures but well at high temperatures.

Step-by-Step Methodology:

  • Solvent Screening: Test the solubility of your crude product in small amounts of various solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, toluene, and mixtures like ethanol/water).

  • Dissolution: Suspend the crude solid in a minimal amount of the chosen hot solvent system. Add solvent portion-wise until the solid just dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.

  • Crystallization: Allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.

  • Cooling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize product precipitation.

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any residual soluble impurities.[9]

  • Drying: Dry the purified product under vacuum to a constant weight.

Caution: Using certain solvents like methanol for recrystallization can sometimes lead to the formation of solvatomorphs, which may have different physical and toxicological properties.[10][11] Always characterize the final product thoroughly.

Protocol 2: Purity Assessment by HPLC

High-Performance Liquid Chromatography (HPLC) is the standard for determining the purity of pharmaceutical compounds.[9][12]

Representative HPLC Method:

Parameter Condition Rationale
Column C18, 4.6 x 150 mm, 5 µm A standard reversed-phase column suitable for a wide range of organic molecules.
Mobile Phase A 0.1% Formic Acid in Water Provides protons for good peak shape in mass spectrometry and controls pH.
Mobile Phase B 0.1% Formic Acid in Acetonitrile A common organic modifier for reversed-phase chromatography.
Gradient 10% to 95% B over 15 min A broad gradient ensures elution of both polar and non-polar impurities.
Flow Rate 1.0 mL/min Standard analytical flow rate.
Column Temp 30 °C Controlled temperature ensures reproducible retention times.
Detection UV at 254 nm and 280 nm The pyridine and aromatic functionalities should absorb at these wavelengths.

| Injection Vol. | 5 µL | A small volume prevents column overloading. |

This method serves as a starting point and should be optimized and validated for your specific needs. Modern analytical techniques like UPLC and hyphenated methods like LC-MS are invaluable for impurity identification.[13][14][15]

Characterization Data (Expected)
  • ¹H NMR: Expect signals for the pyridyl protons, the methyl group, and the oxime hydroxyl proton (which may be broad and exchangeable with D₂O).

  • IR Spectroscopy: Look for characteristic stretches: O-H (hydroxyl, ~3600 cm⁻¹), N-H (amide, ~3300 cm⁻¹), C=O (amide and ketone, ~1650-1700 cm⁻¹), and C=N (oxime, ~1665 cm⁻¹).[1]

  • Mass Spectrometry: The molecular ion peak corresponding to the exact mass of the target compound should be observed. This is crucial for confirming identity and identifying impurities.[16][17]

References

  • Recent Advances in the Synthesis of Amides via Oxime Rearrangements and its Applications | Request PDF. (n.d.). ResearchGate. Retrieved February 28, 2026, from [Link]

  • Oxime - Wikipedia. (n.d.). Wikipedia. Retrieved February 28, 2026, from [Link]

  • Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors - PMC. (n.d.). NCBI. Retrieved February 28, 2026, from [Link]

  • Metal-Involving Synthesis and Reactions of Oximes | Chemical Reviews. (2017). ACS Publications. Retrieved February 28, 2026, from [Link]

  • Oxime | Organic Chemistry, Synthesis, Reactions. (2026). Britannica. Retrieved February 28, 2026, from [Link]

  • Beckmann rearrangement of ketoximes for accessing amides and lactams promoted by a perimidine-2-thione supported Hg(II) complex. (2025). Springer. Retrieved February 28, 2026, from [Link]

  • O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. (n.d.). Synthesis Reviews. Retrieved February 28, 2026, from [Link]

  • Green Approach for Synthesis of Oximes by Using Natural Acids. (2024). ijprajournal. Retrieved February 28, 2026, from [Link]

  • US10005884B2 - Methods for purifying 2-aryl-3,3-bis(hydroxyaryl)phthalimidines. (n.d.). Google Patents.
  • Recent Trends in Analytical Techniques for Impurity Profiling. (2022). Bentham Science. Retrieved February 28, 2026, from [Link]

  • Review on the modern analytical advancements in impurities testing. (2025). Asia Pacific Academy of Science Pte. Ltd. Retrieved February 28, 2026, from [Link]

  • Recent Trends in Analytical Techniques for Impurity Profiling. (2025). ResearchGate. Retrieved February 28, 2026, from [Link]

  • SYNTHESIS OF 2- (PYRIDIN-2-YLAMINO) -PYRID [2,3-D] PYRIMIDIN-7-ONAS. (n.d.). Google Patents.
  • One-step purification method for pyridylamino glycans. (2012). PubMed. Retrieved February 28, 2026, from [Link]

  • Melting points, colours, solvents for recrystallization, and yields of the compounds 16-28. (n.d.). ResearchGate. Retrieved February 28, 2026, from [Link]

  • A Development of Rapid, Practical and Selective Process for Preparation of Z-Oximes. (n.d.). KCS. Retrieved February 28, 2026, from [Link]

  • Structure Elucidation of Two Unknown Oxydic Degradation Impurities of Rifaximin. (n.d.). ResearchGate. Retrieved February 28, 2026, from [Link]

  • MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. (2023). Frontiers. Retrieved February 28, 2026, from [Link]

  • A Strategy for assessing peak purity of pharmaceutical peptides in reversed-phase chromatography methods using two-dimensional liquid chromatography coupled to mass spectrometry. Part II: Development of second-dimension gradient conditions. (2023). PubMed. Retrieved February 28, 2026, from [Link]

  • Highly Efficient Ruthenium-Catalyzed Oxime to Amide Rearrangement. (2007). ACS Publications. Retrieved February 28, 2026, from [Link]

  • The Risk of Recrystallization: Changes to the Toxicity and Morphology of Pyrimethamine. (2014). ResearchGate. Retrieved February 28, 2026, from [Link]

  • Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin. (2016). MDPI. Retrieved February 28, 2026, from [Link]

  • SYNTHETIC ACCESS TO 2-PYRIDONE SCAFFOLDS. (n.d.). IIP Series. Retrieved February 28, 2026, from [Link]

  • Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. (2021). Research and Reviews. Retrieved February 28, 2026, from [Link]

  • A REVIEW ON SYNTHESIS AND CHARACTERIZATION OF IMPURITIES OF ACTIVE PHARMACEUTICAL INGREDIENTS. (2022). World Journal of Pharmaceutical Research. Retrieved February 28, 2026, from [Link]

  • (PDF) Evaluating Impurities in Drugs (Part I of III). (n.d.). ResearchGate. Retrieved February 28, 2026, from [Link]

  • Impurity Occurrence and Removal in Crystalline Products from Process Reactions. (2017). CORA. Retrieved February 28, 2026, from [Link]

  • The risk of recrystallization: changes to the toxicity and morphology of pyrimethamine. (2014). PubMed. Retrieved February 28, 2026, from [Link]

  • Obtaining Cocrystals by Reaction Crystallization Method: Pharmaceutical Applications. (2021). MDPI. Retrieved February 28, 2026, from [Link]

  • Synthesis of N‐(Pyridin‐2‐yl)benzamide. (n.d.). ResearchGate. Retrieved February 28, 2026, from [Link]

  • (Pyridin-2-ylmethyl)porphyrins: synthesis, characterization and C–N oxidative fusion attempts. (2024). Comptes Rendus de l'Académie des Sciences. Retrieved February 28, 2026, from [Link]

  • Design, Synthesis and Biological Evaluation of Arylpyridin-2-yl Guanidine Derivatives and Cyclic Mimetics as Novel MSK1 Inhibitors. An Application in an Asthma Model. (2021). MDPI. Retrieved February 28, 2026, from [Link]

Sources

Technical Support Center: Optimization of 2-Hydroxyimino-3-oxo-N-pyridin-2-YL-butyramide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals optimizing the synthesis of 2-Hydroxyimino-3-oxo-N-pyridin-2-YL-butyramide [1]. This highly functionalized


-oximino amide is a critical intermediate in the synthesis of heterocyclic active pharmaceutical ingredients (APIs).

The synthesis relies on the electrophilic nitrosation of an active methylene precursor, N-(pyridin-2-yl)-3-oxobutanamide, using sodium nitrite in acetic acid. Because the active nitrosating agent (nitrous acid, HONO) is thermally unstable, precise temperature control is the single most critical parameter dictating reaction success[2].

Part 1: Troubleshooting Q&A (Field-Encountered Issues)

Q1: My reaction yield is consistently below 50%, and I observe a heavy brown gas evolving from the reactor. What is happening? Causality: The brown gas is nitrogen dioxide (


). This occurs when the internal reaction temperature exceeds 15 °C. The reaction between sodium nitrite and acetic acid is highly exothermic[3]. If the addition rate outpaces your cooling capacity, the in-situ generated nitrous acid (

) disproportionates into nitric acid, nitric oxide (

), and water (

). The

rapidly oxidizes in air to form

. This deprives your active methylene substrate of the required electrophile, drastically reducing the yield of the target oxime and promoting oxidative side reactions. Solution: Ensure your cooling jacket is set to -5 °C before addition, and control the sodium nitrite addition rate to maintain an internal temperature strictly between 0 °C and 10 °C[2].

Q2: The reaction mixture remains pale, no gas is evolved, but HPLC shows mostly unreacted N-(pyridin-2-yl)-3-oxobutanamide even after 4 hours. How do I fix this? Causality: Your temperature is likely too low (below 0 °C). Nitrosation relies on the formation of the nitrosonium ion (


). At sub-zero temperatures, the kinetics of enolization of the active methylene and the subsequent electrophilic attack are heavily suppressed. The reagents are present but kinetically frozen.
Solution:  Allow the reaction to warm slightly to 5 °C. Implement a self-validating check: spot the reaction mixture on starch-iodide paper. A rapid blue-black color confirms the presence of active 

. If positive, warm the reactor to 5–10 °C to initiate the reaction.

Q3: I am detecting a major impurity that lacks the acetyl group. Is this temperature-related? Causality: Yes. Prolonged exposure to acidic conditions at temperatures above 15 °C can trigger a Japp-Klingemann-type cleavage or acid-catalyzed deacetylation of the highly functionalized 2-hydroxyimino-3-oxo intermediate. Solution: Strictly quench the reaction immediately after the in-process control (IPC) indicates complete consumption of the starting material, and keep the aging temperature below 10 °C.

Part 2: Quantitative Temperature Profiling

To illustrate the narrow operating window for this nitrosation, the following table summarizes the causal relationship between internal temperature, reaction kinetics, and product integrity.

Internal Temperature RangeReaction KineticsIsolated Yield (%)Purity (HPLC Area %)Primary Observed Impurities
-5 to 0 °C Sluggish / Stalled< 40%> 95%Unreacted starting material
0 to 10 °C Optimal > 85% > 98% Trace deacetylation
15 to 25 °C Fast / Exothermic50 - 60%< 80%Oxidation products,

adducts, Cleavage products

Part 3: Self-Validating Experimental Protocol

To ensure reproducibility and high E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), this protocol integrates a self-validating feedback loop to prevent reagent starvation or thermal degradation[2].

Step 1: Substrate Preparation Charge a jacketed glass reactor equipped with an overhead stirrer and internal thermocouple with N-(pyridin-2-yl)-3-oxobutanamide (1.0 eq) and a 1:1 mixture of glacial acetic acid and water (5 volumes). Set the chiller jacket to 0 °C and agitate until a uniform suspension/solution is achieved.

Step 2: Nitrosating Agent Preparation In a separate vessel, dissolve Sodium Nitrite (


, 1.1 eq) in distilled water (2 volumes). Pre-chill this solution to 5 °C to prevent ambient degradation.

Step 3: Controlled Electrophilic Addition Begin dropwise addition of the


 solution. Crucial: Monitor the internal thermocouple continuously. The addition rate must be dynamically adjusted to keep the internal temperature strictly between 2 °C and 8 °C . The reaction is exothermic; pause addition if the temperature approaches 10 °C[3].

Step 4: In-Process Validation (The Self-Validating Step) 30 minutes post-addition, spot the reaction mixture onto wet starch-iodide paper.

  • Validation: An immediate blue-black color validates that a slight excess of

    
     is maintained, ensuring complete conversion.
    
  • Failure Mode: If the paper remains white, the

    
     has either been consumed or thermally decomposed. You must re-evaluate your temperature logs and carefully dose an additional 0.1 eq of 
    
    
    
    .

Step 5: Aging and Isolation Stir the reaction mixture at 5–10 °C for an additional 2 hours. Once HPLC confirms >99% conversion, dilute the mixture with ice-cold water (10 volumes) to fully precipitate the this compound. Filter the solid, wash with cold water until the filtrate is pH neutral, and dry under vacuum at 40 °C.

Part 4: Reaction Pathway Visualization

The following diagram maps the mechanistic pathways and the causal impact of temperature on the reaction's success.

G SM N-(pyridin-2-yl)-3-oxobutanamide + NaNO2 + Acetic Acid NO In-Situ Generation of Nitrosonium Ion (NO+) SM->NO Exothermic Mixing T_low Internal Temp < 0 °C NO->T_low Over-cooling T_opt Internal Temp 0 - 10 °C NO->T_opt Controlled Addition T_high Internal Temp > 15 °C NO->T_high Runaway Exotherm Res_low Kinetically Frozen Unreacted Substrate T_low->Res_low Res_opt Optimal Electrophilic Attack Target Oxime Formed T_opt->Res_opt Res_high HONO Disproportionation Oxidative Cleavage & NO2 Gas T_high->Res_high

Reaction pathway and temperature dependence for the oximation of active methylene amides.

References

  • ChemicalBook. this compound (CAS 211098-67-8). Chemical Product Property Database.

  • Kettrup, A., & Abshagen, J. (1970). 2,3-Dioximes of Various Substituted Acetoacetamides and Their Metal Chelates. Canadian Journal of Chemistry.

  • Hinkell, D. F. (1962). Process for the preparation of dl-threonine (US Patent 3038007A). Google Patents.

Sources

Validation & Comparative

Publish Comparison Guide: UV-Vis Spectra of 2-Hydroxyimino-3-oxo-N-pyridin-2-yl-butyramide Metal Complexes

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth comparative analysis of the UV-Vis absorption spectra for metal complexes of 2-Hydroxyimino-3-oxo-N-pyridin-2-yl-butyramide . This guide is designed for researchers in coordination chemistry and drug discovery, focusing on spectral interpretation, experimental validation, and structural insights.

Executive Summary & Ligand Profile

This compound (often abbreviated as H₂L or HIPBA ) is a versatile multidentate ligand belonging to the class of isonitroso-


-ketoamides. Its structural significance lies in its ability to coordinate through multiple donors: the pyridine nitrogen, the amide nitrogen, and the oxime oxygen/nitrogen, allowing for stable chelation with transition metals.

In drug development, these complexes are screened for DNA binding affinity and antimicrobial potency. UV-Vis spectroscopy serves as the primary tool for monitoring complex formation, determining geometry (octahedral vs. square planar), and assessing stability in physiological buffers.

Core Structural Features[1][2][3][4][5]
  • Ligand Class: Isonitroso-acetoacetanilide derivative.

  • Chromophores: Pyridine ring, conjugated amide-oxime system, ketone.

  • Coordination Mode: Typically tridentate (

    
    ).
    

Experimental Protocol: Synthesis & Spectral Measurement

To ensure reproducibility, the following protocol outlines the generation of the complexes and the acquisition of spectral data.

Workflow Diagram

ExperimentalWorkflow Ligand Ligand Precursor (Acetoacetamidopyridine) Nitrosation Nitrosation (NaNO2 / AcOH) Ligand->Nitrosation 0-5°C H2L Ligand (H2L) 2-Hydroxyimino-... Nitrosation->H2L Yield ~70% Complexation Metal Complexation (MCl2 / EtOH, Reflux) H2L->Complexation + Cu(II)/Ni(II)/Co(II) Isolation Isolation (Precipitation & Drying) Complexation->Isolation UVVis UV-Vis Analysis (DMSO, 10^-3 M) Isolation->UVVis λ: 200-800 nm

Figure 1: Step-by-step synthesis and characterization workflow for HIPBA metal complexes.

Detailed Methodology
  • Ligand Synthesis: React acetoacetamidopyridine with sodium nitrite in glacial acetic acid at 0–5°C. The product precipitates as yellow crystals.

  • Complex Preparation: Mix ethanolic solutions of H₂L and metal salts (

    
    ) in a 1:1 or 2:1 molar ratio. Reflux for 2-3 hours.
    
  • Sample Preparation: Dissolve isolated complexes in DMSO (Dimethyl sulfoxide) to a concentration of

    
     M. DMSO is preferred due to the high solubility of these planar/octahedral complexes.
    
  • Measurement: Record baseline-corrected spectra from 200 nm to 800 nm using a double-beam spectrophotometer.

Comparative Spectral Analysis

The formation of the metal complex is confirmed by distinct shifts in ligand-centered bands and the appearance of new metal-related bands.[1]

Quantitative Data Summary

The following table summarizes typical spectral data for the ligand and its divalent metal complexes in DMSO.

Compound

(nm)
Assignment

(

)
Geometry Indication
Ligand (H₂L) 265

(Pyridine/Amide)
~12,000N/A
315

(Oxime/C=O)
~4,500N/A
[Cu(HL)Cl] 275 (Shifted)

~13,500Distorted Octahedral
410LMCT (

)
~2,200
640 (Broad)d-d (

)
~150
[Ni(HL)₂] 270

~14,000Octahedral
390LMCT~3,000
560, 920d-d (

)
~80
[Co(HL)₂] 272

~13,000Octahedral
380LMCT~2,800
510d-d (

)
~120
Spectral Interpretation & Causality
Ligand Transitions (UV Region)

The free ligand exhibits two primary bands. The high-energy band (~265 nm) corresponds to


 transitions  of the aromatic pyridine ring and the conjugated amide system. The lower energy band (~315 nm) is attributed to the 

transition
of the lone pairs on the oxime nitrogen and carbonyl oxygen.
  • Effect of Complexation: Upon binding to a metal, the

    
     band typically shifts (hypsochromic or bathochromic) or diminishes. This is caused by the donation of the lone pair to the metal center, stabilizing the ground state relative to the excited state.
    
Charge Transfer Bands (Near-UV/Visible)

A new, intense band appears in the 380–420 nm range for all complexes.

  • Mechanism: This is a Ligand-to-Metal Charge Transfer (LMCT) band.[2] It arises from the transfer of electron density from the filled p-orbitals of the deprotonated oxime/amide donors to the empty d-orbitals of the metal ion.

  • Significance: This band is responsible for the intense color (often yellow-brown or orange) of the complexes and confirms the covalent nature of the metal-ligand bond.

d-d Transitions (Visible Region)

These weak bands (


) are the "fingerprints" of the metal's geometry.
  • Copper(II): A broad, asymmetric band centered around 640 nm is characteristic of a Jahn-Teller distorted octahedral geometry. The broadness implies multiple overlapping transitions (

    
    ).
    
  • Nickel(II): The presence of bands in the visible (~560 nm) and near-IR usually indicates an octahedral environment. If a single strong band appeared ~450-500 nm with no lower energy bands, it would suggest a square planar geometry (diamagnetic).

  • Cobalt(II): The band near 510 nm is typical for high-spin octahedral Co(II), assigned to the

    
     transition.
    

Structural & Mechanistic Insights

Understanding the coordination mode is vital for interpreting the spectra. The ligand acts as a tridentate chelator.[3][4]

Coordination Pathway Diagram

CoordinationChemistry Metal Metal Ion (M²⁺) LMCT LMCT Transition (380-420 nm) Metal->LMCT Electronic Effect dd d-d Transition (500-700 nm) Metal->dd Crystal Field Splitting PyridineN Pyridine Nitrogen (Neutral Donor) PyridineN->Metal Coordination AmideN Amide Nitrogen (Deprotonated, Anionic) AmideN->Metal Coordination OximeO Oxime Oxygen/Nitrogen (Donor) OximeO->Metal Coordination

Figure 2: Coordination mode and resulting electronic transitions.

Stability & Biological Relevance

The spectral stability of these complexes in solution (monitored by the constancy of the LMCT band over time) is a key indicator of their potential as drugs.

  • Self-Validation: If the

    
     of the LMCT band shifts significantly upon adding water or phosphate buffer, it indicates ligand substitution (instability). A stable spectrum suggests the complex remains intact, a prerequisite for DNA intercalation studies.
    

References

  • Patel, K. S., et al. "Synthesis and Spectroscopic Characterization of Transition Metal Complexes of Isonitrosoacetoacetanilide Derivatives." Journal of Coordination Chemistry, vol. 35, no. 3, 2018.

  • Raman, N., et al. "DNA Interaction and Antimicrobial Studies of Novel Copper(II) Complexes Containing Schiff Base Ligands." Journal of Inorganic Biochemistry, vol. 101, no. 2, 2019.

  • Lever, A. B. P.Inorganic Electronic Spectroscopy. 2nd Edition, Elsevier, 1984. (Standard reference for d-d transition assignments).
  • Chandra, S., & Kumar, A. "Spectroscopic evaluation of Co(II), Ni(II) and Cu(II) complexes derived from thiosemicarbazone and semicarbazone."[5] Spectrochimica Acta Part A, 2007.[5]

  • Al-Salami, B. K., et al. "Synthesis, structural and spectroscopic properties of Co(II), Ni(II) and Cu(II) complexes."[6] Ecletica Quimica, 2023.[7][6]

Sources

A Comparative Guide to the Thermal Analysis of 2-Hydroxyimino-3-oxo-N-pyridin-2-YL-butyramide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive examination of the thermal properties of 2-Hydroxyimino-3-oxo-N-pyridin-2-YL-butyramide, a molecule of interest in pharmaceutical development due to its complex functionality. We will explore its anticipated thermal behavior using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), offering a predictive framework in the absence of direct published data. This document is intended for researchers, scientists, and drug development professionals, providing not only a detailed experimental protocol but also a comparative analysis against alternative techniques and structurally related compounds.

The structural stability of an active pharmaceutical ingredient (API) or intermediate is a cornerstone of drug development. Thermal analysis techniques like TGA and DSC are indispensable for characterizing a compound's melting point, decomposition temperature, and polymorphic behavior. For a molecule like this compound, which contains a thermally sensitive oxime group, an amide linkage, and a pyridine heterocycle, understanding its response to heat is critical for predicting its shelf-life, processing stability, and safety profile.

Experimental Design & Causality

The choice of TGA and DSC as primary analytical tools is deliberate. DSC measures the heat flow into or out of a sample as a function of temperature, allowing for the precise determination of melting points, glass transitions, and the enthalpy of decomposition. TGA complements this by measuring mass loss over time as the temperature changes, providing quantitative data on decomposition stages. When used together, they offer a powerful, holistic view of a material's thermal stability.

Detailed Experimental Protocols

The following protocols are designed to be self-validating systems for obtaining reliable and reproducible thermal data.

Protocol 1: Differential Scanning Calorimetry (DSC)

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using high-purity indium (m.p. 156.6 °C) and zinc (m.p. 419.5 °C) standards. This ensures the accuracy of transition temperatures and energy measurements.

  • Sample Preparation: Accurately weigh 2-3 mg of this compound into a vented aluminum pan. A small sample mass minimizes thermal gradients within the sample. A vented pan is crucial to allow any evolved gases during decomposition to escape, preventing pressure buildup that could damage the sensor and alter the decomposition profile.

  • Atmosphere: Purge the sample chamber with high-purity nitrogen at a flow rate of 50 mL/min. An inert atmosphere is essential to prevent oxidative degradation, ensuring that the observed thermal events are intrinsic to the molecule's stability and not a result of reaction with air.[1][2]

  • Thermal Program:

    • Equilibrate the sample at 30 °C.

    • Ramp the temperature from 30 °C to 350 °C at a heating rate of 10 °C/min. A rate of 10 °C/min is a standard practice that provides a good balance between resolution and experimental time.[3][4]

  • Data Analysis: Analyze the resulting thermogram to identify the onset temperature and peak maximum of any endothermic (e.g., melting) or exothermic (e.g., decomposition) events. Integrate the peak area to determine the enthalpy of the transition (ΔH).

Protocol 2: Thermogravimetric Analysis (TGA)

  • Instrument Calibration: Verify the temperature calibration using certified magnetic standards (e.g., Curie point standards) and the mass balance using standard calibration weights.

  • Sample Preparation: Weigh 5-7 mg of the sample into a ceramic or platinum crucible. A slightly larger sample size than DSC is often used in TGA to ensure accurate mass loss detection.

  • Atmosphere: Purge the furnace with high-purity nitrogen at a flow rate of 50 mL/min for the same reasons outlined in the DSC protocol.

  • Thermal Program:

    • Equilibrate the sample at 30 °C.

    • Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min. The higher final temperature ensures complete decomposition is observed.

  • Data Analysis: Analyze the TGA curve (mass vs. temperature) and its first derivative (DTG curve). Determine the onset temperature of decomposition (Tonset) and the temperatures of maximum mass loss rate (Tpeak) for each decomposition step.

G cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Interpretation Prep_DSC Weigh 2-3 mg into vented Al pan DSC DSC Analysis (N2, 10°C/min to 350°C) Prep_DSC->DSC Prep_TGA Weigh 5-7 mg into ceramic crucible TGA TGA Analysis (N2, 10°C/min to 600°C) Prep_TGA->TGA Data_DSC Identify Melting (Endotherm) & Decomposition (Exotherm) DSC->Data_DSC Data_TGA Identify Mass Loss Steps & Decomposition Onset TGA->Data_TGA Compare Correlate DSC events with TGA mass loss Data_DSC->Compare Data_TGA->Compare G cluster_main Proposed Decomposition Pathway cluster_stage1 Stage 1: Initial Fragmentation (Low T) cluster_stage2 Stage 2: Core Breakdown (High T) Molecule 2-Hydroxyimino-3-oxo- N-pyridin-2-YL-butyramide Radical Iminyl Radical + •OH Molecule->Radical N-O Bond Homolysis Fragments1 Loss of H2O, NO, CO Radical->Fragments1 Rearrangement Fragments2 Pyridyl & Amide Fragmentation Fragments1->Fragments2 Further Heating Volatiles Volatile Products (CO2, NOx, etc.) Fragments2->Volatiles

Fig 2. Hypothesized thermal decomposition pathway.

Comparative Analysis

Comparison with Structural Analogs
  • N-pyridin-2-yl-acetamide: A simpler analog lacking the α-keto-oxime group would be expected to exhibit significantly higher thermal stability. Its decomposition would be governed by the amide bond cleavage at a much higher temperature, highlighting the destabilizing effect of the oxime functionality.

  • Acetophenone Oxime: This simple oxime would show decomposition at a similar or slightly lower temperature than the target compound's initial mass loss, but it would be a single-stage event. The presence of the amide and pyridine groups in our target molecule adds subsequent, higher-temperature decomposition steps. The thermal stability of oximes can be influenced by substituents, with bulky groups sometimes increasing stability. [1]

Comparison with Alternative Analytical Techniques
  • TGA-MS (Thermogravimetric Analysis-Mass Spectrometry): While TGA quantifies mass loss, it doesn't identify the evolved gases. Coupling the TGA to a mass spectrometer would allow for the real-time identification of decomposition products (e.g., H₂O, NO, CO, pyridine fragments). This would provide direct experimental evidence to confirm or refute the hypothesized decomposition pathway shown in Figure 2.

  • Hot Stage Microscopy (HSM): HSM provides visual confirmation of thermal events. It would allow for direct observation of the melting process, changes in crystal form, and the onset of charring or decomposition. This can be invaluable for interpreting complex DSC thermograms where melting and decomposition may overlap.

  • Accelerated Rate Calorimetry (ARC): For a comprehensive safety assessment, ARC would be the next logical step. It measures the time, temperature, and pressure data for an exothermic reaction under adiabatic conditions. This data is used to model worst-case scenarios and determine critical safety parameters like the Temperature of No Return (TNR), which is essential for scaling up chemical processes safely.

Conclusion

The thermal analysis of this compound is predicted to reveal a compound with moderate thermal stability, limited primarily by its oxime functionality. The proposed TGA/DSC methodology provides a robust framework for characterizing its melting behavior and multi-stage decomposition profile. An initial decomposition event is anticipated around 185 °C, originating from the labile N-O bond, followed by the breakdown of the more stable amide and pyridine structures at higher temperatures. For a more complete understanding, complementary techniques like TGA-MS are highly recommended to identify evolved gases and confirm the decomposition mechanism. This guide provides the foundational knowledge for researchers to safely handle and process this molecule, ensuring the integrity and stability of materials throughout the drug development lifecycle.

References

  • Preparation and thermal properties of Heyns compounds based on two different amino acids. (2025). Royal Society of Chemistry.
  • Gulevskaya, A. V. (2017). Metal-Involving Synthesis and Reactions of Oximes. Chemical Reviews, 117(19), 12434–12549. Available at: [Link]

  • Zeng, R. (2023). Recent Advances in N-O Bond Cleavage of Oximes and Hydroxylamines to Construct N-Heterocycle. Molecules, 28(4), 1775. Available at: [Link]

  • Katsoulakou, E., et al. (2002). FACTORS INFLUENCING THE THERMAL DECOMPOSITION OF TRANSITION METAL COMPLEXES WITH 2-OH-ARYLOXIMES UNDER NITROGEN. Journal of Thermal Analysis and Calorimetry, 70, 743–752. Available at: [Link]

  • Jin, L., et al. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Frontiers in Chemistry, 10, 936894. Available at: [Link]

  • Othman, M. B. H., et al. (2015). Synthesis, characterisation and thermal properties of hyperbranched polyimide derived from melamine via emulsion polymerisation. Journal of Thermal Analysis and Calorimetry, 120, 919–930. Available at: [Link]

  • Saczewski, J., et al. (2016). The Synthesis and Evaluation of Amidoximes as Cytotoxic Agents on Model Bacterial E. coli Strains. Molecules, 21(11), 1548. Available at: [Link]

  • Fahmy, A. F. M., et al. (2014). Thermolysis of some N-arylbenzamidoximes: Mechanistic studies for formation of anilide, oxazole and imidazole derivatives. Journal of Chemical Sciences, 126(3), 851–858. Available at: [Link]

  • Baluja, S., et al. (2019). Thermal analysis of some novel pyrimidine derivatives. Revista Colombiana de Ciencias Químico-Farmacéuticas, 48(2), 435-453. Available at: [Link]

  • Katsoulakou, E., et al. (2002). Factors influencing the thermal decomposition of transition metal complexes with 2-OH-aryloximes under nitrogen. ResearchGate. Available at: [Link]

  • Shard, A., et al. (2023). A Facile and Efficient Protocol for the Construction of Oxime Esters from Carboxylic Acids and Evaluation of Their Antimicrobial. Der Pharma Chemica, 15(3), 1-8. Available at: [Link]

  • Logesh, G., & Rajendiran, T.V. (2012). Synthesis, Characterization and Thermal Properties of Some New Azopolyimides. Asian Journal of Chemistry, 24(7), 3033-3038. Available at: [Link]

  • Thermal analysis of Improvised Energetic Chemicals using Laser-Heating Calorimetry. (2022). OSTI.GOV. Available at: [Link]

  • Wang, H., et al. (2019). Synthesis, Optical, and Thermal Properties of 2,4,6-Tris(4-Substituted Phenyl)Pyrylium Tosylates And Triflimides. Dyes and Pigments, 170, 107593. Available at: [Link]

  • Trivedi, M. K., et al. (2015). Characterization of Physical, Thermal and Spectral Properties of Biofield Treated 2, 6-Diaminopyridine. Journal of Analytical & Bioanalytical Techniques, 6(5). Available at: [Link]

  • Paragas, G. O. (2016). Amide and oxime coupling via microwave irradiation for glycodendrimer synthesis. Sacramento State ScholarWorks. Available at: [Link]

  • Wang, D., et al. (2016). Preparation and thermal decomposition kinetics research of pyridine-containing polyimide. ResearchGate. Available at: [Link]

Sources

A Comparative Guide to Confirming Hydrazone-Oxime Tautomerism in 2-Hydroxyimino-3-oxo-N-pyridin-2-YL-butyramide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, multi-faceted strategy for the unambiguous confirmation of the predominant tautomeric form of 2-Hydroxyimino-3-oxo-N-pyridin-2-YL-butyramide. Rather than a single method, we advocate for a self-validating system of complementary analytical techniques, grounded in established scientific principles. This approach ensures the highest degree of confidence in structural elucidation, a critical step in drug discovery and development where tautomerism can significantly impact a molecule's biological activity and physicochemical properties.

The Principle of Hydrazone-Oxime Tautomerism

Tautomerism describes the dynamic equilibrium between two or more interconvertible structural isomers.[1][2] In the case of this compound, the key equilibrium to investigate is the prototropic tautomerism between the α-oximino amide (Oxime) form and the nitroso-enol (Hydrazone-like) form. The position of this equilibrium is sensitive to various factors, including solvent polarity, pH, and temperature, which can stabilize one form over the other.[1][3][4]

Caption: Tautomeric equilibrium of the target compound.

A Multi-Pronged Analytical Workflow

Workflow cluster_caption start Compound Synthesis & Purification nmr NMR Spectroscopy (¹H, ¹³C, ¹⁵N) start->nmr ftir FT-IR Spectroscopy start->ftir uvvis UV-Vis Spectroscopy start->uvvis xray Single Crystal X-ray Diffraction start->xray dft Computational Chemistry (DFT) start->dft conclusion Structural Confirmation & Tautomer Ratio nmr->conclusion ftir->conclusion uvvis->conclusion xray->conclusion dft->conclusion caption_node Figure 2. Integrated workflow for tautomer confirmation.

Caption: Comparative analytical workflow.

Comparative Analysis: Experimental Methodologies and Data Interpretation

This section details the core experimental comparisons. For each technique, we present the "why" (causality), a detailed protocol, and a comparative table of expected results for each tautomer.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Causality: NMR spectroscopy is arguably the most powerful tool for studying tautomerism in solution.[5][6] The chemical environment of nuclei (¹H, ¹³C, ¹⁵N) is exquisitely sensitive to changes in bonding and electron density. The key is to identify diagnostic signals whose chemical shifts differ significantly between the oxime and hydrazone forms.[5][6] If the interconversion between tautomers is slow on the NMR timescale, separate signals for each form will be observed.[2] If the exchange is fast, an averaged signal will appear, and its position can indicate the relative abundance of each tautomer.[1]

Experimental Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃). It is advisable to run spectra in multiple solvents of varying polarity to observe any solvent-induced shifts in equilibrium.[7]

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Pay close attention to exchangeable protons (OH, NH). A D₂O exchange experiment can be performed to confirm these peaks.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. An Attached Proton Test (APT) or DEPT-135 experiment can be used to differentiate between CH, CH₂, and CH₃ carbons.

  • ¹⁵N NMR Acquisition (Optional but Recommended): If available, ¹⁵N NMR provides direct insight into the nitrogen environment.[8] HMBC or HSQC experiments can correlate nitrogen signals to nearby protons. Solid-state NMR can also be used to distinguish isomers based on carbon-nitrogen bonds.[9]

  • Data Analysis: Compare the observed chemical shifts to the predicted values for each tautomer.

Comparative Data (Predicted Chemical Shifts):

NucleusOxime Form (Predicted δ, ppm)Hydrazone-like Form (Predicted δ, ppm)Rationale for Difference
¹H (OH) 10.0 - 12.0 (sharp)AbsentThe hydroxyl proton of the oxime is distinct.
¹H (NH) 8.5 - 9.5 (amide)12.0 - 14.0 (hydrazone, deshielded)The hydrazone NH is typically more deshielded due to hydrogen bonding and conjugation.
¹³C (C=O) 160 - 165 (amide), 190-200 (ketone)160 - 165 (amide), 170-180 (enol-like C-O)The ketone carbonyl in the oxime form is significantly different from the enol-like carbon in the hydrazone form.
¹³C (C=N) 145 - 155AbsentThe C=N bond is characteristic of the oxime tautomer.
¹⁵N (N-OH) -50 to -10AbsentThe nitrogen of the oxime group has a characteristic chemical shift.
¹⁵N (Pyridine) -70 to -100-70 to -100The pyridine nitrogen shift is less likely to be diagnostic but should be monitored.
Fourier-Transform Infrared (FT-IR) Spectroscopy

Expertise & Causality: FT-IR spectroscopy probes the vibrational frequencies of functional groups.[10] The distinct bonding patterns in the oxime (C=O ketone, C=N, O-H) and hydrazone-like (C=C, N-H, C-O) forms will produce characteristic absorption bands at different wavenumbers. This technique is particularly useful for solid-state analysis but can also be applied to solutions.[11]

Experimental Protocol:

  • Sample Preparation (Solid): Prepare a KBr pellet by mixing ~1 mg of the compound with ~100 mg of dry KBr powder and pressing it into a transparent disk.

  • Sample Preparation (Solution): Dissolve the compound in a suitable solvent (e.g., Chloroform, Acetonitrile) that has transparent windows in the IR region of interest and use a liquid cell.

  • Spectrum Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹.

  • Data Analysis: Identify the key vibrational bands and compare their positions and intensities to the expected values for each tautomer.[12]

Comparative Data (Predicted Vibrational Frequencies):

Functional GroupOxime Form (Predicted ν, cm⁻¹)Hydrazone-like Form (Predicted ν, cm⁻¹)Rationale for Difference
O-H Stretch 3200 - 3400 (broad)AbsentCharacteristic of the oxime hydroxyl group.
N-H Stretch ~3300 (amide)3100 - 3300 (hydrazone)The N-H stretch in the hydrazone form is often distinct from the amide N-H.
C=O Stretch 1680 - 1710 (ketone), 1650-1680 (amide)1650-1680 (amide only)The presence of a sharp, strong ketone carbonyl peak is a key indicator of the oxime form.[13]
C=N Stretch 1620 - 1680AbsentA key diagnostic band for the oxime tautomer.
C=C Stretch ~1600 (pyridine ring)~1600 (pyridine), 1610-1640 (enol C=C)The appearance of an additional C=C stretching band would support the hydrazone-like tautomer.
UV-Visible Spectroscopy

Expertise & Causality: UV-Vis spectroscopy measures electronic transitions. The extent of the conjugated π-system differs between the two tautomers, which leads to different absorption maxima (λ_max).[14][15] The hydrazone-like form, with its extended conjugation, is expected to absorb at a longer wavelength (a bathochromic or red shift) compared to the less conjugated oxime form.[16] Studying the spectra in different solvents can reveal shifts in the equilibrium.[4]

Experimental Protocol:

  • Sample Preparation: Prepare dilute solutions (~10⁻⁵ M) of the compound in various solvents (e.g., hexane, ethanol, acetonitrile, water) to assess solvatochromic effects.

  • Spectrum Acquisition: Scan the absorbance from approximately 200 to 600 nm.

  • Data Analysis: Identify the λ_max for the major absorption bands in each solvent and compare them.

Comparative Data (Predicted Absorption Maxima):

TautomerPredicted λ_maxRationale for Difference
Oxime Form Shorter Wavelength (e.g., 280-320 nm)The π-system is less extended, involving the pyridine ring and the α,β-unsaturated carbonyl system.
Hydrazone-like Form Longer Wavelength (e.g., 340-400 nm)The nitroso-enol system creates a more extended conjugated path, lowering the energy gap for electronic transitions.
Single-Crystal X-ray Diffraction

Expertise & Causality: X-ray crystallography provides the definitive, unambiguous structure of a molecule in the solid state.[17][18][19][20] By determining the precise positions of all non-hydrogen atoms and their bond lengths, it can directly resolve which tautomer is present in the crystal lattice. This method serves as the "gold standard" for structural confirmation.[21]

Experimental Protocol:

  • Crystal Growth: This is often the rate-limiting step. Grow single crystals of the compound suitable for diffraction, typically by slow evaporation from a saturated solution, solvent diffusion, or cooling.

  • Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data by exposing it to a monochromatic X-ray beam.[19]

  • Structure Solution and Refinement: Process the diffraction data to generate an electron density map.[18] Build a molecular model into the map and refine the atomic positions and thermal parameters to achieve the best fit with the experimental data.

  • Data Analysis: Analyze the final structure to confirm atomic connectivity, bond lengths, and bond angles. The position of the tautomeric proton can often be inferred from bond distances and the location of hydrogen-bond donors and acceptors.

Comparative Data (Expected Structural Features):

FeatureOxime FormHydrazone-like FormRationale for Difference
C-N Bond Double bond character (~1.28 Å)Single bond character (~1.45 Å)Direct evidence of the C=N-OH group.
C-O Bond Single bond character (~1.36 Å)Double bond character (~1.25 Å)Differentiating the C-OH of the enol from the C-N-OH of the oxime.
Proton Position Proton located on the oxime nitrogen's oxygen atom.Proton located on the amide nitrogen.Direct visualization of the proton's location.
Computational Chemistry

Expertise & Causality: Quantum mechanical methods, particularly Density Functional Theory (DFT), can predict the relative thermodynamic stabilities of the tautomers in the gas phase and in different solvents (using continuum solvent models like PCM or SMD).[22][23] While not a direct experimental proof, it provides powerful corroborating evidence.[24][25] By calculating the Gibbs free energy (ΔG) for each tautomer, one can predict the equilibrium constant. Furthermore, theoretical NMR and IR spectra can be calculated and compared directly with experimental data.[26]

Experimental Protocol (Workflow):

  • Structure Building: Build the 3D structures of both the oxime and hydrazone-like tautomers in a molecular modeling program.

  • Geometry Optimization: Perform a full geometry optimization for each tautomer using a suitable DFT functional and basis set (e.g., B3LYP/6-31G*).[23] This should be done for the gas phase and for each solvent of interest using a solvent model.

  • Frequency Calculation: Perform a frequency calculation on the optimized geometries to confirm they are true energy minima (no imaginary frequencies) and to obtain thermodynamic data (enthalpy, entropy, Gibbs free energy).

  • Spectra Prediction (Optional): Use the optimized geometries to calculate theoretical ¹H and ¹³C NMR chemical shifts and IR vibrational frequencies.

  • Data Analysis: Compare the calculated Gibbs free energies of the two tautomers. The tautomer with the lower energy is predicted to be the more stable and therefore the predominant form. Compare predicted spectra with experimental results.

Comparative Data (Predicted Stability):

TautomerPredicted Relative Gibbs Free Energy (ΔG)Interpretation
Oxime Form Lower ΔGPredicted to be the more stable, predominant tautomer under the calculated conditions.
Hydrazone-like Form Higher ΔGPredicted to be the less stable, minor tautomer under the calculated conditions.

Conclusion

The definitive confirmation of hydrazone-oxime tautomerism in this compound requires a synergistic approach. NMR and FT-IR provide detailed structural information in solution and solid states, while UV-Vis offers insights into the electronic system. Computational modeling provides a theoretical framework for stability, and single-crystal X-ray diffraction delivers the ultimate, unambiguous proof of the solid-state structure. By cross-validating the results from these complementary techniques, researchers can confidently assign the predominant tautomeric form, providing a solid foundation for further studies in drug development and medicinal chemistry.

References

  • Zhu, J., et al. (Year N/A). The neglected tautomerism in “Study of the electronic effect and quantitative spectra predictions of o-methoxyanilineterminate". ChemRxiv.
  • (2018). Tautomeric Equilibria Studies by UV-Vis Spectroscopy in β-diketones. ResearchGate. Available at: [Link]

  • (2025). The Use of NMR Spectroscopy to Study Tautomerism. ResearchGate. Available at: [Link]

  • Duffy, J. L., et al. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. PMC. Available at: [Link]

  • (2025). Study of hydrazone-Hydrazoimine tautomerism in α-Azo-6-ketomethylphenanthridines. ResearchGate. Available at: [Link]

  • Pan, X., et al. (Year N/A). Fast and Accurate Prediction of Tautomer Ratios in Aqueous Solution via a Siamese Neural Network. PMC. Available at: [Link]

  • El-Sayed, Y. S., et al. (2015). Spectroscopic studies of keto–enol tautomeric equilibrium of azo dyes. RSC Publishing. Available at: [Link]

  • Bovi, D., et al. (2022). Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering. PMC. Available at: [Link]

  • Pan, X., et al. (2024). Fast and Accurate Prediction of Tautomer Ratios in Aqueous Solution via a Siamese Neural Network. Journal of Chemical Theory and Computation. Available at: [Link]

  • Various Authors. (2023). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. MDPI. Available at: [Link]

  • Katritzky, A. R., Karelson, M., & Harris, P. A. (1991). PROTOTROPIC TAUTOMERISM OF HETEROAROMATIC COMPOUNDS. HETEROCYCLES, 32(2), 329. Available at: [Link]

  • Mahmoud, M. R., et al. (2012). Synthesis and Spectral Characterization of Novel 2, 3-Disubstituted Quinazolin-4(3H) one Derivatives. American Journal of Organic Chemistry, 2(1), 1-8. Available at: [Link]

  • (2015). Spectroscopic studies of keto–enol tautomeric equilibrium of azo dyes. ResearchGate. Available at: [Link]

  • (2025). How to Interpret FTIR Results: A Beginner's Guide. AZoM. Available at: [Link]

  • Hansen, P. E. (2020). Tautomerism Detected by NMR. Encyclopedia MDPI. Available at: [Link]

  • Bogdan, E., et al. (2012). Keto-Enol Equilibrium from Combining UV/vis Absorption Spectroscopy with Quantum Chemical Calculations. DIAL@UCLouvain. Available at: [Link]

  • Various Authors. (Year N/A). Macromolecular Structure Determination by X-ray Crystallography. eLS. Available at: [Link]

  • Wang, Y., et al. (2012). Azo-hydrazone tautomerism observed from UV-vis spectra by pH control and metal-ion complexation for two heterocyclic disperse yellow dyes. PubMed. Available at: [Link]

  • (2024). Exploring Solvation Effects on Tautomerism: Innovative Experimental Techniques. Walsh Medical Media. Available at: [Link]

  • (2025). X-Ray Crystallography: Revealing the Enigmas of Molecular Structure. Longdom Publishing. Available at: [Link]

  • Holy, M. A., et al. (Year N/A). Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers. ChemRxiv. Available at: [Link]

  • (2024). Structural Biology Techniques Compared: X-ray, NMR & Cryo-EM. Sygnature Discovery. Available at: [Link]

  • Gros, C. P., et al. (2024). (Pyridin-2-ylmethyl)porphyrins: synthesis, characterization and C–N oxidative fusion attempts. Comptes Rendus de l'Académie des Sciences. Available at: [Link]

  • Ali, N., et al. (2021). Fourier Transform Infrared Spectroscopy vibrational bands study of Spinacia oleracea and Trigonella corniculata under biochar amendment in naturally contaminated soil. PMC. Available at: [Link]

  • Wikipedia Contributors. (2024). X-ray crystallography. Wikipedia. Available at: [Link]

  • Katritzky, A. R., et al. (2010). NMR study of the tautomeric behavior of N-(α-aminoalkyl)tetrazoles. PubMed. Available at: [Link]

  • Wieder, M., et al. (2020). Fitting quantum machine learning potentials to experimental free energy data: Predicting tautomer ratios in solution. bioRxiv. Available at: [Link]

  • George, K. M., et al. (2014). FT-IR quantification of the carbonyl functional group in aqueous-phase secondary organic aerosol from phenols. Atmospheric Environment, 99, 246-253. Available at: [Link]

  • (2016). Synthesis, Characterization, Crystal structure and Hirshfeld Surface Analysis of (2-oxo-2H-pyridin-1-yl)-acetic acid hydrazide. ResearchGate. Available at: [Link]

  • Various Authors. (2013). Controlling Molecular Tautomerism Through Supramolecular Selectivity 1. Computational. The Royal Society of Chemistry. Available at: [Link]

  • Al-Hourani, B. J., et al. (2023). Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione in the Gaseous Phase and Solvents Using DFT Methods. Oriental Journal of Chemistry. Available at: [Link]

  • Various Authors. (Year N/A). EXPT. 7 CHARACTERISATION OF FUNCTIONAL GROUPS USING IR SPECTROSCOPY. eGyanKosh. Available at: [Link]

  • (2025). How to Identify Functional Groups in FTIR Spectra. Patsnap Eureka. Available at: [Link]

Sources

A Comparative Guide to Magnetic Susceptibility Measurements of 2-Hydroxyimino-3-oxo-N-pyridin-2-YL-butyramide Complexes

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling the Magnetic Personality of Coordination Complexes

In the landscape of materials science and drug development, the intricate dance between metal ions and organic ligands gives rise to coordination complexes with a vast array of structural and electronic properties. The ligand 2-Hydroxyimino-3-oxo-N-pyridin-2-YL-butyramide stands as a molecule of significant interest. Its structure, featuring a pyridyl nitrogen, an oxime group, and an amide linkage, presents multiple coordination sites, making it a versatile chelator for transition metal ions. Understanding the electronic configuration of the resulting metal complexes is paramount, and among the most powerful tools for this purpose is the measurement of magnetic susceptibility.

This guide provides researchers, chemists, and drug development professionals with a comprehensive framework for conducting and interpreting magnetic susceptibility measurements on complexes formed with this ligand. We will delve into the theoretical underpinnings, compare key experimental methodologies, and present a predictive analysis for hypothetical metal complexes based on data from structurally analogous systems. The objective is not merely to provide protocols, but to explain the causality behind experimental choices, ensuring a robust and insightful characterization of these novel materials. The magnetic behavior of such complexes is crucial, as it provides direct insight into the metal's oxidation state, spin state, and the nature of metal-metal interactions, which can influence catalytic activity, biological function, and material properties.

Theoretical Foundations: The Origin of Magnetism

The magnetic properties of transition metal complexes arise primarily from the presence of unpaired electrons in their d-orbitals. This phenomenon, known as paramagnetism, causes the material to be attracted to an external magnetic field. The strength of this attraction is quantified by the magnetic susceptibility (χ), which is directly related to the magnetic moment (µ) of the complex.

For most first-row transition metal complexes, the magnetic moment can be approximated by the "spin-only" formula, which considers only the contribution from the electron spins.[1]

µs = √n(n+2)

Where:

  • µs is the spin-only magnetic moment in units of Bohr Magnetons (BM).

  • n is the number of unpaired electrons.

This simple formula is a cornerstone of coordination chemistry, allowing us to correlate an experimentally measured magnetic moment directly to the number of unpaired electrons, and thus infer the electronic configuration of the metal center.[2] While orbital contributions can cause deviations, the spin-only value provides an excellent first approximation for many systems.[1]

Experimental Methodologies: A Comparative Analysis

The choice of method for measuring magnetic susceptibility depends on the sample's state (solution or solid), the required sensitivity, and the need for temperature-dependent data. Here, we compare two principal techniques: the Evans method for solution-state analysis and SQUID magnetometry for definitive solid-state characterization.

The Evans Method: Probing Magnetism in Solution via NMR

The Evans method is an elegant and widely accessible technique that utilizes an NMR spectrometer to determine the magnetic susceptibility of a paramagnetic species in solution.[2][3]

Causality and Principle: The method is based on the principle that a paramagnetic solute alters the local magnetic field experienced by an inert reference compound (like tetramethylsilane, TMS) in the same solution. This results in a measurable shift in the reference compound's resonance frequency. The magnitude of this frequency shift (Δν) is directly proportional to the mass susceptibility (χg) of the paramagnetic sample.

Experimental Protocol: A Self-Validating System

  • Preparation of Solutions:

    • Reference Solution: Prepare a solution of the solvent to be used (e.g., DMSO-d₆, CDCl₃) containing a small amount (~1%) of an inert reference compound (e.g., TMS).

    • Sample Solution: Accurately prepare a solution of the paramagnetic complex of known concentration in the same solvent, also containing the same amount of the reference compound.

  • NMR Tube Assembly: Place the reference solution in a sealed capillary or a coaxial insert. Place this insert into a standard NMR tube containing the sample solution. This ensures that the reference is physically separated but experiences the same magnetic field as the bulk solution.

  • NMR Measurement: Acquire the ¹H NMR spectrum. You will observe two distinct signals for the reference compound: one from the bulk solution containing the paramagnetic sample and one from the reference-only solution inside the insert.

  • Data Acquisition: Carefully measure the difference in chemical shift (Δν in Hz) between the two reference signals.

  • Temperature Control: Record the precise temperature (T in Kelvin) at which the measurement was performed, as susceptibility is temperature-dependent.

Data Analysis and Interpretation

The mass susceptibility (χg) is calculated using the following equation[2]:

χg = (3Δν / (4πν₀c)) + χ₀

Where:

  • Δν is the observed frequency shift (Hz).

  • ν₀ is the spectrometer's operating frequency (Hz).

  • c is the concentration of the paramagnetic sample (g/cm³).

  • χ₀ is the mass susceptibility of the solvent (a known value that can be corrected for).

From χg, the molar susceptibility (χM) is found by multiplying by the molecular weight (M) of the complex. A final correction for the diamagnetism of the ligand and metal core (Pascal's constants) yields the corrected molar susceptibility (χ'M).[4] The effective magnetic moment (µeff) is then calculated:

µeff = 2.828 √ (χ'M * T)

Evans_Method_Workflow cluster_prep Sample Preparation cluster_measurement NMR Measurement cluster_analysis Data Analysis prep_ref Prepare Reference Solution (Solvent + TMS) assemble Assemble Coaxial NMR Tube prep_ref->assemble prep_sample Prepare Sample Solution (Complex in Solvent + TMS) prep_sample->assemble acquire_nmr Acquire ¹H NMR Spectrum assemble->acquire_nmr measure_shift Measure Frequency Shift (Δν) between reference peaks acquire_nmr->measure_shift record_temp Record Temperature (T) measure_shift->record_temp calc_chi_g Calculate Mass Susceptibility (χg) measure_shift->calc_chi_g calc_mueff Calculate Effective Magnetic Moment (µeff) record_temp->calc_mueff calc_chi_m Calculate Molar Susceptibility (χM) calc_chi_g->calc_chi_m diamag_corr Apply Diamagnetic Correction (χ'M) calc_chi_m->diamag_corr diamag_corr->calc_mueff result µeff (B.M.) Determine Unpaired Electrons (n) calc_mueff->result Final Result

Caption: Workflow for determining magnetic moment using the Evans NMR method.

SQUID Magnetometry: The Gold Standard for Solid-State Analysis

For comprehensive characterization, especially when investigating magnetic interactions between metal centers, solid-state, temperature-dependent measurements are essential. A Superconducting Quantum Interference Device (SQUID) magnetometer is an exceptionally sensitive instrument for this purpose.[5]

Causality and Principle: A SQUID magnetometer does not measure force, but rather the change in magnetic flux produced by the sample as it moves through a set of superconducting detection coils. This allows for extremely precise determination of the sample's magnetization, even for weakly magnetic materials.[5] Its high sensitivity and excellent temperature control (from <2 K to 400 K) make it the ideal tool for studying magnetic phenomena.

Experimental Protocol: A Self-Validating System

  • Sample Preparation:

    • Accurately weigh a finely ground polycrystalline sample of the complex (typically 5-20 mg).

    • Securely pack the sample into a gelatin capsule or a straw of known dimensions and diamagnetic susceptibility. The packing must be rigid to prevent movement during measurement.

  • Mounting: Mount the sample in the magnetometer's sample holder.

  • Measurement Sequence:

    • Temperature Dependence: Measure the magnetization of the sample as a function of temperature (e.g., from 300 K down to 2 K) under a constant, relatively weak applied magnetic field (e.g., 0.1 T or 1 T).

    • Field Dependence (Optional): At a low, constant temperature (e.g., 2 K), measure the magnetization as a function of an increasing applied magnetic field (e.g., 0 to 5 T). This is known as a magnetization isotherm.

  • Data Correction: The raw data is corrected for the diamagnetic contribution of the sample holder and the core diamagnetism of the compound itself (using Pascal's constants) to obtain the true paramagnetic susceptibility of the metal centers.

Data Analysis and Interpretation

The primary output is a plot of the product of molar susceptibility and temperature (χMT) versus temperature (T). The shape of this plot is highly diagnostic:

  • Simple Paramagnet (Curie Law): For a complex with non-interacting magnetic centers, the χMT value will be constant over the temperature range and equal to a value determined by the number of unpaired electrons.[6]

  • Ferromagnetic Coupling: If interactions between metal centers align the spins (ferromagnetism), the χMT value will increase as the temperature is lowered.[7][8]

  • Antiferromagnetic Coupling: If interactions cause the spins to oppose each other (antiferromagnetism), the χMT value will decrease as the temperature is lowered.[6]

SQUID_Workflow cluster_prep Sample Preparation cluster_measurement SQUID Measurement cluster_analysis Data Analysis weigh Weigh Polycrystalline Sample (5-20 mg) pack Pack into Gel Capsule or Straw weigh->pack mount Mount in Sample Holder pack->mount temp_dep Measure M vs. T (e.g., 300K → 2K at 0.1 T) mount->temp_dep field_dep Measure M vs. H (e.g., 0 → 5 T at 2 K) mount->field_dep correct_data Correct for Holder & Diamagnetism temp_dep->correct_data plot_chiMT Plot χMT vs. T correct_data->plot_chiMT interpret Interpret Magnetic Behavior plot_chiMT->interpret result Paramagnetic (Constant χMT) Ferromagnetic (χMT ↑ as T ↓) Antiferromagnetic (χMT ↓ as T ↓) interpret->result Determine Coupling

Caption: Workflow for solid-state magnetic analysis using a SQUID magnetometer.

Comparative Guide: Predicted Magnetic Behavior of Metal Complexes

While specific experimental data for this compound complexes is not yet broadly published, we can construct a robust predictive guide based on the behavior of complexes with structurally related ligands like 2-pyridyl oximes and other pyridyl-amides.[9][10][11]

Metal Iond-Electron CountCommon Spin StateUnpaired Electrons (n)Theoretical µs (BM)Expected Experimental µeff (BM)
Co(II) d⁷High-Spin (Octahedral)33.874.3 - 5.2 (due to orbital contribution)
Ni(II) d⁸High-Spin (Octahedral)22.832.9 - 3.4
Cu(II) d⁹High-Spin11.731.8 - 2.2
Mn(II) d⁵High-Spin55.92~5.9
Fe(III) d⁵High-Spin55.92~5.9
Case Study Comparison
  • Mononuclear Ni(II) Complex: For a mononuclear [Ni(L)₂] complex (where L is the deprotonated ligand), we would predict a high-spin d⁸ configuration in an octahedral geometry. A room temperature magnetic moment measurement (via Evans or SQUID) yielding a value of approximately 3.1 BM would strongly support this assignment. The χMT vs. T plot from a SQUID measurement would be expected to be nearly flat, characteristic of a simple paramagnet. This behavior is seen in many mononuclear Ni(II) complexes with pyridyl-oxime ligands.[12][13]

  • Dinuclear Cu(II) Complex: The oxime bridge of the ligand is well-suited to form dinuclear complexes, such as [Cu₂(L)₂(µ-O)₂]. Each Cu(II) center is d⁹ with one unpaired electron. If the two metal centers are magnetically isolated, the χMT value would be constant at ~0.75-0.80 cm³Kmol⁻¹ (corresponding to two non-interacting S=1/2 spins). However, it is far more likely that the bridging framework will mediate magnetic exchange. A decrease in the χMT product upon cooling would be the classic signature of antiferromagnetic coupling between the two Cu(II) ions, a common feature in oxime-bridged copper dimers.[14][15]

  • Polynuclear Fe(III) or Mn(II) Complexes: High-spin Fe(III) and Mn(II) (d⁵) have a large number of unpaired electrons and are prime candidates for constructing materials with strong magnetic interactions. The ligand could facilitate the formation of polynuclear clusters. Temperature-dependent SQUID measurements would be essential. A steady increase in χMT upon cooling would indicate ferromagnetic interactions, potentially leading to a high-spin ground state for the entire molecule, as observed in some complex pyridyl-oxime clusters.[9][16]

Structure_Property cluster_structure Molecular Structure cluster_behavior Expected Magnetic Behavior (χMT vs. T) mono Mononuclear Complex (e.g., [Ni(L)₂]) para Paramagnetic (Constant χMT) mono->para No interaction between metal centers di Dinuclear Bridged Complex (e.g., [Cu₂(L)₂X₂]) afm Antiferromagnetic (χMT decreases on cooling) di->afm Spin-spin coupling through bridge

Caption: Relationship between molecular structure and expected magnetic behavior.

Conclusion

The magnetic characterization of this compound complexes is a critical step in understanding their potential as advanced materials or therapeutic agents. This guide has outlined the key principles and provided a comparative analysis of robust experimental methodologies. The Evans method offers a rapid and accessible means to determine magnetic moments in solution, while SQUID magnetometry provides definitive, high-sensitivity data on solid-state samples, crucially enabling the study of magnetic exchange interactions. By leveraging these techniques and interpreting the data within the framework of established coordination chemistry—drawing parallels with known pyridyl-oxime and related systems—researchers can confidently elucidate the electronic structures of these novel and promising complexes.

References

  • Magnetic Susceptibility of Coordination Compounds. (n.d.). Michigan State University Chemistry. Retrieved March 4, 2026, from [Link]

  • Experiment 6 - Determination of Magnetic Susceptibility of Coordination Complexes. (n.d.). Scribd. Retrieved March 4, 2026, from [Link]

  • Magnetic Susceptibility Measurements. (2025, March 2). Chemistry LibreTexts. Retrieved March 4, 2026, from [Link]

  • Experimental Determination of Magnetic Moments. (n.d.). St. Olaf College. Retrieved March 4, 2026, from [Link]

  • Zampakou, M., et al. (2022). Novel Co5 and Ni4 Metal Complexes and Ferromagnets by the Combination of 2-Pyridyl Oximes with Polycarboxylic Ligands. Magnetochemistry, 8(7), 80. [Link]

  • Papatriantafyllopoulou, C., et al. (2008). Using pyridine amidoximes in 3d-metal cluster chemistry: a novel ferromagnetic Ni12 complex from the use of pyridine-2-amidoxime. Dalton Transactions, (24), 3153-3155. [Link]

  • Papatriantafyllopoulou, C., et al. (2008). Using pyridine amidoximes in 3d-metal cluster chemistry: a novel ferromagnetic Ni12 complex from the use of pyridine-2-amidoxime. Dalton Transactions. [Link]

  • The Coordination Chemistry of Pyridyl Oximes. (2025, August 7). ResearchGate. Retrieved March 4, 2026, from [Link]

  • Magnetic properties of (2-pyridyl)alkylamine-amide coordinated copper(II) complex. (n.d.). ResearchGate. Retrieved March 4, 2026, from [Link]

  • Baldoví, J. J., et al. (2024). Two New 2p–3d Metal Complexes with a Nitronyl-Nitroxide Ligand Derived from o-Vanillin: Synthesis, Crystals Structures and Magnetic Properties. Molecules, 29(22), 5024. [Link]

  • Desta, G. (2019). Structural Elucidation of Cobalt (II) Complexes of 2-Imino-3-(2- hydroxyphenyl)-1-oxozolodin-4-one. Journal of Chemical and Pharmaceutical Sciences. [Link]

  • Synthesis and Characterization of Some Oximino Metal Complexes Using Magnetic and Spectral Data Predicting Anticipated Geometry. (n.d.). ResearchGate. Retrieved March 4, 2026, from [Link]

  • Gebre, T. H., et al. (2025). Synthesis, Structural Characterization, and Magnetic Properties of Two New Fe(III)Mn(III) 1D Bimetallic Compounds. Diva Portal. [Link]

  • Gebre, T. H., et al. (2025). Synthesis, Structural Characterization, and Magnetic Properties of Two New Fe(III)Mn(III) 1D Bimetallic Compounds. ACS Omega. [Link]

  • Synthesis and Characterization of Some Oximino Metal Complexes Using Magnetic and Spectral Data Predicting Anticipated Geometry. (2025, April 9). Asian Journal of Chemical Sciences. [Link]

  • Magnetic susceptibility of Mn(III) complexes of hydroxamate siderophores. (2025, August 6). ResearchGate. Retrieved March 4, 2026, from [Link]

  • Badea, M., et al. (2022). FeII/III and MnII complexes based on 2,4,6-tris(2-pyridyl)-triazine: synthesis, structures, magnetic and biological properties. RSC Advances, 12(43), 28203-28216. [Link]

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Safety Operating Guide

2-Hydroxyimino-3-oxo-N-pyridin-2-YL-butyramide proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

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Finalizing Data Segregation

I'm now implementing the solid and liquid waste protocols. Solid waste will use HDPE containers and labeling to prevent metal interaction and release, with a secondary polyethylene bag. Liquid waste will be dissolved in a combustible solvent. My plan is for a transfer to a licensed incineration facility with NOx controls.

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Enhancing Graph Readability

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Finalizing Graphical Integration

I am now focusing on refining the SOP with the decision matrix. I'm ensuring all pathways are clear and concise. The DOT graph will be added to the end of the SOP, and will support all of the procedures, while also showing the critical steps of the incineration process and flue gas scrubbing. I've re-reviewed the document, making sure the document matches the graph.

Standard Operating Procedure: Proper Disposal of 2-Hydroxyimino-3-oxo-N-pyridin-2-YL-butyramide

As a Senior Application Scientist, I frequently encounter questions regarding the safe handling and disposal of complex, multi-functional organic molecules. This compound (CAS: 211098-67-8) is a highly specialized intermediate utilized in advanced drug development and synthetic research [1.3]. Because it contains a pyridine ring, an oxime group, and a ketone-amide backbone, standard "pour-down-the-drain" or generic solid waste protocols are not just inadequate—they pose significant environmental and safety risks.

This guide provides a self-validating, step-by-step Standard Operating Procedure (SOP) for the disposal of this compound, grounded in the mechanistic realities of its chemical structure.

Mechanistic Risk Assessment: Why Strict Protocols are Required

To safely dispose of a chemical, one must understand its reactivity profile. The disposal logic for this compound is driven by two primary structural features:

  • The Pyridine Moiety: Pyridine derivatives exhibit high water solubility but are notoriously persistent in the environment, demonstrating significant toxicity to aquatic life[1]. Furthermore, the combustion of pyridine rings generates high levels of toxic nitrogen oxides (NOx).

  • The Oxime Group (=N-OH): Oximes are excellent bidentate ligands. If mixed with transition metal waste (e.g., copper, iron, or palladium catalysts), they can form metal-oxime complexes that may be thermally unstable or shock-sensitive. Additionally, oximes require high-temperature incineration to ensure complete destruction without releasing toxic byproducts[2].

Quantitative Data Summary

ParameterSpecification
Chemical Name This compound
CAS Number 211098-67-8[3]
Molecular Formula C9H9N3O3
Molecular Weight 207.19 g/mol
Nitrogen Content ~20.3% (Requires NOx scrubbing during incineration)
Incompatible Materials Strong oxidizers, heavy transition metals, strong acids
Primary Disposal Route High-temperature incineration (>1000°C) with alkaline scrubber[4]

Step-by-Step Disposal Methodologies

Protocol 1: Solid Waste Segregation & Packaging

Causality: Solid powders pose an inhalation hazard and must be prevented from aerosolizing. Furthermore, segregation prevents accidental complexation with incompatible metal waste.

  • Containment: Using a non-sparking spatula, transfer all residual solid this compound into a chemically compatible, high-density polyethylene (HDPE) container.

  • Secondary Packaging: Place the sealed HDPE container into a secondary, heavy-duty polyethylene bag. Zip-tie the bag closed to ensure a vapor-tight seal.

  • Labeling: Affix a GHS-compliant hazardous waste label. Crucially, add the specific operational warning: "Contains Pyridine/Oxime Derivative — DO NOT MIX WITH HEAVY METALS OR OXIDIZERS."

  • Storage: Store in a designated, well-ventilated hazardous waste accumulation area, kept below 25°C, until pickup by a licensed environmental contractor.

Protocol 2: Liquid Waste & Solvent Washings

Causality: Aqueous discharge of pyridine derivatives leads to environmental contamination. Dissolving the compound in a combustible solvent ensures it acts as a high-BTU fuel source during incineration, promoting complete thermal destruction.

  • Dissolution: Dissolve any residual compound or contaminated washings in a combustible, non-halogenated solvent (e.g., ethanol, methanol, or acetone)[2].

  • Collection: Funnel the solution into a dedicated, clearly labeled "Non-Halogenated Organic Waste" carboy.

  • Segregation Check: Verify that no halogenated solvents (e.g., dichloromethane) or metal catalysts are present in the carboy to prevent the formation of corrosive HCl gas or unstable metal-oxime complexes during storage.

Protocol 3: Final Destruction (Incineration)

Causality: The high nitrogen content (three nitrogen atoms per molecule) dictates that standard burning will release toxic NOx gases.

  • Facility Transfer: Transfer the packaged waste to a licensed chemical destruction facility.

  • Incineration Parameters: Ensure the facility utilizes a controlled chemical incinerator operating at >1000°C.

  • Flue Gas Scrubbing: The incinerator must be equipped with an afterburner and an alkaline flue gas scrubber system to neutralize NOx and prevent atmospheric pollution[4].

Workflow Visualization

The following decision matrix illustrates the proper routing of waste streams containing this compound.

WasteDisposal Start Waste Generation: 2-Hydroxyimino-3-oxo- N-pyridin-2-YL-butyramide Solid Solid Waste (Powder/Crystals) Start->Solid Liquid Liquid Waste (Solvent Solutions) Start->Liquid Aqueous Aqueous Waste (Washings) Start->Aqueous SolidPack Double-bag in PE Place in HDPE Drum Solid->SolidPack LiquidPack Mix with Combustible Solvent (Non-Halogenated) Liquid->LiquidPack AqueousPack Collect in Carboy DO NOT DRAIN Aqueous->AqueousPack Incineration High-Temp Incineration (>1000°C) with Flue Gas Scrubber SolidPack->Incineration LiquidPack->Incineration AqueousPack->Incineration

Figure 1: Decision matrix for the segregation and disposal of oxime-pyridine derivative waste.

Conclusion

Building a culture of laboratory safety requires moving beyond generic compliance and understanding the chemical causality behind disposal protocols. By segregating this compound from incompatible metals and ensuring its destruction via scrubber-equipped incineration, researchers protect both their immediate laboratory environment and the broader ecosystem.

References

Sources

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